molecular formula C20H21F2N3O3 B029483 8-Desmethoxy-8-fluoro Moxifloxacin CAS No. 151213-15-9

8-Desmethoxy-8-fluoro Moxifloxacin

Katalognummer: B029483
CAS-Nummer: 151213-15-9
Molekulargewicht: 389.4 g/mol
InChI-Schlüssel: WEXQOLCYKFJAJZ-ZUZCIYMTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Desmethoxy-8-fluoro Moxifloxacin, also known as this compound, is a useful research compound. Its molecular formula is C20H21F2N3O3 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O3/c21-14-6-12-17(25(11-3-4-11)8-13(19(12)26)20(27)28)16(22)18(14)24-7-10-2-1-5-23-15(10)9-24/h6,8,10-11,15,23H,1-5,7,9H2,(H,27,28)/t10-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXQOLCYKFJAJZ-ZUZCIYMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3F)N(C=C(C4=O)C(=O)O)C5CC5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3F)N(C=C(C4=O)C(=O)O)C5CC5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164735
Record name 8-Desmethoxy-8-fluoro moxifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151213-15-9
Record name 1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151213-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Desmethoxy-8-fluoro moxifloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151213159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Desmethoxy-8-fluoro moxifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[(4aS,7aS)-1,2,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-difluoro-4-oxo-3H-quinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-DESMETHOXY-8-FLUOROMOXIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QPU25JTSN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

8-Desmethoxy-8-fluoro Moxifloxacin chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical structure, properties, and biological activities of 8-Desmethoxy-8-fluoro Moxifloxacin (B1663623). This synthetic antibacterial agent is a derivative of Moxifloxacin, a fourth-generation fluoroquinolone.

Chemical Structure and Properties

8-Desmethoxy-8-fluoro Moxifloxacin, also known by its IUPAC name 1-Cyclopropyl-6,8-difluoro-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a distinct chemical entity with specific physicochemical properties.[1][2][3] The replacement of the 8-methoxy group in Moxifloxacin with a fluorine atom influences its characteristics.

Chemical Identifiers:

IdentifierValue
IUPAC Name 1-Cyclopropyl-6,8-difluoro-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[1][2][3]
SMILES C1C[C@@]2([H])CN(C[C@@]2([H])NC1)c3c(cc4c(c3F)n(cc(c4=O)C(=O)O)C5CC5)F[1]
InChI InChI=1S/C20H21F2N3O3/c21-14-6-12-17(25(11-3-4-11)8-13(19(12)26)20(27)28)16(22)18(14)24-7-10-2-1-5-23-15(10)9-24/h6,8,10-11,15,23H,1-5,7,9H2,(H,27,28)/t10-,15+/m0/s1[1]
InChIKey WEXQOLCYKFJAJZ-ZUZCIYMTSA-N[1]

Physicochemical Data:

PropertyValue
Molecular Formula C₂₀H₂₁F₂N₃O₃[1][2][4]
Molecular Weight 389.4 g/mol [1][2][4]

Mechanism of Action

As a member of the fluoroquinolone class, this compound is expected to exert its antibacterial effects by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By stabilizing the enzyme-DNA complex, the drug induces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[7]

Mechanism_of_Action This compound This compound Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Enters DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits Bacterial_Cell->DNA_Gyrase Bacterial_Cell->Topoisomerase_IV DNA_Replication_Transcription DNA Replication & Transcription DNA_Gyrase->DNA_Replication_Transcription Enables Double_Strand_Breaks Double-Strand DNA Breaks DNA_Gyrase->Double_Strand_Breaks Topoisomerase_IV->DNA_Replication_Transcription Enables Topoisomerase_IV->Double_Strand_Breaks Cell_Death Bacterial Cell Death Double_Strand_Breaks->Cell_Death

Mechanism of action of this compound.

Antibacterial Spectrum and Resistance

This compound has demonstrated bactericidal activity against a range of Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis.[8] It is also reported to have a high degree of antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[2]

Resistance to fluoroquinolones typically arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[9][10][11] Another significant mechanism of resistance is the active efflux of the drug from the bacterial cell by efflux pumps.[10][11]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, a general procedure can be inferred from established methods for fluoroquinolone synthesis.[12][13][14] The following represents a plausible, generalized synthetic workflow.

Synthetic_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials (e.g., quinolone core, side chain precursor) Reaction Multi-step Synthesis (e.g., condensation, cyclization) Start->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., chromatography, recrystallization) Crude->Purification Pure Pure 8-Desmethoxy-8-fluoro Moxifloxacin Purification->Pure Characterization Structural & Purity Analysis (NMR, MS, HPLC) Pure->Characterization Final Characterized Product Characterization->Final

Generalized workflow for the synthesis and purification.

General Protocol for Determination of Minimum Inhibitory Concentration (MIC):

The antibacterial activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains using the broth microdilution method.[15]

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum Preparation: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: The bacterial inoculum is added to each well of the microtiter plate.

  • Controls: Positive (bacteria without the compound) and negative (broth without bacteria) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

This compound is a fluoroquinolone derivative with a distinct chemical structure and promising antibacterial activity. Its mechanism of action is consistent with other fluoroquinolones, targeting bacterial DNA gyrase and topoisomerase IV. Further research into its specific pharmacokinetic and pharmacodynamic profiles, as well as its efficacy in preclinical and clinical settings, is warranted to fully elucidate its therapeutic potential.

References

Synthesis of 8-Desmethoxy-8-fluoro Moxifloxacin: A Technical Guide for Use as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 8-Desmethoxy-8-fluoro Moxifloxacin, a key reference standard for the purity analysis of Moxifloxacin. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and characterization data. This compound, also known as Moxifloxacin EP Impurity A and Moxifloxacin USP Related Compound A, is crucial for the quality control of Moxifloxacin, a broad-spectrum fluoroquinolone antibiotic. Its chemical name is 1-Cyclopropyl-6,8-difluoro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that can be broadly divided into two key stages:

  • Synthesis of the Core Intermediate: Preparation of 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.

  • Condensation Reaction: Nucleophilic aromatic substitution reaction of the trifluoroquinolone core with the side chain, (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine.

This synthetic approach is a common strategy for the preparation of various fluoroquinolone antibiotics and their analogues.

Experimental Protocols

Stage 1: Synthesis of 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

The synthesis of the key intermediate, 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, is a critical step. While detailed experimental data with yields for every intermediary step is not publicly available, the general pathway is outlined in several patents. The process typically starts from a polysubstituted benzene (B151609) derivative and involves a series of reactions to construct the quinolone ring system.

A plausible synthetic route involves the following key transformations:

  • Acylation: Reaction of a suitable tetrafluorobenzoyl derivative with a malonic acid ester.

  • Condensation: Reaction with triethylorthoformate.

  • Cyclization: Reaction with cyclopropylamine (B47189) to form the N-cyclopropyl quinolone ring.

  • Hydrolysis: Conversion of the resulting ester to the carboxylic acid.

A mixture of 94 g of ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, 600 ml of glacial acetic acid, 450 ml of water and 70 ml of concentrated sulphuric acid is heated under reflux for 1.5 hours. Thereafter, the hot suspension is poured onto ice, and the precipitate is filtered off under suction, rinsed thoroughly with water and dried in vacuo at 100° C. This process yields approximately 88.9 g of pure 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with a melting point of 228°-230° C (decomposition).

Stage 2: Synthesis of this compound

The final step in the synthesis is the nucleophilic aromatic substitution at the C-7 position of the quinolone ring with the bicyclic amine side chain.

A mixture of 0.6 g (2.1 mmoles) of 1-cyclopropyl-1,4-dihydro-6,7,8-trifluoro-4-oxo-3-quinolinecarboxylic acid is reacted with 0.25 g (4.4 mmoles) of (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine in 8 ml of pyridine (B92270) and 1 ml of triethylamine. The reaction mixture is heated in a closed vessel at 110°-120° C for 2 hours. After cooling, the solvent is evaporated under vacuum. The resulting solid is filtered and washed to yield the final product.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Name 1-Cyclopropyl-6,8-difluoro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Synonyms This compound, Moxifloxacin EP Impurity A, Moxifloxacin USP Related Compound A
CAS Number 151213-15-9
Molecular Formula C₂₀H₂₁F₂N₃O₃
Molecular Weight 389.40 g/mol
Appearance Not specified in detail in the reviewed literature, but likely a solid.
Melting Point Not specified in the reviewed literature.
Table 2: Summary of Synthetic Steps and Expected Outcomes
StepReactionKey ReagentsTypical ConditionsExpected OutcomeReported Yield
1 Synthesis of 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acidEthyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, Acetic Acid, Water, Sulfuric AcidReflux, 1.5 hours1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid~95%
2 Condensation with (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine, Pyridine, Triethylamine110°-120° C, 2 hoursThis compoundNot explicitly stated for this specific reaction, but a similar reaction reports a yield of 88%.

Characterization Data

As a reference standard, the purity and identity of synthesized this compound must be confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is essential for determining the purity of the synthesized compound and for its use in the analysis of Moxifloxacin and its related substances. The method should be able to separate Moxifloxacin from its impurities, including this compound.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The expected molecular weight for this compound is 389.40 g/mol .

Mandatory Visualizations

Synthesis_Pathway Polysubstituted_Benzene Polysubstituted Benzene Derivative Quinolone_Core_Intermediate 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro- 4-oxoquinoline-3-carboxylic acid Polysubstituted_Benzene->Quinolone_Core_Intermediate Multi-step synthesis Final_Product This compound Quinolone_Core_Intermediate->Final_Product Condensation Bicyclic_Amine (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine Bicyclic_Amine->Final_Product

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_stage1 Stage 1: Synthesis of Quinolone Core cluster_stage2 Stage 2: Condensation and Final Product Formation Start_1 Start with Ethyl Ester Precursor Hydrolysis Acid Hydrolysis Start_1->Hydrolysis Acetic Acid, H2O, H2SO4, Reflux Purification_1 Precipitation and Filtration Hydrolysis->Purification_1 Intermediate 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro- 4-oxoquinoline-3-carboxylic acid Purification_1->Intermediate Start_2 Quinolone Core + Bicyclic Amine Intermediate->Start_2 Condensation Nucleophilic Aromatic Substitution Start_2->Condensation Pyridine, Triethylamine, 110-120°C Purification_2 Solvent Evaporation and Filtration Condensation->Purification_2 Final_Product_Node This compound Purification_2->Final_Product_Node

Caption: Experimental workflow for the synthesis of this compound.

The Core Mechanism of 8-Desmethoxy-8-fluoro Moxifloxacin: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Desmethoxy-8-fluoro moxifloxacin (B1663623) is a synthetic antibacterial agent belonging to the fluoroquinolone class. This technical guide delves into its core mechanism of action, providing an in-depth perspective for researchers, scientists, and drug development professionals. The defining structural feature of this compound, the substitution of the C-8 methoxy (B1213986) group in moxifloxacin with a fluorine atom, has significant implications for its interaction with bacterial targets and its overall antibacterial profile. This document will detail the molecular interactions, enzymatic inhibition, and the experimental methodologies used to elucidate these mechanisms.

Primary Molecular Targets: DNA Gyrase and Topoisomerase IV

The bactericidal activity of 8-Desmethoxy-8-fluoro moxifloxacin, like other fluoroquinolones, stems from its inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[1][2]

  • DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication.[3] In many Gram-negative bacteria, DNA gyrase is the principal target of fluoroquinolones.[4]

  • Topoisomerase IV: This enzyme is essential for decatenating newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells.[3] In numerous Gram-positive bacteria, topoisomerase IV is the primary target.[4]

Mechanism of Inhibition: The Enzyme-DNA-Drug Ternary Complex

This compound exerts its antibacterial effect by stabilizing a covalent intermediate state between the topoisomerase and the bacterial DNA. This results in the formation of a ternary drug-enzyme-DNA complex, which physically obstructs the progression of the DNA replication fork.[1] This blockage leads to a cascade of events, including the cessation of DNA synthesis and the generation of lethal double-strand breaks in the bacterial chromosome, ultimately triggering cell death.[3]

Caption: Fluoroquinolone inhibitory pathway.

Quantitative Analysis of Enzyme Inhibition

While specific inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ) for this compound are not available in the reviewed literature, the table below presents representative data for its parent compound, moxifloxacin, against key bacterial enzymes. This data serves as a benchmark for understanding the expected potency of C-8 modified analogs.

CompoundEnzymeOrganismIC₅₀ (µg/mL)
MoxifloxacinDNA GyraseEscherichia coli< 0.1
MoxifloxacinTopoisomerase IVEscherichia coli0.1 - 1.0
MoxifloxacinDNA GyraseStaphylococcus aureus0.1 - 1.0
MoxifloxacinTopoisomerase IVStaphylococcus aureus< 0.1

Note: The IC₅₀ values are approximate ranges gathered from various studies for illustrative purposes and may vary depending on the specific assay conditions.

Experimental Protocols

The investigation of the mechanism of action of fluoroquinolones like this compound relies on a set of established biochemical and microbiological assays.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Methodology:

  • Enzyme and Substrate Preparation: Purified DNA gyrase (subunits A and B) and relaxed circular plasmid DNA (e.g., pBR322) are prepared.

  • Reaction Mixture: The reaction buffer typically contains ATP, MgCl₂, and the relaxed plasmid DNA.

  • Inhibition Assay: Varying concentrations of the test compound (this compound) are pre-incubated with DNA gyrase. The supercoiling reaction is initiated by the addition of ATP and the plasmid DNA.

  • Reaction Termination: The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a specific temperature (e.g., 37°C) and then stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.

  • Analysis: The reaction products are analyzed by agarose (B213101) gel electrophoresis. The supercoiled and relaxed forms of the plasmid DNA migrate at different rates. The intensity of the bands is quantified to determine the extent of inhibition.

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of the supercoiling activity is determined as the IC₅₀ value.

DNA_Gyrase_Supercoiling_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Relaxed_DNA Relaxed Plasmid DNA Add_DNA_ATP Add DNA + ATP (Start Reaction) Relaxed_DNA->Add_DNA_ATP DNA_Gyrase DNA Gyrase Enzyme Reaction_Mix Incubate: Enzyme + Compound DNA_Gyrase->Reaction_Mix Test_Compound 8-Desmethoxy-8-fluoro Moxifloxacin Test_Compound->Reaction_Mix Reaction_Mix->Add_DNA_ATP Stop_Reaction Stop Reaction (EDTA) Add_DNA_ATP->Stop_Reaction Agarose_Gel Agarose Gel Electrophoresis Stop_Reaction->Agarose_Gel Quantification Band Quantification Agarose_Gel->Quantification IC50 Calculate IC50 Quantification->IC50

Caption: Workflow for DNA Gyrase Inhibition Assay.

Topoisomerase IV Decatenation Assay

This assay assesses the inhibition of topoisomerase IV's ability to separate interlinked, catenated DNA circles into individual monomeric circles.

Methodology:

  • Enzyme and Substrate: Purified topoisomerase IV and a catenated DNA substrate (e.g., from kinetoplast DNA of Crithidia fasciculata) are used.

  • Reaction Setup: The test compound is incubated with topoisomerase IV in a suitable reaction buffer.

  • Initiation and Termination: The decatenation reaction is started by adding the catenated DNA substrate and ATP. After a defined incubation period, the reaction is terminated.

  • Analysis: The products are separated by agarose gel electrophoresis. Decatenated DNA monomers migrate faster than the large catenated network.

  • IC₅₀ Calculation: The concentration of the compound required to inhibit 50% of the decatenation activity is calculated.

Conclusion

The mechanism of action of this compound is rooted in the fundamental processes of bacterial DNA replication and segregation. By targeting DNA gyrase and topoisomerase IV, it induces lethal DNA damage through the stabilization of a ternary complex. The substitution at the C-8 position with a fluorine atom is a critical modification that differentiates it from its parent compound, moxifloxacin, and likely modulates its inhibitory profile. Further detailed enzymatic and microbiological studies are necessary to fully quantify the specific inhibitory concentrations and to comprehensively understand the structure-activity relationship conferred by the 8-fluoro substitution. The experimental protocols outlined herein provide a robust framework for such investigations.

References

Scarcity of Publicly Available Data on 8-Desmethoxy-8-fluoro Moxifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

Due to this lack of specific data, it is not currently feasible to provide an in-depth technical guide on 8-Desmethoxy-8-fluoro Moxifloxacin (B1663623) as originally requested.

However, extensive data is available for the closely related parent compound, Moxifloxacin , an 8-methoxy-fluoroquinolone. Therefore, this technical guide will focus on the well-documented in vitro antibacterial activity of Moxifloxacin to provide researchers, scientists, and drug development professionals with a comprehensive overview of a clinically significant fluoroquinolone.

An In-Depth Technical Guide on the In Vitro Antibacterial Activity of Moxifloxacin

This guide provides a detailed examination of the in vitro antibacterial properties of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic. It includes quantitative data on its activity against a wide spectrum of bacteria, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The in vitro potency of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of Moxifloxacin against a variety of clinically relevant Gram-positive and Gram-negative bacteria, as well as anaerobic organisms. Data has been compiled from multiple studies to provide a comprehensive overview.

Table 1: In Vitro Activity of Moxifloxacin against Gram-Positive Aerobic Bacteria

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)Varies0.06 - 0.120.12 - 0.25≤0.03 - 2
Staphylococcus aureus (Methicillin-resistant)Varies1 - 48 - >160.12 - >64
Streptococcus pneumoniae (Penicillin-susceptible)>50000.120.25≤0.03 - 0.5
Streptococcus pneumoniae (Penicillin-resistant)>10000.120.25≤0.03 - 0.5
Enterococcus faecalisVaries0.25 - 12 - 80.12 - 16
Enterococcus faeciumVaries1 - 44 - 160.25 - >32

Table 2: In Vitro Activity of Moxifloxacin against Gram-Negative Aerobic Bacteria

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coliVaries0.06 - 0.250.5 - 8≤0.03 - >32
Klebsiella pneumoniaeVaries0.12 - 0.50.5 - 4≤0.03 - 16
Haemophilus influenzae>60000.030.03≤0.015 - 0.25
Moraxella catarrhalis>30000.060.06≤0.015 - 0.25
Pseudomonas aeruginosaVaries4 - 816 - >640.25 - >128
Acinetobacter baumanniiVaries0.5 - 24 - 160.12 - >32

Table 3: In Vitro Activity of Moxifloxacin against Anaerobic Bacteria [1]

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Bacteroides fragilis group>1000.58≤0.06 - >16
Clostridium perfringensVaries0.120.5≤0.06 - 1
Peptostreptococcus spp.Varies0.251≤0.06 - 4

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively. The values presented are a consensus from multiple literature sources and may vary depending on the specific study, geographic location, and time of isolate collection.

Experimental Protocols

The determination of MIC values is performed according to standardized methods to ensure reproducibility and comparability of results. The most common methods are broth microdilution and agar (B569324) dilution.

Broth Microdilution Method for MIC Determination

This method is a widely accepted standard for determining the MIC of antimicrobial agents.[2][3][4]

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of Moxifloxacin is prepared at a high concentration and then serially diluted to the desired testing range.

  • Preparation of Bacterial Inoculum:

    • Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours.

    • Several colonies are used to inoculate a saline or broth solution.

    • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microdilution Trays:

    • 96-well microtiter plates are used, with each well containing a specific concentration of Moxifloxacin in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • A standardized volume of the bacterial inoculum is added to each well.

    • Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of Moxifloxacin that completely inhibits visible growth of the organism.

Agar Dilution Method

In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium.

  • Preparation of Agar Plates: A stock solution of Moxifloxacin is prepared and serially diluted. Each dilution is added to molten agar, which is then poured into petri dishes and allowed to solidify.

  • Preparation of Bacterial Inoculum: The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate containing a different concentration of Moxifloxacin.

  • Incubation: The plates are incubated under appropriate conditions.

  • Interpretation of Results: The MIC is the lowest concentration of Moxifloxacin that prevents the growth of bacterial colonies.

Mandatory Visualization

Mechanism of Action of Moxifloxacin

Moxifloxacin is a broad-spectrum antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][6][7] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By binding to and stabilizing the enzyme-DNA complex, Moxifloxacin prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately cell death.[6]

Caption: Mechanism of action of Moxifloxacin.

Experimental Workflow for MIC Determination (Broth Microdilution)

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent like Moxifloxacin using the broth microdilution method.

MIC_Determination_Workflow start Start prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_bacteria prep_moxi Prepare Moxifloxacin Serial Dilutions start->prep_moxi inoculate_plate Inoculate 96-Well Plate prep_bacteria->inoculate_plate prep_moxi->inoculate_plate incubation Incubate Plate (16-20h at 35-37°C) inoculate_plate->incubation read_results Read Results (Visual Inspection or Plate Reader) incubation->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

References

8-Desmethoxy-8-fluoro Moxifloxacin: A Technical Guide to a Key Moxifloxacin Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Desmethoxy-8-fluoro moxifloxacin (B1663623) is a significant process-related impurity of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic.[1] Designated as Moxifloxacin EP Impurity A and Moxifloxacin USP Related Compound A, its presence and control are critical for ensuring the quality, safety, and efficacy of moxifloxacin drug products.[2][3] This technical guide provides an in-depth overview of this impurity, including its chemical properties, analytical methodologies for its detection and quantification, and a discussion of its synthesis.

Chemical and Physical Properties

8-Desmethoxy-8-fluoro moxifloxacin is structurally similar to the active pharmaceutical ingredient (API), differing by the substitution of a fluorine atom for the methoxy (B1213986) group at the 8th position of the quinolone core.[2] This substitution can potentially impact the molecule's biological activity and toxicity profile. A summary of its key chemical identifiers is presented in Table 1.

PropertyValueReference
Chemical Name 1-Cyclopropyl-6,8-difluoro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[2]
Synonyms Moxifloxacin EP Impurity A, Moxifloxacin USP Related Compound A, this compound, Moxifloxacin Difluoro Analog[2][4]
CAS Number 151213-15-9 (base)[4]
Molecular Formula C20H21F2N3O3[5]
Molecular Weight 389.40 g/mol [5]

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not extensively published in readily available literature, its formation as a process-related impurity suggests it arises from variations in the moxifloxacin synthesis pathway. The synthesis of fluoroquinolones generally involves the construction of the quinolone core followed by the addition of the C-7 side chain.

A likely pathway for the formation of this impurity involves the use of a starting material where the 8-position is substituted with a fluorine atom instead of a methoxy group. The general synthetic approach for moxifloxacin and its analogues provides a framework for understanding how this impurity might be intentionally synthesized for use as a reference standard.

A patent for the preparation of a "moxifloxacin hydrochloride known impurity" describes a multi-step synthesis starting from 2,3,4,5-tetrafluorobenzoic acid, which undergoes acylation, esterification, cyclization, and substitution reactions to yield the difluoro analogue of moxifloxacin.[6]

start 2,3,4,5-Tetrafluorobenzoic Acid intermediate1 Acylation & Esterification start->intermediate1 intermediate2 Cyclization intermediate1->intermediate2 intermediate3 Substitution with (S,S)-2,8-diazabicyclo[4.3.0]nonane intermediate2->intermediate3 product This compound intermediate3->product

Generalized Synthesis Pathway.

Analytical Methodologies

The control of this compound in moxifloxacin drug substance and product is achieved through robust analytical methods, primarily High-Performance Liquid Chromatography (HPLC). Several validated HPLC methods have been reported for the separation and quantification of moxifloxacin and its related substances.

HPLC Method 1

An RP-HPLC method was developed for the separation and determination of moxifloxacin and its synthesis-related impurities.[7]

ParameterConditionReference
Column Waters C18 XTerra[7]
Mobile Phase (Water + Triethylamine (2%, v/v)) : Acetonitrile = 90:10 (v/v); pH of aqueous phase adjusted to 6.0 with phosphoric acid[7]
Flow Rate 1.5 mL/min[7]
Detection UV at 290 nm[7]
Column Temperature 45 °C[7]
Linear Dynamic Range 0.2 - 2.0 µg/mL for all analytes[7]
Limit of Quantification (LOQ) ~0.20 µg/mL for all analytes[7]
Limit of Detection (LOD) ~0.05 µg/mL for all analytes[7]
HPLC Method 2

A stability-indicating RP-HPLC method was developed and validated for the identification and quantification of moxifloxacin hydrochloride-related substances in finished dosage forms.[8]

ParameterConditionReference
Column Agilent C18 (150 x 4.6 mm, 5 µm)[8]
Mobile Phase 0.01 M Potassium dihydrogen orthophosphate buffer : Methanol = 70:30 (v/v)[8]
Elution Mode Isocratic[8]
Flow Rate 1.0 mL/min[8]
Detection PDA detector at 230 nm[8]
Column Temperature 30 °C[8]
Injection Volume 10 µL[8]
Linearity Range 0.25 - 1.5 µg/mL for all moxifloxacin impurities[8]

Experimental Protocols

General Sample Preparation for HPLC Analysis
  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent) to obtain a known concentration.

  • Sample Solution Preparation (for Drug Substance): Accurately weigh and dissolve the moxifloxacin drug substance in the diluent to a specified concentration.

  • Sample Solution Preparation (for Drug Product): For tablets, grind a specific number of tablets to a fine powder. For solutions, use a measured volume. Extract the drug and impurities using a suitable solvent, followed by dilution to the target concentration.

  • Filtration: Filter all solutions through a 0.45 µm or smaller pore size filter before injection into the HPLC system.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Drug Substance or Product dissolve Dissolution in Diluent sample->dissolve filter Filtration (0.45 µm) dissolve->filter hplc HPLC System filter->hplc separation Chromatographic Separation hplc->separation detection UV/PDA Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification of Impurity integration->quantification

Analytical Workflow for Impurity Profiling.

Conclusion

This compound is a critical impurity to monitor in the production of moxifloxacin. Its control is essential for regulatory compliance and to ensure the final drug product's safety and quality. The use of well-characterized reference standards of this impurity is fundamental for the development and validation of robust analytical methods, such as the HPLC techniques detailed in this guide. Further research into its pharmacological and toxicological profile would provide a more comprehensive understanding of the risks associated with its presence in moxifloxacin formulations.

References

The Analytical Pursuit: A Technical Guide to the Identification and Characterization of Moxifloxacin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Moxifloxacin (B1663623), a fourth-generation fluoroquinolone antibiotic, is a critical tool in the management of a wide array of bacterial infections.[1][2] Ensuring its safety and efficacy is paramount, a task that hinges on the rigorous identification, characterization, and control of impurities. These impurities can emerge during the synthesis process or as degradation products formed during storage and handling.[3] This technical guide provides a comprehensive overview of the analytical methodologies employed to profile and control Moxifloxacin impurities, offering detailed experimental protocols and insights into the degradation pathways of this vital antibiotic.

Understanding the Impurity Landscape

Impurities in Moxifloxacin can be broadly categorized into two groups: process-related impurities and degradation products. Process-related impurities are by-products or unreacted starting materials from the chemical synthesis of the active pharmaceutical ingredient (API). Degradation products, on the other hand, result from the chemical breakdown of Moxifloxacin under the influence of environmental factors such as light, heat, humidity, and pH.[4][5]

Forced degradation studies are a critical component of impurity profiling, as they intentionally expose the drug substance to stress conditions to generate potential degradation products.[4][6][7] These studies help to establish the degradation pathways and develop stability-indicating analytical methods.

Key Impurities of Moxifloxacin

Several process-related impurities and degradation products of Moxifloxacin have been identified and characterized. The European Pharmacopoeia (EP) lists several official impurities.[] Research has also identified other significant impurities that can be present in the drug substance.[9][10]

Table 1: Known Impurities of Moxifloxacin

Impurity Name/DesignationTypeChemical Name
Moxifloxacin EP Impurity AProcess-related(4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine
Moxifloxacin EP Impurity BProcess-related1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Moxifloxacin EP Impurity CProcess-related1-Cyclopropyl-6-fluoro-7-chloro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Moxifloxacin EP Impurity DProcess-relatedEthyl 1-cyclopropyl-6-fluoro-7-((4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Moxifloxacin EP Impurity EProcess-related1-Cyclopropyl-6-fluoro-8-hydroxy-7-((4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Moxifloxacin EP Impurity FProcess-related1-Cyclopropyl-7-((4aS,7aS)-2,8-diazabicyclo[4.3.0]nonan-8-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Moxifloxacin EP Impurity GProcess-related1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aR,7aR)-octahydropyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Moxifloxacin EP Impurity HProcess-relatedMethyl 1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Impurity-1Process-related1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(S,S)-N-methyl-2,8-diazabicyclo (4,3,0) non-8yl]-4-oxo-3-quinoline carboxylic acid[9]
Impurity-2Process-relatedmethyl-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(S,S)-2,8-diazabicyclo(4,3,0)non-8-yl]-4-oxo-3-quinoline carboxylate[9]
Impurity-3Process-related1-cyclopropyl-6-fluoro-1,4 dihydro-8-hydroxy-7-[(S,S)-2,8-diazobicyclo(4,3,0)non-8-yl]-4-oxo-3-quinoline carboxylicacid[9]
Impurity-4Process-related1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4 dihydro-3-quinoline carboxylicacid[9]
Photodegradation Product (MP-1)DegradationC₂₁H₂₃FN₃O₆⁺[11]
Photodegradation Product (MP-2)DegradationC₂₁H₂₅FN₃O₅⁺[11]
Photodegradation Product (MP-3)DegradationC₂₁H₂₃FN₃O₅⁺[11]
Photodegradation Product (MP-4)DegradationC₁₄H₁₄FN₂O₄⁺[11]
Photodegradation Product (MP-5)DegradationC₂₁H₂₂FN₃O₅⁺[11]

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive identification and characterization of Moxifloxacin impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with UV detection is the most common method for the separation and quantification of Moxifloxacin and its impurities.[12][13][14][15]

Experimental Protocol: RP-HPLC Method for Moxifloxacin and its Related Substances

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 column (e.g., Agilent C18, 150 x 4.6 mm, 5 µm) is commonly used.[15]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier. A typical mobile phase consists of 0.01 M potassium dihydrogen orthophosphate buffer and methanol (B129727) in a ratio of 70:30 (v/v).[15] The pH of the aqueous phase may be adjusted as needed to achieve optimal separation.

  • Flow Rate: A flow rate of 1.0 mL/min is generally employed.[15]

  • Detection Wavelength: Detection is typically performed at 230 nm or 294 nm.[12][15]

  • Column Temperature: The column is maintained at a constant temperature, for instance, 30°C.[15]

  • Injection Volume: A 10 µL injection volume is standard.[15]

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][12][15]

Table 2: Quantitative Data from a Validated RP-HPLC Method

ParameterResult
Linearity Range (for impurities)0.25 to 1.5 µg/mL[15]
Regression Coefficient (r²)> 0.999[12]
Limit of Detection (LOD)~0.05 µg/mL[14]
Limit of Quantification (LOQ)~0.20 µg/mL[14]
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities.[16] It provides molecular weight information and fragmentation patterns that are crucial for determining the chemical structure of impurities.[11]

Forced Degradation Studies

Forced degradation studies are performed to predict the degradation products that might form under various environmental conditions.

Experimental Protocol: Forced Degradation of Moxifloxacin

  • Acid Hydrolysis: Moxifloxacin solution is treated with an acid (e.g., 1N HCl) and heated.

  • Base Hydrolysis: Moxifloxacin solution is treated with a base (e.g., 1N NaOH) and heated.[12]

  • Oxidative Degradation: Moxifloxacin solution is exposed to an oxidizing agent (e.g., hydrogen peroxide).

  • Thermal Degradation: Moxifloxacin, in solid or solution form, is subjected to high temperatures.

  • Photolytic Degradation: Moxifloxacin solution is exposed to UV light.

The samples from these stress conditions are then analyzed by a stability-indicating HPLC method to separate and quantify the degradation products.

Table 3: Representative Results from Forced Degradation Studies of Moxifloxacin

Stress ConditionDegradation Observed
Acidic (1N HCl)Significant degradation[4]
Basic (1N NaOH)Significant degradation[4]
Oxidative (H₂O₂)Significant degradation[4]
ThermalModerate degradation[4]
Photolytic (UV light)Moderate degradation[4]
Neutral (water)Minor degradation[4]

Visualizing Analytical Workflows and Degradation Pathways

Diagrams are invaluable for illustrating complex analytical processes and chemical transformations.

G cluster_0 Impurity Identification Workflow Drug_Substance Moxifloxacin Drug Substance/Product Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Drug_Substance->Forced_Degradation HPLC_Screening HPLC Screening with UV/PDA Detection Drug_Substance->HPLC_Screening Forced_Degradation->HPLC_Screening Peak_Detection Detection of Impurity Peaks HPLC_Screening->Peak_Detection Isolation Isolation of Impurities (Preparative HPLC) Peak_Detection->Isolation LCMS_Analysis LC-MS Analysis Isolation->LCMS_Analysis NMR_IR_Analysis NMR and IR Spectroscopy Isolation->NMR_IR_Analysis Structure_Elucidation Structure Elucidation LCMS_Analysis->Structure_Elucidation NMR_IR_Analysis->Structure_Elucidation Quantification Quantification by Validated HPLC Method Structure_Elucidation->Quantification Reporting Reporting and Control Strategy Quantification->Reporting

Caption: Workflow for Moxifloxacin impurity identification and characterization.

G cluster_1 Moxifloxacin Degradation Pathways Moxifloxacin Moxifloxacin Acid_Degradation Acid Hydrolysis Products Moxifloxacin->Acid_Degradation H+ / Heat Base_Degradation Base Hydrolysis Products Moxifloxacin->Base_Degradation OH- / Heat Oxidative_Degradation Oxidative Degradation Products Moxifloxacin->Oxidative_Degradation [O] Photo_Degradation Photodegradation Products (e.g., MP-1 to MP-5) Moxifloxacin->Photo_Degradation UV Light

Caption: Simplified degradation pathways of Moxifloxacin under stress conditions.

Conclusion

The identification and characterization of impurities are non-negotiable aspects of ensuring the quality, safety, and efficacy of Moxifloxacin. A systematic approach that combines robust chromatographic separation techniques, powerful spectroscopic methods for structural elucidation, and comprehensive forced degradation studies is essential. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals in their ongoing efforts to deliver high-quality Moxifloxacin to patients worldwide.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of moxifloxacin (B1663623), a fourth-generation fluoroquinolone antibiotic, and its related compounds. This document delves into the absorption, distribution, metabolism, and excretion (ADME) profiles of these drugs, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction to Moxifloxacin and its Analogs

Moxifloxacin is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its pharmacokinetic profile is characterized by high oral bioavailability and good tissue penetration, making it a valuable agent in the treatment of various infections.[1][2] Understanding the intricate details of its journey through the body is paramount for optimizing therapeutic regimens and for the development of new, improved fluoroquinolones. This guide also explores the pharmacokinetics of related compounds, including besifloxacin, garenoxacin, gemifloxacin, and the prodrug prulifloxacin, to provide a comparative perspective within this important class of antibiotics.

Pharmacokinetic Profiles: A Quantitative Comparison

The following tables summarize the key pharmacokinetic parameters of moxifloxacin and its related compounds in humans, providing a clear basis for comparison.

Table 1: Pharmacokinetic Parameters of Moxifloxacin in Healthy Adult Volunteers (400 mg single oral dose)

ParameterValueReference(s)
Bioavailability (F) ~90%[3]
Maximum Plasma Concentration (Cmax) 3.56 mg/L[1]
Time to Cmax (Tmax) ~2 hours[1]
Volume of Distribution (Vd) 1.7 - 2.7 L/kg[4]
Plasma Protein Binding 30-50%[5]
Elimination Half-life (t1/2) 8.2 - 15.1 hours[1]
Total Clearance (CL) 12 ± 2 L/h[6]
Renal Clearance (CLR) 2.6 ± 0.5 L/h[6]

Table 2: Excretion of Moxifloxacin and its Metabolites

RouteUnchanged MoxifloxacinMetabolite M1 (N-sulfate)Metabolite M2 (Acyl-glucuronide)Reference(s)
Urine ~20%~2.5%~14%[3][6]
Feces ~25%~38%Not detected[3][6]

Table 3: Comparative Pharmacokinetics of Related Fluoroquinolones in Humans

CompoundDoseBioavailability (F)Cmax (mg/L)Tmax (h)t1/2 (h)Protein Binding (%)
Besifloxacin (ophthalmic) 0.6% suspensionN/A<1.3 ng/mL (plasma)N/A~7 (plasma)N/A
Garenoxacin 400 mgN/A~6.01.13 - 2.513.3 - 17.8N/A
Gemifloxacin 320 mg~71%1.48 ± 0.39~1~7.4 ± 2.0~60-70%
Prulifloxacin (prodrug) 600 mgN/A1.6 (as Ulifloxacin)~1 (as Ulifloxacin)10.6 - 12.1 (as Ulifloxacin)~45% (as Ulifloxacin)

N/A: Not Applicable or Not Available

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the pharmacokinetic characterization of moxifloxacin and its analogs.

Quantification of Moxifloxacin in Human Plasma by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from validated methods for the determination of moxifloxacin in biological fluids.[7][8]

Objective: To determine the concentration of moxifloxacin in human plasma samples.

Materials:

  • HPLC system with a fluorescence or UV detector

  • Reversed-phase C18 column (e.g., Hypersil® BDS C18, 250×4.6 mm, 5µm)

  • Mobile Phase: 20 mM ammonium (B1175870) dihydrogen orthophosphate (pH 3.0) and acetonitrile (B52724) (75:25, v/v)

  • Moxifloxacin reference standard

  • Internal standard (e.g., tinidazole)

  • Human plasma (blank)

  • Methanol (B129727) for protein precipitation

  • Centrifuge

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of moxifloxacin in a suitable solvent. Serially dilute the stock solution with blank human plasma to prepare calibration standards and quality control (QC) samples at various concentrations.

  • Sample Preparation: a. To 250 µL of plasma sample (unknown, calibrator, or QC), add 25 µL of the internal standard solution. b. Add 500 µL of methanol to precipitate plasma proteins. c. Vortex the mixture for 30 seconds. d. Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube and inject a 25 µL aliquot into the HPLC system.

  • Chromatographic Conditions:

    • Column: Hypersil® BDS C18 (250×4.6 mm, 5µm)

    • Mobile Phase: 20 mM ammonium dihydrogen orthophosphate (pH 3.0) : Acetonitrile (75:25)

    • Flow Rate: 1.5 mL/min

    • Detection: Fluorescence detector (Excitation: 295 nm, Emission: 504 nm) or UV detector at 295 nm.[7][8]

    • Column Temperature: Ambient

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of moxifloxacin to the internal standard against the nominal concentration of the calibration standards. Determine the concentration of moxifloxacin in the unknown samples by interpolation from the calibration curve.

Determination of Plasma Protein Binding by Equilibrium Dialysis

This protocol outlines a standard procedure for determining the extent of drug binding to plasma proteins.[7][9][10]

Objective: To quantify the fraction of moxifloxacin bound to plasma proteins.

Materials:

  • Equilibrium dialysis apparatus (e.g., 96-well plate-based system)

  • Dialysis membrane with a suitable molecular weight cutoff (e.g., 12-14 kDa)

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Moxifloxacin solution

  • Incubator with orbital shaker

  • LC-MS/MS system for sample analysis

Procedure:

  • Membrane Preparation: Hydrate the dialysis membranes according to the manufacturer's instructions.

  • Apparatus Assembly: Assemble the dialysis cells, separating the two chambers with the prepared membrane.

  • Sample Preparation: Spike human plasma with moxifloxacin to the desired concentration.

  • Dialysis: a. Add the moxifloxacin-spiked plasma to the donor chamber of the dialysis cell. b. Add an equal volume of PBS to the receiver (buffer) chamber. c. Seal the dialysis unit and incubate at 37°C on an orbital shaker for a predetermined time (typically 4-6 hours) to allow equilibrium to be reached.

  • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Sample Analysis: Determine the concentration of moxifloxacin in the aliquots from both chambers using a validated LC-MS/MS method.

  • Calculation:

    • Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    • Percentage of protein binding = (1 - fu) x 100

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for conducting a pharmacokinetic study in a rodent model.[11][12]

Objective: To determine the pharmacokinetic profile of moxifloxacin in rats following oral or intravenous administration.

Materials:

  • Sprague-Dawley or Wistar rats

  • Moxifloxacin formulation for oral and intravenous administration

  • Catheters for dosing and blood sampling (e.g., jugular vein catheter)

  • Anesthetic (e.g., isoflurane)

  • Blood collection tubes (e.g., heparinized capillaries)

  • Centrifuge

  • Analytical method for moxifloxacin quantification in plasma

Procedure:

  • Animal Preparation: a. Acclimatize rats to the housing conditions for at least one week. b. Fast the animals overnight before dosing, with free access to water. c. Anesthetize the rats and surgically implant catheters in the jugular vein for intravenous dosing and/or blood sampling. Allow for a recovery period.

  • Drug Administration:

    • Oral (PO): Administer a single dose of the moxifloxacin formulation by oral gavage.

    • Intravenous (IV): Administer a single bolus dose or a short infusion of the moxifloxacin solution via the implanted catheter.

  • Blood Sampling: a. Collect serial blood samples (e.g., 100-200 µL) from the catheter at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-dose. b. Place the blood samples into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Store the plasma samples at -80°C until analysis for moxifloxacin concentration using a validated analytical method.

  • Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, Vd, and CL.

Visualizing Key Processes and Pathways

The following diagrams, generated using the DOT language, illustrate important workflows and biological pathways relevant to the pharmacokinetics of moxifloxacin.

Experimental Workflows

Experimental_Workflow_HPLC cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into HPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (Fluorescence/UV) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve concentration Calculate Concentration calibration_curve->concentration

Caption: Workflow for Moxifloxacin Quantification by HPLC.

Experimental_Workflow_PK_Study animal_prep Animal Preparation (Fasting, Catheterization) dosing Drug Administration (Oral or IV) animal_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_analysis Sample Analysis (LC-MS/MS) plasma_separation->sample_analysis pk_analysis Pharmacokinetic Analysis (WinNonlin) sample_analysis->pk_analysis

Caption: Workflow for an In Vivo Pharmacokinetic Study.

Signaling Pathways Influencing Drug Transporter Expression

Moxifloxacin is a substrate for efflux transporters such as P-glycoprotein (P-gp) and influx transporters like Organic Anion Transporting Polypeptides (OATPs).[13][14] The expression and activity of these transporters can be modulated by intracellular signaling pathways, thereby indirectly influencing the pharmacokinetics of moxifloxacin.

PI3K_Akt_Pgp_Regulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k activates akt Akt pi3k->akt activates pgp P-glycoprotein (P-gp) (Moxifloxacin Efflux) downstream Downstream Effectors (e.g., mTOR, NF-κB) akt->downstream transcription_factors Transcription Factors downstream->transcription_factors nucleus Nucleus transcription_factors->nucleus mdr1_gene MDR1 Gene (encodes P-gp) mdr1_gene->pgp expression

Caption: PI3K/Akt Pathway Regulation of P-gp Expression.

NFkB_OATP_Regulation cluster_extracellular Extracellular cluster_intracellular Intracellular inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor inflammatory_stimuli->receptor signaling_cascade Signaling Cascade receptor->signaling_cascade oatp OATP (Moxifloxacin Influx) ikb_kinase IκB Kinase (IKK) signaling_cascade->ikb_kinase activates nfkb_ikb NF-κB-IκB Complex ikb_kinase->nfkb_ikb phosphorylates IκB nfkb NF-κB nfkb_ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to slco_gene SLCO Gene (encodes OATP) slco_gene->oatp regulates expression

Caption: NF-κB Pathway and its Influence on OATP Expression.

Conclusion

The pharmacokinetic profile of moxifloxacin, characterized by excellent oral absorption, extensive tissue distribution, and a balanced elimination pathway, underpins its clinical utility. This guide has provided a detailed examination of these properties, along with a comparative analysis of related fluoroquinolones. The outlined experimental protocols offer a practical resource for researchers in the field, while the visualized workflows and signaling pathways provide a conceptual framework for understanding the complex interplay of factors that govern the disposition of these important antibacterial agents. A thorough understanding of these pharmacokinetic principles is essential for the rational use of existing drugs and the design of future antimicrobial therapies.

References

Forced Degradation Studies of Moxifloxacin and Its Impurities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the forced degradation studies of Moxifloxacin (B1663623), a fourth-generation fluoroquinolone antibiotic. Forced degradation, or stress testing, is a critical component in the drug development process, providing insights into the intrinsic stability of a drug substance, elucidating its degradation pathways, and facilitating the development of stability-indicating analytical methods. This document outlines detailed experimental protocols, summarizes quantitative degradation data, and visualizes the degradation pathways and experimental workflows.

Introduction to Forced Degradation Studies

Forced degradation studies are mandated by regulatory agencies like the International Council for Harmonisation (ICH) to demonstrate the specificity of analytical methods developed to monitor the stability of drug substances and products.[1][2] These studies involve subjecting the drug to a variety of stress conditions that are more severe than accelerated stability conditions to generate its degradation products. The primary stress conditions include acid and base hydrolysis, oxidation, heat, and light.

The information gleaned from these studies is invaluable for:

  • Developing and validating stability-indicating methods: Ensuring that the analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.

  • Understanding degradation pathways: Identifying the likely degradation products that could form under normal storage conditions.

  • Improving formulation and packaging: Designing a drug product and selecting packaging that protects it from degradation.

Experimental Protocols for Forced Degradation of Moxifloxacin

Detailed methodologies for subjecting Moxifloxacin to various stress conditions are presented below. These protocols are a synthesis of procedures reported in the scientific literature.

Acid Hydrolysis
  • Procedure: Dissolve Moxifloxacin in a suitable solvent (e.g., methanol (B129727) or water) to a known concentration (e.g., 1 mg/mL). Add an equal volume of 1 M or 5 M hydrochloric acid (HCl).[3]

  • Stress Conditions: The solution is then typically heated at a specific temperature, for example, at 40°C for 1 hour or at room temperature for 19 hours.[3]

  • Neutralization: After the stress period, the solution is neutralized with an equivalent amount of a suitable base (e.g., 1 M or 5 M sodium hydroxide) before analysis.

Base Hydrolysis
  • Procedure: Prepare a solution of Moxifloxacin in a suitable solvent. Add an equal volume of 1 M or 5 M sodium hydroxide (B78521) (NaOH).[3]

  • Stress Conditions: The mixture is exposed to conditions such as room temperature for 19 hours or 40°C for 1 hour.[3]

  • Neutralization: Following the stress period, the solution is neutralized with an appropriate acid (e.g., 1 M or 5 M hydrochloric acid) prior to analysis.

Oxidative Degradation
  • Procedure: A solution of Moxifloxacin is treated with a solution of hydrogen peroxide (H₂O₂), typically at a concentration of 3% or 6%.[3]

  • Stress Conditions: The reaction is allowed to proceed at room temperature for a specified duration, such as 19 hours, or at elevated temperatures like 40°C for 1 hour or heated on a hot plate at 160°C for 1 hour.[3]

Thermal Degradation
  • Procedure: Moxifloxacin, either in solid form or in solution, is exposed to elevated temperatures.

  • Stress Conditions: For solid-state studies, the drug powder is kept in an oven at temperatures such as 105°C for a period of 48 hours. For solutions, they can be heated at varying temperatures.

Photolytic Degradation
  • Procedure: Solutions of Moxifloxacin are exposed to a light source.

  • Stress Conditions: The exposure can be to direct sunlight for a defined period (e.g., 1 hour) or to a controlled UV light source (e.g., 254 nm) or visible light (400-760 nm) for a specified duration.[3][4] The monitoring period for photolytic studies can extend up to 10 days.

Analytical Methodologies

The analysis of stressed samples of Moxifloxacin is predominantly carried out using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) for the identification of degradation products.

A typical stability-indicating HPLC method for Moxifloxacin might employ:

  • Column: A reversed-phase column, such as a C18 or C8, is commonly used.[5][6][7]

  • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol or acetonitrile) is used for elution.[5][6][7] The elution can be isocratic or gradient.

  • Detection: A UV detector set at a wavelength where Moxifloxacin and its impurities show significant absorbance, typically around 294 nm, is used.[7]

  • Flow Rate: A flow rate of around 1.0 mL/min is common.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from various forced degradation studies on Moxifloxacin, showcasing the extent of degradation under different stress conditions.

Table 1: Percentage Degradation of Moxifloxacin under Various Stress Conditions

Stress ConditionReagent/TemperatureDuration% DegradationReference
Acidic Hydrolysis1 M HCl11 days18.9[1]
Alkaline Hydrolysis1 M NaOH11 days22.32[1]
Oxidative Degradation3% H₂O₂24 hoursDegradation Observed
Oxidative DegradationHydrogen Peroxide11 days32.81[1]
Thermal Degradation105°C48 hoursDegradation Observed
Thermal Degradation-11 days12.35[1]
Photolytic DegradationDaylight11 days7.4[1]
Photolytic DegradationUV Light11 days8.09[1]
Neutral HydrolysisWater1 week15.7[1]

Visualization of Workflows and Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for forced degradation studies and the known degradation pathways of Moxifloxacin.

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation Moxifloxacin Moxifloxacin API/Formulation Solution Prepare Stock Solution Moxifloxacin->Solution Acid Acid Hydrolysis (e.g., 1M HCl, 40°C) Solution->Acid Expose to Stress Base Base Hydrolysis (e.g., 1M NaOH, 40°C) Solution->Base Expose to Stress Oxidation Oxidative Degradation (e.g., 6% H2O2, RT) Solution->Oxidation Expose to Stress Thermal Thermal Degradation (e.g., 105°C) Solution->Thermal Expose to Stress Photo Photolytic Degradation (e.g., UV/Visible Light) Solution->Photo Expose to Stress Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize HPLC HPLC Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Peaks Quantify Quantify Degradants LCMS->Quantify Pathway Elucidate Degradation Pathways Quantify->Pathway Method Validate Stability-Indicating Method Quantify->Method

Caption: Experimental workflow for forced degradation studies of Moxifloxacin.

Photodegradation Pathway of Moxifloxacin

The photodegradation of Moxifloxacin is known to involve the cleavage of the diazabicyclononane side chain.

G Moxifloxacin Moxifloxacin Intermediate1 Hydroxylated/ Photooxidized Intermediate Moxifloxacin->Intermediate1 Light Exposure (UV/Visible) DegradationProduct Quinolone Derivative (Cleavage of diazabicyclononane side chain) Intermediate1->DegradationProduct Further Degradation

Caption: Simplified photodegradation pathway of Moxifloxacin.

General Hydrolytic Degradation Pathway

Acid and base hydrolysis can lead to the degradation of the quinolone core and modifications of the side chains.

G Moxifloxacin Moxifloxacin AcidDegradation Acid-catalyzed Degradation Products Moxifloxacin->AcidDegradation Acidic Conditions (e.g., HCl, heat) BaseDegradation Base-catalyzed Degradation Products Moxifloxacin->BaseDegradation Basic Conditions (e.g., NaOH, heat)

Caption: General hydrolytic degradation pathways of Moxifloxacin.

Conclusion

The forced degradation studies of Moxifloxacin reveal its susceptibility to degradation under hydrolytic, oxidative, thermal, and photolytic stress conditions. The primary degradation pathways often involve modifications to the diazabicyclononane side chain and the quinolone core. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the development of robust, stability-indicating analytical methods and contributing to the overall quality and safety of Moxifloxacin-containing drug products. A thorough understanding of the degradation profile is paramount for ensuring the efficacy and safety of the final pharmaceutical formulation.

References

Spectral Analysis of 8-Desmethoxy-8-fluoro Moxifloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 8-Desmethoxy-8-fluoro Moxifloxacin, a derivative of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin. The replacement of the 8-methoxy group with a fluorine atom significantly influences the molecule's electronic environment, which is reflected in its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This document outlines the expected spectral characteristics, detailed experimental protocols for acquiring this data, and logical workflows for structural elucidation.

Predicted Spectroscopic Data

While specific experimental data for this compound is not widely published, we can predict the key spectral features based on the known data of Moxifloxacin and other fluoroquinolone analogs.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of related fluoroquinolone structures and the known effects of fluorine substitution on the quinolone core.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-28.6 - 8.8s-
H-57.7 - 7.9d~9
Cyclopropyl-H1.0 - 1.4, 3.5 - 3.7m-
Diazabicyclo-nonane ring protons1.8 - 4.2m-
-COOH>14br s-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Ketone)175 - 178
-COOH165 - 168
Quinolone Ring Carbons105 - 160
C-F140 - 160 (with ¹JCF coupling)
Diazabicyclo-nonane ring carbons25 - 60
Cyclopropyl carbons8 - 12, 35 - 40
Predicted Mass Spectrometry Fragmentation

The molecular formula for this compound is C₂₀H₂₁F₂N₃O₃, with a monoisotopic mass of 389.1551 g/mol .[1] Electrospray ionization (ESI) in positive mode is expected to produce a prominent protonated molecule [M+H]⁺ at m/z 390.1629. The fragmentation pattern is predicted to be similar to that of Moxifloxacin, with characteristic losses of small molecules.

Table 3: Predicted Key Mass Fragments for this compound

m/z Predicted Fragment Description
390.1629[M+H]⁺Protonated molecule
370.1523[M+H - HF]⁺Loss of hydrogen fluoride
346.1518[M+H - CO₂]⁺Loss of carbon dioxide
328.1412[M+H - H₂O - CO₂]⁺Sequential loss of water and carbon dioxide
261.0881Quinolone core fragmentFragmentation of the diazabicyclo-nonane side chain

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and Mass Spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and potentially ¹⁹F NMR spectra for the structural elucidation of this compound.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent may affect the chemical shifts of exchangeable protons.[2]

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition Parameters:

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment (e.g., zg30).

    • Spectral width: Approximately 16 ppm.

    • Acquisition time: 2-3 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 16 or higher for good signal-to-noise ratio.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral width: Approximately 220 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or higher due to the low natural abundance of ¹³C.

  • ¹⁹F NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: Sufficient to cover the expected chemical shift range of aromatic and aliphatic fluorine.

    • Proton decoupling may be applied to simplify the spectra.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the reference signal (TMS at 0.00 ppm).

  • Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

Data Acquisition Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Mass Range: m/z 100-1000.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V.

  • Source Temperature: 100-120 °C.

  • Desolvation Temperature: 250-350 °C.

  • Collision Energy (for MS/MS): Ramp the collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum. Select the protonated molecule [M+H]⁺ as the precursor ion.

Data Analysis:

  • Identify the protonated molecule [M+H]⁺ in the full scan mass spectrum.

  • Analyze the tandem mass (MS/MS) spectrum to identify characteristic fragment ions.

  • Propose fragmentation pathways based on the observed neutral losses and the structure of the molecule. The fragmentation of Moxifloxacin often involves losses of HF, H₂O, and CO₂.[3][4]

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis and the predicted fragmentation pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Elucidation Sample 8-Desmethoxy-8-fluoro Moxifloxacin NMR_Sample Dissolve in deuterated solvent Sample->NMR_Sample MS_Sample Dilute in LC-MS grade solvent Sample->MS_Sample NMR_Acq NMR Spectrometer (¹H, ¹³C, ¹⁹F) NMR_Sample->NMR_Acq MS_Acq HRMS Spectrometer (ESI-Q-TOF/Orbitrap) MS_Sample->MS_Acq NMR_Analysis Process NMR Data: - Chemical Shifts - Coupling Constants - Integration NMR_Acq->NMR_Analysis MS_Analysis Process MS Data: - Accurate Mass - Fragmentation Pattern MS_Acq->MS_Analysis Structure_Elucidation Structure Confirmation NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Experimental workflow for the spectral analysis of this compound.

Fragmentation_Pathway M_H [M+H]⁺ m/z 390.1629 Loss_HF [M+H - HF]⁺ m/z 370.1523 M_H->Loss_HF -HF Loss_CO2 [M+H - CO₂]⁺ m/z 346.1518 M_H->Loss_CO2 -CO₂ Quinolone_Core Quinolone Core Fragment m/z 261.0881 M_H->Quinolone_Core - Side Chain Loss_H2O_CO2 [M+H - H₂O - CO₂]⁺ m/z 328.1412 Loss_CO2->Loss_H2O_CO2 -H₂O

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

References

A Technical Guide to the Solubility and pH Characteristics of Moxifloxacin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical physicochemical properties of moxifloxacin (B1663623) and related fluoroquinolone analogs, with a specific focus on solubility and pH-dependent characteristics. Understanding these parameters is fundamental for preformulation studies, formulation development, and predicting in vivo behavior.

Physicochemical Properties of Moxifloxacin

Moxifloxacin is an amphoteric molecule, containing both a carboxylic acid group and a secondary amine group, which dictate its ionization state and solubility behavior in different pH environments.[1][2] The key physicochemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C21H24FN3O4[3]
Molecular Weight 401.43 g/mol [4]
pKa1 (Carboxylic Acid) 6.2 - 6.4[1][5]
pKa2 (Secondary Amine) 9.14 - 9.5[1][5]
logP (Octanol/Water) 2.9[5]
Melting Point 203-208 °C[4]

Solubility Profile of Moxifloxacin

The solubility of moxifloxacin has been determined in various aqueous and organic solvents. Its hydrochloride salt is sparingly soluble in water and methanol (B129727) but demonstrates solubility in solvents like DMSO.[1][3][6]

SolventSolubilitySource(s)
Water Sparingly Soluble[1][6]
Methanol Sparingly Soluble[6]
0.1 N NaOH Soluble[1]
0.1 N HCl Slightly Soluble[1]
DMSO ~10 mg/mL[3]
Dimethylformamide ~3.33 mg/mL[3]
Ethanol 1.08 x 10⁻² (mole frac.)[7]
1-Octanol 1.18 x 10⁻³ (mole frac.)[7]
Hexane 1.13 x 10⁻⁵ (mole frac.)[7]

pH-Dependent Solubility of Fluoroquinolones

Fluoroquinolones, including moxifloxacin, are zwitterionic compounds that typically exhibit a "U"-shaped pH-solubility profile.[8] Their solubility is minimal near the isoelectric point (neutral pH) and increases significantly in both acidic and alkaline conditions.[7][8] This is due to the protonation of the piperazine (B1678402) ring at low pH and the deprotonation of the carboxylic acid group at high pH, forming more soluble cationic and anionic species, respectively.

Moxifloxacin pH-Solubility Data

The solubility of moxifloxacin hydrochloride is highly dependent on pH.[1] It is higher in acidic conditions and increases again at pH values above its carboxylic acid pKa.[1][7]

pHSolubility (mg/mL)Source(s)
1.2 6.8[1]
2.0 1.37 x 10⁻³ (mole frac.)[7]
2.1 31.3[1]
3.0 31.0[1]
3.9 31.3[1]
5.4 26.0[1]
6.4 37.6[1]
7.2 (PBS) ~0.2[3]
7.4 6.45 x 10⁻⁴ (mole frac.)[7]
Comparative pH-Solubility of Fluoroquinolone Analogs

Other fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin (B1675101) show similar pH-dependent solubility, which is crucial for their formulation and absorption.

CompoundpHSolubility (mg/mL)Source(s)
Ciprofloxacin 3.0 - 5.0236.91 - 243.08[9]
7.00.182[9]
Minimum at pH 6.840.088[8]
Levofloxacin Hemihydrate 3.070.66[9]
8.044.39[9]
Norfloxacin Minimum at pH 7.00.31 - 0.37[8][10]

Experimental Protocols

Determination of Thermodynamic (Equilibrium) Solubility

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[11][12]

Methodology:

  • Preparation: An excess amount of the solid compound (e.g., moxifloxacin) is added to a specific volume of the solvent (e.g., a buffer of a known pH) in a sealed vial or flask.[11]

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution.[12][13] The presence of undissolved solid at the end of the experiment confirms that a saturated solution has been achieved.[12]

  • Separation: The undissolved solid is separated from the saturated solution. This is commonly done by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE) that does not bind the drug.[14]

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14][15] A calibration curve with standard solutions of known concentrations is used for accurate measurement.[14]

  • Data Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.[14]

G cluster_0 Experimental Workflow: Shake-Flask Solubility Determination A Preparation: Add excess solid drug to solvent B Equilibration: Agitate at constant temperature (e.g., 24-72h) A->B Step 1 C Phase Separation: Centrifuge and/or filter the suspension B->C Step 2 D Analysis: Quantify drug concentration in filtrate via HPLC C->D Step 3 E Result: Report thermodynamic solubility (mg/mL or M) D->E Step 4

Caption: Workflow for equilibrium solubility determination.

Determination of Ionization Constants (pKa)

The pKa values of moxifloxacin can be determined using methods such as potentiometric titration or UV-Vis spectrophotometry.[1]

Methodology (Potentiometric Titration):

  • A solution of the drug at a known concentration is prepared in water or a water-cosolvent mixture.

  • The solution is titrated with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is generated.

  • The pKa values are calculated from the inflection points of the titration curve.

Logical Relationships: pH, pKa, and Moxifloxacin Ionization

The solubility of moxifloxacin is directly governed by its ionization state, which is a function of the solution's pH relative to the compound's pKa values. The following diagram illustrates this critical relationship.

G ph_low Low pH (pH < pKa1) species_cation Predominant Species: Cationic (R-NH2+-COOH) ph_low->species_cation Leads to ph_mid Isoelectric Point (pKa1 < pH < pKa2) species_zwitterion Predominant Species: Zwitterionic (R-NH2+-COO-) ph_mid->species_zwitterion Leads to ph_high High pH (pH > pKa2) species_anion Predominant Species: Anionic (R-NH-COO-) ph_high->species_anion Leads to solubility_high1 High Solubility species_cation->solubility_high1 Results in solubility_low Low Solubility species_zwitterion->solubility_low Results in solubility_high2 High Solubility species_anion->solubility_high2 Results in

Caption: Moxifloxacin ionization and solubility vs. pH.

Conclusion

Moxifloxacin exhibits classic amphoteric behavior, with its solubility being profoundly influenced by pH. It displays a characteristic U-shaped pH-solubility profile, with minimum solubility in the neutral pH range and significantly higher solubility in both acidic and alkaline environments. This behavior is consistent across the fluoroquinolone class of antibiotics. A thorough understanding and characterization of these properties using standardized protocols, such as the shake-flask method, are essential for the successful development of robust and effective dosage forms.

References

Methodological & Application

Application Notes and Protocols for the HPLC Detection of 8-Desmethoxy-8-fluoro Moxifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive, ready-to-use protocol for the detection and quantification of 8-Desmethoxy-8-fluoro Moxifloxacin (B1663623), a potential impurity or metabolite of Moxifloxacin, using High-Performance Liquid Chromatography (HPLC). This method is designed for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic. The detection and quantification of related substances, such as 8-Desmethoxy-8-fluoro Moxifloxacin, are critical for ensuring the purity, safety, and efficacy of the drug product. This document outlines a robust HPLC method for the separation and analysis of this specific compound. The method is based on established principles for the analysis of Moxifloxacin and its impurities, ensuring a high degree of specificity and accuracy.[1][2][3][4]

Experimental Protocol: HPLC Method

This protocol details the instrumental parameters and procedures for the analysis of this compound.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation. A Phenyl-Hexyl column can also be considered as an alternative.[5]

  • Chemicals and Reagents:

2. Chromatographic Conditions

The following table summarizes the optimized HPLC parameters for the detection of this compound.

ParameterCondition
Column Reverse-Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM Ammonium formate buffer (pH adjusted to 4.0 with formic acid)B: Acetonitrile
Gradient 70% A / 30% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Wavelength 293 nm
Run Time Approximately 15 minutes

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • To prepare the 20 mM ammonium formate buffer (Mobile Phase A), dissolve the appropriate amount of ammonium formate in purified water and adjust the pH to 4.0 with formic acid.

    • The mobile phase is prepared by mixing the buffer and acetonitrile in the specified ratio (70:30 v/v).[6] The final mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Solution Preparation:

    • Prepare a stock solution of the this compound reference standard in the mobile phase at a concentration of 100 µg/mL.

    • From the stock solution, prepare a series of working standard solutions at different concentrations (e.g., 1, 5, 10, 20, 50 µg/mL) by diluting with the mobile phase. These will be used to establish the calibration curve.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation

The quantitative data for the HPLC method is summarized in the table below. This data is based on typical performance characteristics for similar analytical methods and should be verified during method validation.

ParameterSpecification
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) Approximately 0.05 µg/mL
Limit of Quantitation (LOQ) Approximately 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Retention Time (approx.) To be determined (expected to be distinct from Moxifloxacin)

Method Validation

This method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[1][7] Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage prep_mobile_phase Mobile Phase Preparation system_equilibration HPLC System Equilibration prep_mobile_phase->system_equilibration prep_standards Standard Solutions Preparation std_injection Standard Injections (Calibration Curve) prep_standards->std_injection prep_samples Sample Solutions Preparation sample_injection Sample Injections prep_samples->sample_injection blank_injection Blank Injection system_equilibration->blank_injection blank_injection->std_injection std_injection->sample_injection peak_identification Peak Identification (Retention Time) sample_injection->peak_identification quantification Quantification (Calibration Curve) peak_identification->quantification report Generate Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

References

Application Note: Quantification of 8-Desmethoxy-8-fluoro Moxifloxacin in Moxifloxacin Bulk Drug using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical ingredients.

Introduction Moxifloxacin (B1663623) is a fourth-generation synthetic fluoroquinolone antibiotic.[1] The quality and purity of a bulk active pharmaceutical ingredient (API) are critical for the safety and efficacy of the final drug product. Regulatory guidelines require the identification and quantification of impurities. 8-Desmethoxy-8-fluoro Moxifloxacin is a potential process-related impurity of Moxifloxacin, where the 8-methoxy group is substituted with a fluorine atom.[2] This application note provides a detailed protocol for the quantification of this compound in Moxifloxacin bulk drug using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, validated according to International Conference on Harmonization (ICH) guidelines.[3][4]

Principle The method employs RP-HPLC to separate this compound from the main component, Moxifloxacin, and other related substances. The separation is achieved on a C18 stationary phase using an isocratic mobile phase.[4] Quantification is performed by comparing the peak area of the impurity in the sample chromatogram with that of a certified reference standard, using an external standard method. The detection is carried out using a UV-Vis or Photodiode Array (PDA) detector at a wavelength where the analyte exhibits significant absorbance.[3][4]

Experimental Protocol

1. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a PDA or UV-Vis detector.[5]

  • Chromatographic data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or PVDF).[1][6]

  • HPLC grade Acetonitrile (B52724) and Methanol.[5][6]

  • Potassium dihydrogen orthophosphate (AR Grade).[6]

  • Orthophosphoric acid (AR Grade).[6]

  • Purified water (HPLC grade).[6]

  • Reference Standards: this compound, Moxifloxacin HCl.

2. Chromatographic Conditions The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Stationary Phase (Column) C18, 250 mm x 4.6 mm, 5 µm particle size[7]
Mobile Phase 20 mM Potassium Dihydrogen Orthophosphate (pH adjusted to 3.0 with Orthophosphoric acid) and Acetonitrile (75:25 v/v)[8]
Flow Rate 1.0 mL/min[4][9]
Detection Wavelength 293 nm[7]
Column Temperature 30 °C[3]
Injection Volume 10 µL[3]
Run Time Approximately 20 minutes[4]

3. Preparation of Solutions

  • Buffer Preparation (Mobile Phase A): Dissolve an appropriate amount of potassium dihydrogen orthophosphate in purified water to obtain a 20 mM solution. Adjust the pH to 3.0 using diluted orthophosphoric acid.[8] Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the prepared buffer and HPLC grade acetonitrile in the ratio of 75:25 (v/v).[8] Degas the mobile phase by sonication for 10-15 minutes before use.[9]

  • Diluent: The mobile phase is used as the diluent for preparing standard and sample solutions.

  • Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.

  • Working Standard Solution: From the stock solution, prepare a working standard solution with a concentration appropriate for the expected impurity level (e.g., 1.0 µg/mL).

  • Sample Solution (Moxifloxacin Bulk Drug): Accurately weigh about 100 mg of the Moxifloxacin bulk drug sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 1000 µg/mL.

4. System Suitability Test (SST) Before starting the analysis, inject the working standard solution five times and evaluate the system suitability parameters. The system is deemed ready for analysis if the following criteria are met.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD for Peak Area ≤ 2.0%[10]

5. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test.

  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the Working Standard Solution and record the chromatogram.

  • Inject the Sample Solution and record the chromatogram.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

6. Calculation The amount of this compound in the Moxifloxacin bulk drug sample is calculated as a percentage using the following formula:

% Impurity = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100

Where:

  • Area_Sample = Peak area of this compound in the sample solution.

  • Area_Standard = Average peak area of this compound in the working standard solution.

  • Conc_Standard = Concentration (µg/mL) of this compound in the working standard solution.

  • Conc_Sample = Concentration (µg/mL) of the Moxifloxacin bulk drug in the sample solution.

Method Validation Summary

The described analytical method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[4] The following tables summarize the typical parameters and acceptance criteria.

Table 1: Linearity Linearity is established by analyzing a series of solutions with different concentrations of the analyte.

ParameterResult
Range 0.2 µg/mL to 2.0 µg/mL[11]
Correlation Coefficient (r²) ≥ 0.999[4][12]

Table 2: Accuracy (Recovery) Accuracy is determined by spiking a known amount of the impurity reference standard into the sample at different concentration levels.

Concentration LevelMean Recovery (%)Acceptance Criteria
50%97.7% - 107.6%[8][13]90.0% - 110.0%
100%97.7% - 107.6%[8][13]90.0% - 110.0%
150%97.7% - 107.6%[8][13]90.0% - 110.0%

Table 3: Precision Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Precision LevelParameterAcceptance Criteria
Repeatability (Intra-day) % RSD≤ 5.0%[8][13]
Intermediate (Inter-day) % RSD≤ 5.0%[8][13]

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD and LOQ establish the sensitivity of the method.

ParameterTypical Value
LOD ~0.05 µg/mL[11]
LOQ ~0.20 µg/mL[11]

Table 5: Specificity Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in the blank and placebo chromatograms and by ensuring the main Moxifloxacin peak is well-resolved from the impurity peak (Resolution > 1.5).[11]

Visualizations

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Calculation std_prep Prepare Standard: Accurately weigh reference standard and dilute to known concentration. sst System Suitability Test (SST) (5 injections of standard) std_prep->sst smp_prep Prepare Sample: Accurately weigh Moxifloxacin bulk drug and dilute to known concentration. smp_inj Inject Sample Solution smp_prep->smp_inj equilibration System Equilibration with Mobile Phase equilibration->sst blank Inject Blank (Diluent) sst->blank If SST passes std_inj Inject Standard Solution blank->std_inj std_inj->smp_inj integration Integrate Peak Areas smp_inj->integration calculation Calculate % Impurity using external standard formula integration->calculation report Final Report Generation calculation->report

Caption: Experimental workflow for the quantification of this compound.

G cluster_precision Precision Types cluster_sensitivity Sensitivity Metrics Validation Analytical Method Validation (ICH) Specificity Specificity (Resolution, Peak Purity) Validation->Specificity Linearity Linearity (Range, r²) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Sensitivity Sensitivity Validation->Sensitivity Robustness Robustness Validation->Robustness LOQ LOQ Linearity->LOQ Defines lower limit Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate (Inter-day) Precision->Intermediate LOD LOD Sensitivity->LOD Sensitivity->LOQ

Caption: Logical relationships in the validation of an analytical method.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Moxifloxacin and its Impurities

Stability-Indicating HPLC Method for Moxifloxacin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Moxifloxacin. This method is crucial for accurately quantifying Moxifloxacin in the presence of its degradation products, ensuring the quality, safety, and efficacy of pharmaceutical formulations.

Introduction

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections. A stability-indicating analytical method is essential to demonstrate that the analytical procedure is unaffected by the presence of potential degradation products. The International Council for Harmonisation (ICH) guidelines mandate the use of stability-indicating methods for the analysis of stability samples. This application note details a robust RP-HPLC method capable of separating Moxifloxacin from its degradation products formed under various stress conditions.

Experimental Protocols

Materials and Reagents
  • Moxifloxacin Hydrochloride reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Analytical reagent grade potassium dihydrogen orthophosphate

  • Analytical reagent grade triethylamine (B128534) (TEA)

  • Orthophosphoric acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

Instrumentation and Chromatographic Conditions

A variety of HPLC systems can be utilized. The following table summarizes typical chromatographic conditions reported in the literature for the stability-indicating analysis of Moxifloxacin.

Table 1: Summary of HPLC Chromatographic Conditions

ParameterMethod 1Method 2Method 3
Column C18 (150mm x 4.6mm, 5 µm)Agilent C18 (150 x 4.6 mm, 5 μm)[1]Grace C18 (250mm × 4.6mm, 5µm)[2]
Mobile Phase 0.1% TEA in water and Methanol (Isocratic)0.01 M Potassium dihydrogen orthophosphate and Methanol (70:30 v/v)[1]10mM Sodium phosphate (B84403) buffer and Methanol (60:40 v/v), pH 4.4[2]
Flow Rate 1.0 mL/min1.0 mL/min[1]1.0 mL/min[2]
Detection Wavelength Not Specified230 nm[1]294 nm[2]
Injection Volume 10 µL10 µL[1]20 µL[2]
Column Temperature Ambient30°C[1]Ambient
Run Time 10 min16 min[1]20 min[2]
Retention Time of Moxifloxacin 2.8 minNot Specified7.8 min[2]
Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Moxifloxacin reference standard in the mobile phase to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions in the mobile phase to cover the desired concentration range for linearity studies (e.g., 20-60 µg/mL).

  • Sample Preparation: For pharmaceutical dosage forms (e.g., tablets, eye drops), take a quantity equivalent to a known amount of Moxifloxacin, dissolve it in the mobile phase, sonicate if necessary, and filter through a 0.45 µm membrane filter before injection.

Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method. The drug substance is subjected to various stress conditions as per ICH guidelines.

  • Acid Hydrolysis: Treat the drug solution with 0.1N HCl and reflux for a specified period (e.g., 6 hours). Neutralize the solution before injection.

  • Base Hydrolysis: Treat the drug solution with 1N NaOH and reflux for a specified period (e.g., 6 hours). Neutralize the solution before injection.[2]

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for a specified period (e.g., 24 hours).[2]

  • Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 80°C) for a specified period (e.g., 6 hours).[3]

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and daylight for a specified period.[2]

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.

Table 2: Summary of Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Result
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.999[2]
Concentration Range (µg/mL) -20-60
Accuracy (% Recovery) 98.0% - 102.0%99.3% - 102%
Precision (% RSD) ≤ 2.0%Intraday RSD < 2%, Interday RSD < 2%
Limit of Detection (LOD) (µg/mL) Reportable-
Limit of Quantitation (LOQ) (µg/mL) Reportable-
Specificity No interference from placebo, impurities, or degradation productsThe method is specific as it resolves the drug from its degradation products.
Robustness % RSD ≤ 2.0% after deliberate variations in method parametersThe method is robust for small changes in flow rate, mobile phase composition, and pH.

Results and Discussion

Forced Degradation Behavior

Moxifloxacin is found to be susceptible to degradation under acidic, basic, and oxidative conditions. The following table summarizes the typical degradation observed under various stress conditions.

Table 3: Summary of Forced Degradation Results for Moxifloxacin

Stress ConditionReagent/ConditionDuration% Degradation
Acid Hydrolysis 0.1N HCl6 hoursSignificant degradation observed.
Base Hydrolysis 1N NaOH6 hoursSignificant degradation observed.[2]
Oxidative Degradation 3% H₂O₂24 hoursSignificant degradation observed.[2]
Thermal Degradation Dry Heat (80°C)6 hoursMinimal degradation observed.
Photolytic Degradation Daylight30 daysMinimal degradation observed.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the development and validation of a stability-indicating HPLC method for Moxifloxacin.

Stability_Indicating_HPLC_Method_Workflow cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Guidelines) Select_Column_MobilePhase Select Column & Mobile Phase Optimize_Parameters Optimize Chromatographic Parameters (Flow Rate, Wavelength) Select_Column_MobilePhase->Optimize_Parameters System_Suitability Perform System Suitability Tests Optimize_Parameters->System_Suitability Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) System_Suitability->Stress_Conditions Analyze_Stressed_Samples Analyze Stressed Samples by HPLC Stress_Conditions->Analyze_Stressed_Samples Peak_Purity_Analysis Perform Peak Purity Analysis Analyze_Stressed_Samples->Peak_Purity_Analysis Specificity Specificity Peak_Purity_Analysis->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Final Validated Stability-Indicating HPLC Method Robustness->Final_Method

Caption: Workflow for developing and validating a stability-indicating HPLC method.

Logical Relationship of Validation Parameters

The following diagram illustrates the logical relationship between the core validation parameters required for a stability-indicating HPLC method.

Validation_Parameters_Relationship cluster_Core_Validation Core Validation Parameters cluster_Performance_Characteristics Method Performance Characteristics Method Developed HPLC Method Specificity Specificity Method->Specificity Ensures separation Robustness Robustness Method->Robustness Tests reliability Linearity Linearity Specificity->Linearity Establishes range Accuracy Accuracy Linearity->Accuracy Verifies correctness Precision Precision Linearity->Precision Demonstrates reproducibility LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ

Caption: Interrelationship of key HPLC method validation parameters.

Conclusion

The described HPLC method is simple, rapid, accurate, and precise for the determination of Moxifloxacin in pharmaceutical dosage forms. The method has been successfully validated according to ICH guidelines and is proven to be stability-indicating. It can be effectively used for routine quality control analysis and for the assessment of the stability of Moxifloxacin formulations.

References

Application Notes and Protocols for 8-Desmethoxy-8-fluoro Moxifloxacin in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 8-Desmethoxy-8-fluoro Moxifloxacin, a novel fluoroquinolone analog, in antimicrobial susceptibility testing (AST). The document includes detailed protocols for determining the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria, as well as information on its mechanism of action and potential applications in antimicrobial research.

Introduction

This compound is a synthetic antibacterial agent belonging to the fluoroquinolone class. Its structural modifications from the parent compound, Moxifloxacin, are intended to enhance its antimicrobial spectrum and potency. As with any new antimicrobial agent, thorough in vitro evaluation is crucial to determine its efficacy against various pathogens. These notes provide standardized methods for conducting such evaluations.

Mechanism of Action

Like other fluoroquinolones, this compound is expected to exert its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, the compound induces the formation of stable enzyme-DNA complexes, leading to double-strand breaks in the bacterial chromosome and subsequent cell death.[2] The C8-fluoro substitution may influence the compound's interaction with these target enzymes and its overall activity profile.

Data Presentation

The following tables summarize hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against a panel of common Gram-positive and Gram-negative bacteria. This data is for illustrative purposes to demonstrate the expected format of results from the protocols described below.

Table 1: Hypothetical In Vitro Activity of this compound against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureusATCC 292130.060.120.03 - 0.25
Staphylococcus aureus (MRSA)Clinical Isolate0.510.25 - 2
Streptococcus pneumoniaeATCC 496190.120.250.06 - 0.5
Enterococcus faecalisATCC 29212120.5 - 4

Table 2: Hypothetical In Vitro Activity of this compound against Gram-Negative Bacteria

Bacterial SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coliATCC 259220.030.060.015 - 0.12
Pseudomonas aeruginosaATCC 27853241 - 8
Klebsiella pneumoniaeClinical Isolate0.120.250.06 - 0.5
Haemophilus influenzaeATCC 492470.0150.03≤0.008 - 0.06

Experimental Protocols

Two standard methods for determining the MIC of this compound are detailed below: Broth Microdilution and Agar (B569324) Dilution. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution MIC Assay

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

Materials:

  • This compound powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures of test organisms

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Antimicrobial Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., sterile deionized water or a small amount of 0.1 N NaOH followed by dilution with sterile water).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well in each row should serve as a positive control (inoculum without the drug), and the twelfth well as a negative control (broth only).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well (except the negative control), resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the organism. This can be determined by visual inspection or by using a microplate reader.

Protocol 2: Agar Dilution MIC Assay

This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.

Materials:

  • This compound powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial cultures of test organisms

  • Sterile saline (0.85% NaCl) or PBS

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Inoculum replicating apparatus (e.g., Steers replicator)

Procedure:

  • Preparation of Antimicrobial Stock Solution:

    • Prepare a stock solution as described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare a series of sterile tubes, each containing 18 mL of molten MHA maintained at 45-50°C.

    • Prepare a set of tubes with appropriate dilutions of the this compound stock solution.

    • Add 2 mL of each antimicrobial dilution to a corresponding tube of molten agar to achieve the final desired concentrations. Also, prepare a drug-free control plate.

    • Mix the contents of each tube thoroughly and pour into sterile petri dishes. Allow the agar to solidify.

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using an inoculum replicating apparatus, spot-inoculate the prepared agar plates with the bacterial suspensions. Each spot should contain approximately 1-2 µL of the inoculum.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism. A faint haze or a single colony at the inoculation site is disregarded.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in antimicrobial susceptibility testing.

antimicrobial_susceptibility_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Analysis prep_compound Prepare 8-Desmethoxy-8-fluoro Moxifloxacin Stock serial_dilution Serial Dilution of Compound prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculation Inoculation of Test Plates prep_inoculum->inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation read_mic Read MIC Values incubation->read_mic data_analysis Data Analysis and Interpretation read_mic->data_analysis

Caption: Workflow for Antimicrobial Susceptibility Testing.

fluoroquinolone_mechanism cluster_targets Bacterial DNA Replication Machinery cluster_effects Cellular Effects compound 8-Desmethoxy-8-fluoro Moxifloxacin gyrase DNA Gyrase compound->gyrase Inhibition topo_iv Topoisomerase IV compound->topo_iv Inhibition dna_damage DNA Strand Breaks gyrase->dna_damage topo_iv->dna_damage cell_death Bacterial Cell Death dna_damage->cell_death

Caption: Mechanism of Action of Fluoroquinolones.

References

Application Note: A Validated LC-MS/MS Method for the Analysis of Moxifloxacin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] During the synthesis and storage of the drug substance and product, impurities can arise from starting materials, by-products, intermediates, or degradation products.[3][4][5] Regulatory bodies, under the International Council for Harmonisation (ICH) guidelines, mandate the identification and quantification of these impurities to ensure the safety, quality, and efficacy of pharmaceutical products.[3][4] The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[3][6][7]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation, identification, and quantification of potential impurities in Moxifloxacin. The protocol includes procedures for forced degradation studies, which are essential for identifying potential degradation products that may form under various stress conditions.[8]

Logical Framework for Impurity Management

The following diagram illustrates the classification and management of impurities as outlined by ICH guidelines, which forms the basis for the analytical approach.

ICH_Impurity_Framework cluster_Source Drug Product cluster_Types Impurity Classification (ICH Q3A/Q3B) cluster_Organic_Subtypes Organic Subtypes cluster_Action Action Thresholds Moxifloxacin Moxifloxacin Organic Organic Impurities Starting_Materials Starting Materials Organic->Starting_Materials By_Products By-Products Organic->By_Products Intermediates Intermediates Organic->Intermediates Degradation_Products Degradation Products Organic->Degradation_Products Reagents Reagents, Ligands, Catalysts Organic->Reagents Inorganic Inorganic Impurities Solvents Residual Solvents Thresholds Reporting Identification Qualification Degradation_Products->Thresholds LC-MS Analysis

Caption: ICH framework for classifying and managing pharmaceutical impurities.

Experimental Protocols

Reagents and Materials
  • Moxifloxacin Hydrochloride Reference Standard and related compound standards were obtained from a certified vendor (e.g., USP).[2]

  • Acetonitrile (B52724) (ACN), Methanol (MeOH), and Isopropanol (HPLC or LC-MS grade).

  • Formic acid, Ammonium acetate, Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), and Hydrogen peroxide (H₂O₂).

  • High-purity water (Milli-Q or equivalent).

  • Diluent: A mixture of acetonitrile and water (8:2, v/v) is often suitable.[9]

Instrumentation
  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • MS System: Agilent 6495D Triple Quadrupole LC/MS/MS or a high-resolution mass spectrometer (e.g., QTOF) for structural elucidation.[10][11]

  • Software: Agilent MassHunter for data acquisition and quantitative analysis.[10]

Standard and Sample Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 5 mg of the Moxifloxacin reference standard in the diluent in a 50 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 2.5 pg/mL to 10 ng/mL).[10]

  • Sample Preparation (from Tablets):

    • Weigh and crush a sufficient number of tablets to obtain a powder equivalent to a defined amount of Moxifloxacin.

    • Transfer the powder to a centrifuge tube and add a known volume of diluent to achieve a target concentration (e.g., 1.5 mg/mL).[10]

    • Vortex for 1 minute and shake for 20 minutes.[10]

    • Centrifuge the solution and filter the supernatant through a 0.22 µm syringe filter before injection.

Forced Degradation Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[8][12] A sample solution of Moxifloxacin (e.g., 1 mg/mL) is subjected to the following stress conditions:

  • Acid Hydrolysis: Treat with 1 M HCl at 90°C for 72 hours.[13]

  • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat with 3% H₂O₂ at 30°C for 24 hours.[12]

  • Thermal Degradation: Expose the solid drug substance to heat at 105°C for 48 hours.[12]

  • Photolytic Degradation: Expose the drug solution to UV radiation (e.g., 290 nm) for 24-30 hours.[11]

After degradation, samples are diluted to the appropriate concentration for LC-MS analysis.

LC-MS/MS Method Workflow

The diagram below outlines the complete workflow from sample handling to final data analysis for Moxifloxacin impurity profiling.

Workflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting prep_std Prepare Reference Standards lc Chromatographic Separation (UPLC/HPLC) prep_std->lc prep_sample Prepare Drug Product Sample prep_sample->lc stress Perform Forced Degradation Studies stress->lc ms Mass Spectrometry Detection (MS/MS or HRMS) lc->ms process Data Acquisition & Integration ms->process quant Quantification vs. Calibration Curve process->quant qual Identification of Unknowns (Fragmentation Analysis) process->qual report Generate Final Report quant->report qual->report

Caption: General workflow for LC-MS analysis of Moxifloxacin impurities.

Optimized LC-MS/MS Parameters

The following tables summarize a validated set of parameters for the LC-MS/MS analysis.

Table 1: Liquid Chromatography Conditions

ParameterValueReference
Column Agilent ZORBAX Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm)[10] (modified)
Mobile Phase A 0.1% Formic Acid in Water[11]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[11]
Flow Rate 0.5 mL/min[11]
Gradient 5% B to 100% B in 10 min, re-equilibrate for 2 min[11]
Column Temp. 55°C[14]
Injection Vol. 5 µL[11][15]
Diverter Valve Divert API peak to waste to protect MS source[10]

Table 2: Mass Spectrometry Conditions

ParameterValueReference
Ionization Mode Electrospray Ionization (ESI), Positive[9]
Scan Mode Multiple Reaction Monitoring (MRM)[10]
Gas Temperature 250°C[10]
Gas Flow 17 L/min[10]
Nebulizer 35 psi[10]
Sheath Gas Temp. 400°C[10]
Sheath Gas Flow 12 L/min[10]
Capillary Voltage 3500 V[10]

Results and Data Presentation

The described method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and sensitivity.[9]

Table 3: Quantitative Data for Key Impurities

Impurity NamePrecursor Ion (m/z)Product Ion (m/z)LODLOQLinearity RangeReference
N-Nitroso Moxifloxacin --1 pg/mL2.5 pg/mL2.5 pg/mL - 10 ng/mL[10]
GTS-STG-1A 332.1286.2--0.39 - 5.79 ppm[9]
GTS/STG-1B 344.2298.4--0.38 - 5.68 ppm[9]
Methyl-4-chlorobutyrate (M4CB) ---0.95 ppm0.95 - 5.63 ppm[16] (by GC-MS)

Note: The N-Nitroso Moxifloxacin impurity is of particular concern due to its classification as a nitrosamine (B1359907) drug substance related impurity (NDSRI).[10]

Table 4: Identified Degradation Products

Forced degradation studies lead to the formation of various products. Structural elucidation is typically performed using high-resolution mass spectrometry (LC-ESI-QTOF-MS) and MS/MS fragmentation analysis.[11]

Degradation ConditionIdentified Product (Example)Reference
Acid Hydrolysis 1-cyclopropyl-6-fluoro-7-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[17]
Oxidative 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(octahydro-2-oxopyrrolo[3,4-b] pyridin-6-yl)-8-methoxy-4-oxoquinoline-3-carboxylic acid[13]
Photodegradation Products identified via LC-ESI-QTOF-MS analysis of irradiated solutions.[11]

Conclusion

The LC-MS/MS method detailed in this application note is a highly specific, sensitive, and robust tool for the quantitative and qualitative analysis of impurities in Moxifloxacin.[10] The protocol is suitable for routine quality control in manufacturing, stability testing, and supporting regulatory submissions. The inclusion of forced degradation studies ensures the method is stability-indicating, capable of resolving degradation products from the active pharmaceutical ingredient and other known impurities, thereby safeguarding patient safety and meeting stringent regulatory requirements.[3][8]

References

Application Notes and Protocols for 8-Desmethoxy-8-fluoro Moxifloxacin Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Desmethoxy-8-fluoro Moxifloxacin, also known as 1-cyclopropyl-6,8-difluoro-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a key impurity and related compound of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin.[1][2] As a critical component in the quality control and regulatory submission process for Moxifloxacin drug products, a well-characterized reference standard of this impurity is essential for accurate identification, quantification, and purity testing.[3] These application notes provide detailed protocols for the preparation, purification, and certification of this compound as a chemical reference standard, in accordance with international regulatory guidelines.

Chemical Information

Parameter Value
IUPAC Name 1-cyclopropyl-6,8-difluoro-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Synonyms Moxifloxacin EP Impurity A, Moxifloxacin USP Related Compound A, Moxifloxacin Difluoro Analog
CAS Number 151213-15-9[4]
Molecular Formula C₂₀H₂₁F₂N₃O₃[4]
Molecular Weight 389.40 g/mol [4]

Experimental Protocols

Part 1: Synthesis of this compound

This protocol is adapted from established synthetic routes for fluoroquinolone analogues and aims to provide a reliable method for obtaining the target compound.

Diagram of the Synthetic Pathway

G A Ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate C Nucleophilic Aromatic Substitution A->C Intermediate 1 B (S,S)-2,8-Diazabicyclo[4.3.0]nonane B->C Intermediate 2 D Crude 8-Desmethoxy-8-fluoro Moxifloxacin Ethyl Ester C->D E Hydrolysis D->E F Crude this compound E->F G Purification F->G H Purified this compound G->H

Caption: Synthetic pathway for this compound.

Materials:

Procedure:

  • Nucleophilic Aromatic Substitution:

    • In a round-bottom flask, dissolve Ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1 equivalent) in anhydrous acetonitrile.

    • Add (S,S)-2,8-Diazabicyclo[4.3.0]nonane (1.1 equivalents) and triethylamine (1.5 equivalents) to the solution.

    • Heat the reaction mixture to reflux (approximately 80-85°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ethyl ester of this compound.

  • Hydrolysis:

    • Dissolve the crude ethyl ester in a mixture of ethanol and water.

    • Add a 10% aqueous solution of sodium hydroxide (2 equivalents).

    • Heat the mixture to 60-70°C and stir until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and adjust the pH to approximately 7.0-7.5 with dilute hydrochloric acid.

    • A precipitate of crude this compound will form. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile, to obtain a product with a purity of >98%. Further purification, if necessary, can be achieved by preparative High-Performance Liquid Chromatography (HPLC).

Part 2: Certification of this compound Reference Standard

The certification process ensures that the prepared material is of high purity and is suitable for its intended use as a reference standard. The process involves comprehensive characterization and stability testing.

Diagram of the Certification Workflow

G cluster_char Characterization cluster_purity Purity Assessment cluster_stability Stability Studies A Purified 8-Desmethoxy-8-fluoro Moxifloxacin B Characterization A->B C Purity Assessment A->C D Stability Studies A->D E Certificate of Analysis B->E C->E D->E F Certified Reference Standard E->F B1 NMR (1H, 13C) B2 Mass Spectrometry B3 FT-IR B4 UV-Vis C1 HPLC-UV C2 Loss on Drying C3 Residue on Ignition C4 Residual Solvents D1 Long-Term D2 Accelerated

Caption: Workflow for the certification of a reference standard.

1. Structural Elucidation and Characterization

The identity of the synthesized this compound must be unequivocally confirmed using a combination of spectroscopic techniques.

Technique Purpose Expected Results
¹H NMR To determine the proton environment and confirm the molecular structure.Signals corresponding to the cyclopropyl, quinolone, and diazabicyclononane moieties.
¹³C NMR To identify all carbon atoms in the molecule.Peaks corresponding to the 20 carbon atoms in the structure.
Mass Spectrometry (MS) To confirm the molecular weight and fragmentation pattern.A molecular ion peak corresponding to [M+H]⁺ at m/z 390.16.
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify characteristic functional groups.Absorption bands for O-H (carboxylic acid), C=O (ketone and carboxylic acid), C-F, and N-H bonds.
UV-Vis Spectroscopy To determine the wavelength of maximum absorbance.λmax in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

2. Purity Assessment

A battery of tests is required to accurately determine the purity of the reference standard.

Test Method Acceptance Criteria
Chromatographic Purity HPLC-UV≥ 99.5%
Loss on Drying USP <731>≤ 0.5%
Residue on Ignition USP <281>≤ 0.1%
Residual Solvents USP <467> / GC-HSAs per ICH Q3C limits

HPLC Method for Purity Determination:

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).[5][6]

  • Flow Rate: 1.0 mL/min[5]

  • Detection: UV at an appropriate wavelength determined from the UV-Vis spectrum.

  • Column Temperature: 30°C[5]

  • Injection Volume: 10 µL[5]

3. Stability Study

A stability study is conducted to establish the re-test period and appropriate storage conditions for the reference standard, following ICH Q1A(R2) guidelines.[7][8]

Condition Temperature Relative Humidity Duration
Long-Term 25°C ± 2°C60% ± 5% RH24 months
Accelerated 40°C ± 2°C75% ± 5% RH6 months

The reference standard should be tested for purity and degradation products at appropriate time intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months for long-term studies).

Data Presentation

Table 1: Summary of Characterization Data for this compound Reference Standard

Analysis Result
¹H NMR Conforms to structure
¹³C NMR Conforms to structure
Mass Spectrum (m/z) [M+H]⁺ = 390.16
FT-IR (cm⁻¹) Conforms to structure
UV λmax (nm) To be determined

Table 2: Purity Profile of this compound Reference Standard

Parameter Specification Result
Purity (by HPLC) ≥ 99.5%To be determined
Loss on Drying ≤ 0.5%To be determined
Residue on Ignition ≤ 0.1%To be determined
Residual Solvents Complies with ICH Q3CTo be determined
Assigned Purity To be calculatedTo be determined

Certificate of Analysis (Example)

A Certificate of Analysis (CoA) is the official document that certifies the quality and purity of the reference standard.[6][9][10]

Diagram of CoA Logical Relationship

G cluster_tests Analytical Tests CoA Certificate of Analysis Header Header Information (Product Name, Lot No., etc.) CoA->Header Tests Analytical Tests CoA->Tests Conclusion Conclusion Statement CoA->Conclusion Approval Approval Signature & Date CoA->Approval Results Test Results Tests->Results Spec Specifications Tests->Spec T1 Appearance T2 Identity (IR, NMR, MS) T3 Purity (HPLC) T4 Related Substances T5 Loss on Drying T6 Residue on Ignition T7 Assay

References

Application of 8-Desmethoxy-8-fluoro Moxifloxacin in Resistance Development Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Desmethoxy-8-fluoro moxifloxacin (B1663623) is a fluoroquinolone antibiotic, structurally related to moxifloxacin. Like other fluoroquinolones, its mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2][3] The development of antibiotic resistance is a critical challenge in the clinical use of fluoroquinolones. Understanding the potential for resistance development to new analogs like 8-Desmethoxy-8-fluoro moxifloxacin is paramount for its preclinical and clinical evaluation.

These application notes provide detailed protocols for key experiments used to study the development of resistance to this compound. The primary assays described are the determination of Minimum Inhibitory Concentration (MIC), Mutant Prevention Concentration (MPC), and in vitro inhibition of target enzymes (DNA gyrase and topoisomerase IV).

Key Mechanisms of Fluoroquinolone Resistance

Resistance to fluoroquinolones, including moxifloxacin and its analogs, primarily arises through two main mechanisms:

  • Target-Mediated Resistance: This is the most common mechanism and involves mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[4][5] These mutations alter the enzyme structure, reducing the binding affinity of the fluoroquinolone to the enzyme-DNA complex.[6]

  • Decreased Intracellular Drug Concentration: This can be achieved through two primary ways:

    • Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching its intracellular targets.[4][5]

    • Reduced Permeability: Alterations in the bacterial outer membrane porins can limit the influx of the drug into the cell.

Data Presentation

Table 1: Comparative Minimum Inhibitory Concentrations (MICs)
Bacterial StrainGenotype (Resistance Mutations)MIC (µg/mL) of MoxifloxacinMIC (µg/mL) of this compound
Staphylococcus aureus ATCC 29213Wild-type0.06[Data to be determined]
S. aureus (clinical isolate)gyrA (S84L)2[Data to be determined]
S. aureus (clinical isolate)gyrA (S84L), parC (S80F)32[Data to be determined]
Streptococcus pneumoniae ATCC 49619Wild-type0.125[Data to be determined]
S. pneumoniae (clinical isolate)parC (S79F)1[Data to be determined]
S. pneumoniae (clinical isolate)gyrA (S81F), parC (S79F)8[Data to be determined]
Escherichia coli ATCC 25922Wild-type0.06[Data to be determined]
E. coli (clinical isolate)gyrA (S83L)1[Data to be determined]
E. coli (clinical isolate)gyrA (S83L, D87N)16[Data to be determined]
Table 2: Comparative Mutant Prevention Concentrations (MPCs)
Bacterial StrainMIC (µg/mL) of this compoundMPC (µg/mL) of this compoundMutant Selection Window (MPC/MIC)
S. aureus ATCC 29213[Data from Table 1][Data to be determined][Calculated]
S. pneumoniae ATCC 49619[Data from Table 1][Data to be determined][Calculated]
E. coli ATCC 25922[Data from Table 1][Data to be determined][Calculated]
Table 3: In Vitro Inhibition of Target Enzymes (IC50)
EnzymeSource OrganismIC50 (µM) of MoxifloxacinIC50 (µM) of this compound
DNA GyraseS. aureus~0.5[Data to be determined]
Topoisomerase IVS. aureus~0.5[Data to be determined]
DNA GyraseS. pneumoniae~0.2[Data to be determined]
Topoisomerase IVS. pneumoniae~0.8[Data to be determined]
DNA GyraseE. coli~0.1[Data to be determined]
Topoisomerase IVE. coli~1.0[Data to be determined]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound stock solution (of known concentration)

  • Moxifloxacin (for comparison)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution Series:

    • Prepare a series of twofold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be selected to encompass the expected MIC.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.[7][8]

Caption: Workflow for Broth Microdilution MIC Determination.

Protocol 2: Determination of Mutant Prevention Concentration (MPC)

The MPC is the lowest antibiotic concentration that prevents the growth of any resistant mutants from a large bacterial population (≥10¹⁰ CFU).[9][10]

Materials:

  • Same as for MIC determination, plus:

  • Large agar (B569324) plates (e.g., 150 mm diameter)

  • Mueller-Hinton Agar (MHA)

  • Centrifuge and sterile tubes for concentrating bacteria

  • Cell spreader

Procedure:

  • Inoculum Preparation:

    • Grow a large volume (e.g., 500 mL) of the test organism in broth overnight.

    • Concentrate the bacterial culture by centrifugation to obtain a high-density inoculum of >10¹⁰ CFU/mL.

  • MPC Plate Preparation:

    • Prepare MHA plates containing a range of twofold serial dilutions of this compound. The concentration range should be well above the MIC.

    • Include a drug-free control plate to determine the exact CFU count of the inoculum.

  • Inoculation and Incubation:

    • Plate at least 10¹⁰ CFUs onto each antibiotic-containing agar plate and onto a drug-free control plate.

    • Spread the inoculum evenly over the entire surface of the agar.

    • Incubate the plates at 35°C ± 2°C for 48-72 hours.

  • Reading the MPC:

    • The MPC is the lowest concentration of the antibiotic on which no bacterial colonies are observed after the incubation period.[9]

MPC_Workflow A Overnight Culture (Large Volume) B Concentrate Bacteria (≥10^10 CFU/mL) A->B D Plate ≥10^10 CFU on each plate B->D C Prepare Agar Plates with Serial Drug Dilutions C->D E Incubate 48-72h at 35°C D->E F Observe for Colony Growth E->F G MPC = Lowest concentration with NO growth F->G

Caption: Experimental Workflow for MPC Determination.

Protocol 3: DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays measure the concentration of the drug required to inhibit 50% of the enzyme's activity (IC₅₀). The specific activity measured is DNA supercoiling for gyrase and decatenation for topoisomerase IV.[11][12][13]

Materials:

  • Purified DNA gyrase and topoisomerase IV enzymes (from the target organism)

  • Relaxed plasmid DNA (for gyrase assay)

  • Kinetoplast DNA (kDNA) (for topoisomerase IV assay)

  • Assay buffers specific for each enzyme

  • ATP

  • Agarose (B213101) gel electrophoresis system

  • DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Green)

  • Gel imaging system

Procedure (General):

  • Reaction Setup:

    • In microcentrifuge tubes, prepare reaction mixtures containing the appropriate buffer, DNA substrate (relaxed plasmid or kDNA), and varying concentrations of this compound.

    • Include a no-drug control (full enzyme activity) and a no-enzyme control (substrate only).

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding the enzyme (DNA gyrase or topoisomerase IV) and ATP to each tube.

    • Incubate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction (e.g., by adding a stop buffer containing SDS and proteinase K).

    • Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, decatenated).

  • Data Analysis:

    • Stain and visualize the DNA bands using a gel imaging system.

    • Quantify the band intensities to determine the percentage of enzyme inhibition at each drug concentration.

    • Calculate the IC₅₀ value, which is the drug concentration that causes a 50% reduction in enzymatic activity.

Enzyme_Inhibition_Pathway cluster_drug Fluoroquinolone Action cluster_effect Cellular Effect Gyrase DNA Gyrase TopoIV Topoisomerase IV Inhibition Inhibition of DNA Synthesis Drug 8-Desmethoxy-8-fluoro Moxifloxacin Drug->Gyrase inhibits Drug->TopoIV inhibits Death Bacterial Cell Death Inhibition->Death

Caption: Mechanism of Action for Fluoroquinolones.

Application in Resistance Development Studies

The data generated from these protocols are crucial for evaluating the potential of this compound to overcome and/or delay the development of resistance.

  • MIC data against a panel of wild-type and resistant strains will establish the antibacterial spectrum and potency of the compound. A lower MIC against resistant strains compared to existing fluoroquinolones would be a significant advantage.

  • The MPC value and the Mutant Selection Window (MSW) (the concentration range between the MIC and MPC) are critical parameters.[9] A potent antibiotic will have a low MPC, and a narrow MSW suggests a lower propensity for selecting resistant mutants. The goal is to use dosing regimens that maintain drug concentrations above the MPC for as long as possible.

  • Enzyme inhibition assays provide a mechanistic understanding of the drug's potency. Dual targeting of both DNA gyrase and topoisomerase IV with high affinity is a desirable characteristic that can reduce the frequency of resistance development.[12] If a single mutation in one target does not significantly increase the MIC, it suggests effective dual-targeting activity.

By systematically applying these protocols, researchers can build a comprehensive resistance profile for this compound, guiding its further development as a potential new antibacterial agent.

References

Troubleshooting & Optimization

Improving peak resolution of 8-Desmethoxy-8-fluoro Moxifloxacin in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of Moxifloxacin (B1663623) and its related substances, specifically focusing on improving the peak resolution of the 8-Desmethoxy-8-fluoro Moxifloxacin impurity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor peak resolution and tailing for this compound?

A1: The most common cause of peak tailing for Moxifloxacin and its impurities, which are basic compounds, is the secondary interaction between the analyte's basic functional groups and acidic residual silanol (B1196071) groups (Si-OH) on the surface of standard silica-based stationary phases (e.g., C18 columns).[1][2] This undesirable interaction creates a mixed-mode retention mechanism, where a fraction of the analyte is retained longer, leading to asymmetrical, tailing peaks and poor resolution.[1]

cluster_0 Mechanism of Peak Tailing Analyte Protonated Basic Impurity (e.g., this compound) Interaction Secondary Ionic Interaction Analyte->Interaction Silanol Ionized Silanol Group (on Silica (B1680970) Surface, Si-O⁻) Silanol->Interaction Tailing Peak Tailing & Poor Resolution Interaction->Tailing Causes

Caption: Interaction between basic analytes and silanol groups causing peak tailing.

Q2: How can I systematically troubleshoot poor peak resolution for this impurity?

A2: A systematic approach is crucial for efficiently resolving chromatographic issues. The workflow should begin with the most influential and easily adjustable parameters, such as the mobile phase composition, before moving to hardware considerations like the column. Key steps include optimizing mobile phase pH, using mobile phase additives, verifying sample concentration to avoid overload, and ensuring the column is appropriate and in good condition.

start Start: Poor Peak Resolution or Tailing Observed check_ph 1. Check Mobile Phase pH Is it in the optimal range (e.g., 2.5-4.0)? start->check_ph adjust_ph Adjust pH with Phosphoric or Formic Acid to suppress silanol activity check_ph->adjust_ph No check_overload 2. Check for Column Overload Are all peaks tailing? check_ph->check_overload Yes add_tea Add a competing base like Triethylamine (TEA, ~0.1-0.5%) to mask silanols adjust_ph->add_tea add_tea->check_overload dilute_sample Dilute sample and reinject. If peak shape improves, overload was the issue. check_overload->dilute_sample Yes check_column 3. Evaluate Column Is it a high-purity, end-capped silica column? Is it old? check_overload->check_column No dilute_sample->check_column replace_column Consider a new, modern, end-capped column to minimize available silanols. Use a guard column. check_column->replace_column No optimize_temp 4. Optimize Other Parameters Adjust Temperature & Flow Rate check_column->optimize_temp Yes replace_column->optimize_temp end End: Acceptable Resolution Achieved optimize_temp->end

Caption: A step-by-step workflow for troubleshooting peak resolution issues.

Q3: Which single parameter has the most significant impact on improving the peak shape of basic compounds like Moxifloxacin impurities?

A3: The mobile phase pH is the most critical factor for controlling the peak shape of ionizable compounds.[1] For basic compounds like this compound, operating at a low pH (typically between 2.5 and 4.0) is highly effective.[3][4] At this acidic pH, two things happen: 1) the basic analyte is fully protonated, ensuring consistent interaction, and 2) the ionization of residual silanol groups on the silica packing is suppressed, which significantly minimizes the secondary ionic interactions that cause peak tailing.[5]

Q4: My method uses a buffer, but I still see tailing. How do additives like Triethylamine (TEA) help?

A4: While a buffer controls the overall pH, peak tailing can still occur due to localized interactions with active silanol sites. Triethylamine (TEA) is a "competing base" additive.[1][5] When added to the mobile phase in small concentrations (e.g., 0.1-0.5%), the TEA molecules, being basic themselves, preferentially interact with and "mask" the active silanol sites on the stationary phase. This blockage prevents the larger Moxifloxacin impurity molecule from engaging in secondary interactions, resulting in a more uniform retention mechanism and a significantly sharper, more symmetrical peak.

Troubleshooting Guides

Parameter Optimization for Peak Resolution

When adjusting your method, consider the effects of each parameter. The following table summarizes common adjustments and their expected outcomes.

ParameterRecommended ActionExpected Effect on ResolutionPotential Side Effects
Mobile Phase pH Decrease pH to 2.5 - 4.0 using phosphoric or formic acid.[3][4]High Impact: Significantly reduces peak tailing for basic compounds, improving symmetry and resolution.[1][5]May alter retention times and selectivity between different impurities.
Mobile Phase Additives Add 0.1% - 0.5% Triethylamine (TEA) to the aqueous portion of the mobile phase.[6][7]High Impact: Masks active silanol sites, drastically reducing peak tailing.[1]Can cause baseline disturbances and may suppress signal in MS detection.
Column Temperature Increase temperature in increments (e.g., 35°C, 40°C, 45°C).[6][7]Medium Impact: Lowers mobile phase viscosity, improving mass transfer and efficiency, leading to sharper peaks.[5][8]Can decrease retention times and potentially degrade thermally labile compounds.
Flow Rate Decrease flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).[8]Medium Impact: Increases the number of theoretical plates (efficiency), which can improve resolution between closely eluting peaks.Increases analysis run time.
Organic Modifier Change from Methanol to Acetonitrile or vice-versa.Variable Impact: Alters method selectivity (α), which can change the elution order and spacing of peaks. Acetonitrile often provides better efficiency.Requires significant re-validation of the method.
Sample Concentration Dilute the sample by a factor of 5 or 10.High Impact (if overload is the issue): If tailing improves upon dilution, the column was overloaded.[1][2]May require a more sensitive detector setting if the impurity concentration is low.

Experimental Protocols & Data

Example HPLC Method Parameters for Moxifloxacin Impurity Analysis

The following table summarizes typical starting conditions derived from various validated methods for Moxifloxacin and its related substances. These can be used as a baseline for method development and optimization.

ParameterCondition 1[6][7][9]Condition 2[3]Condition 3[4]
Column Waters C18 XTerra (e.g., 250 x 4.6 mm, 5 µm)Phenomenex ODS C18 (250 x 4.6 mm, 5 µm)Luna C-18 (250 x 4.6 mm, 5 µm)
Mobile Phase A Water + Triethylamine (2%, v/v), pH adjusted to 6.0 with Phosphoric Acid20mM Ammonium Formate, pH adjusted to 4.0 with Formic AcidBuffer: 2ml Orthophosphoric acid in 1000ml water, pH adjusted to 2.5 with TEA
Mobile Phase B AcetonitrileAcetonitrileMethanol
Composition A:B = 90:10 (v/v)A:B = 70:30 (v/v)A:B = 55:45 (v/v)
Flow Rate 1.5 mL/min1.0 mL/min1.0 mL/min
Column Temperature 45 °CAmbient25 °C
Detection Wavelength 290 nm295 nm293 nm
Injection Volume 20 µL20 µL10 µL
Detailed Protocol: A Robust Starting Method

This protocol provides a comprehensive starting point for achieving good resolution between Moxifloxacin and its impurities, including this compound.

1. Objective: To separate and resolve Moxifloxacin from its process-related impurities and degradation products with high resolution and good peak symmetry.

2. Materials and Reagents:

  • Moxifloxacin Reference Standard and Impurity Standards

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Orthophosphoric Acid (85%, Analytical Grade)

  • Triethylamine (TEA) (99.5% purity)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical column: High-purity, end-capped C18 column (e.g., Waters XTerra, Agilent Zorbax, Phenomenex Luna), 250 mm x 4.6 mm, 5 µm particle size.

  • Data acquisition and processing software.

4. Mobile Phase Preparation (Aqueous Component):

  • Measure 900 mL of HPLC-grade water into a 1 L flask.

  • Add 2.0 mL of Triethylamine (TEA).

  • Adjust the pH of the solution to 3.5 ± 0.1 with Orthophosphoric Acid.

  • Filter the buffer through a 0.45 µm membrane filter and degas for 10-15 minutes using sonication or vacuum.

5. Chromatographic Conditions:

  • Mobile Phase: Mix the prepared aqueous buffer (Mobile Phase A) and Acetonitrile (Mobile Phase B) in a ratio of 85:15 (v/v) .

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 293 nm.

  • Injection Volume: 20 µL.

  • Run Time: Approximately 15-20 minutes, or until all relevant impurities have eluted.

6. Sample Preparation:

  • Accurately weigh and dissolve the Moxifloxacin sample in the mobile phase to achieve a final concentration of approximately 200 µg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

7. System Suitability:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a standard solution containing Moxifloxacin and this compound.

  • The system is deemed suitable for use if:

    • The resolution between Moxifloxacin and the this compound peak is greater than 1.5.[6][7][9]

    • The tailing factor for the Moxifloxacin peak is between 0.8 and 1.5.[1]

    • The relative standard deviation (%RSD) for five replicate injections is less than 2.0%.

References

Minimizing the formation of 8-Desmethoxy-8-fluoro Moxifloxacin during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of the 8-Desmethoxy-8-fluoro Moxifloxacin impurity during the synthesis of Moxifloxacin.

Understanding the Formation of this compound

The formation of this compound, also known as Moxifloxacin EP Impurity A, is a critical parameter to control during the synthesis of Moxifloxacin. This impurity arises from an incomplete reaction at the C-8 position of the quinoline (B57606) ring system.

The synthesis of Moxifloxacin typically involves the nucleophilic substitution of a fluorine atom at the C-7 position of a quinoline carboxylic acid derivative with (S,S)-2,8-diazabicyclo[4.3.0]nonane. The key precursor, 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is itself synthesized from a trifluoro-substituted precursor. If the methoxylation at the C-8 position is incomplete, the resulting 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinoline carboxylic acid will react with the bicyclic amine to produce the 8-fluoro impurity alongside the desired Moxifloxacin.

Below is a diagram illustrating the key step where the impurity can be formed.

cluster_precursors Key Precursors cluster_reagents Reagents cluster_products Products A 1-cyclopropyl-6,7,8-trifluoro- 4-oxo-1,4-dihydro-3- quinoline carboxylic acid F 8-Desmethoxy-8-fluoro Moxifloxacin (Impurity) A->F Incomplete Methoxylation Pathway B 1-cyclopropyl-6,7-difluoro- 8-methoxy-4-oxo-1,4-dihydro-3- quinoline carboxylic acid E Moxifloxacin B->E Desired Synthesis Pathway C (S,S)-2,8-diazabicyclo [4.3.0]nonane C->E C->F D Base (e.g., Triethylamine) Solvent (e.g., DMSO, Acetonitrile) D->E D->F start Start Synthesis methoxylation Methoxylation of Trifluoro Precursor start->methoxylation monitoring HPLC Monitoring for Complete Conversion methoxylation->monitoring condensation Condensation with Bicyclic Amine monitoring->condensation Conversion >99% troubleshoot Troubleshoot Synthesis Conditions monitoring->troubleshoot Incomplete Conversion workup Work-up and Isolation condensation->workup purification Purification (Recrystallization) workup->purification impurity_check Impurity Level Acceptable? purification->impurity_check final_product Pure Moxifloxacin impurity_check->purification No impurity_check->final_product Yes troubleshoot->methoxylation cluster_issue High Level of 8-Desmethoxy-8-fluoro Impurity Detected cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Methoxylation cluster_solutions2 Solutions for Suboptimal Condensation cluster_solutions3 Solutions for Ineffective Purification issue cause1 Incomplete Methoxylation issue->cause1 cause2 Suboptimal Condensation issue->cause2 cause3 Ineffective Purification issue->cause3 sol1a Increase Reaction Temperature cause1->sol1a sol1b Prolong Reaction Time cause1->sol1b sol1c Optimize Base/Solvent System cause1->sol1c sol1d Ensure Anhydrous Conditions cause1->sol1d sol2a Verify Purity of Starting Materials cause2->sol2a sol2b Adjust Stoichiometry of Amine/Base cause2->sol2b sol3a Optimize Recrystallization Solvent cause3->sol3a sol3b Perform Multiple Recrystallizations cause3->sol3b

Technical Support Center: Overcoming Matrix Effects in Bioanalytical Assays for Moxifloxacin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects in bioanalytical assays for Moxifloxacin (B1663623) and its impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a matrix effect and how does it affect my Moxifloxacin bioanalysis?

A: A matrix effect is the alteration of analyte response (ion suppression or enhancement) caused by co-eluting, interfering components in the sample matrix.[1] In the context of Moxifloxacin bioanalysis, endogenous substances from biological samples like plasma, urine, or tissue can interfere with the ionization of Moxifloxacin and its impurities in the mass spectrometer source.[2] This can lead to inaccurate quantification, poor sensitivity, and unreliable results, even when the chromatography appears acceptable.[1] The phenomenon is a significant source of imprecision in quantitative LC-MS/MS analyses.[2]

Q2: I'm observing ion suppression in my Moxifloxacin assay. What are the likely causes?

A: Ion suppression is a common form of matrix effect where co-eluting compounds inhibit the ionization of the target analyte. Key causes include:

  • Endogenous Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in bioanalytical methods.[2]

  • Salts and Buffers: High concentrations of salts from the sample or buffers used in sample preparation can interfere with the electrospray ionization process.

  • Metabolites: Co-eluting metabolites of Moxifloxacin or other endogenous compounds can compete for ionization.[2]

  • Formulation Agents: Excipients from the drug formulation can also contribute to matrix effects.

Q3: How can I qualitatively and quantitatively assess matrix effects in my assay?

A: Several methods can be employed to evaluate matrix effects:

  • Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of Moxifloxacin solution is infused post-column while a blank matrix extract is injected. Dips or rises in the baseline signal indicate the presence of matrix effects.[3]

  • Post-Extraction Spiking: This is a quantitative method. The response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[3]

  • Signal-Based Method: This method quantifies the matrix effect at a specific concentration by comparing the analyte signal in the matrix to the signal in a solvent known not to cause any effect. The result is expressed as a percentage of matrix effect.[4]

Q4: What are the primary strategies to overcome matrix effects when analyzing Moxifloxacin and its impurities?

A: The main strategies revolve around improving sample preparation, optimizing chromatographic conditions, and using appropriate internal standards.

  • Enhanced Sample Preparation: The goal is to remove interfering components from the sample before LC-MS/MS analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components than simple protein precipitation (PPT).[5]

  • Chromatographic Separation: Modifying the HPLC or UHPLC method to chromatographically separate Moxifloxacin and its impurities from co-eluting matrix components is a crucial step. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as deuterated Moxifloxacin, is the preferred choice for an internal standard. Since it has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, thus providing effective compensation during quantification.[3][6]

Q5: My current protein precipitation protocol for plasma samples is showing significant matrix effects. What should I try next?

A: While protein precipitation is a simple and fast technique, it is often insufficient for removing all interfering matrix components, especially phospholipids.[5] Consider the following more rigorous sample preparation methods:

  • Solid-Phase Extraction (SPE): SPE can provide a much cleaner extract. For Moxifloxacin, Oasis® HLB cartridges have been shown to be effective.[7][8]

  • Liquid-Liquid Extraction (LLE): LLE can also be a good alternative to PPT for reducing matrix effects.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components and thereby lessen the matrix effect. However, this may compromise the sensitivity of the assay if the analyte concentration is low.[9]

Q6: Can a deuterated internal standard completely eliminate issues related to matrix effects?

A: While highly effective, even a deuterated internal standard may not always perfectly compensate for matrix effects.[6] In some cases, slight differences in retention time between the analyte and the deuterated internal standard can lead to differential matrix effects, especially in regions of steep ion suppression gradients.[6] It is still crucial to optimize sample cleanup and chromatography to minimize the overall matrix effect.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Moxifloxacin from Human Plasma

This protocol is based on a validated method for the quantification of Moxifloxacin in human plasma.[7][8]

  • Conditioning: Condition an Oasis® HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: To 500 µL of human plasma, add an appropriate amount of internal standard (e.g., Lomefloxacin or a deuterated Moxifloxacin standard). Vortex and load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Moxifloxacin and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Protein Precipitation for Moxifloxacin N-Sulfate in Rat Plasma

This protocol is a simple and rapid method suitable for the analysis of Moxifloxacin metabolites.[10]

  • Sample Preparation: To 100 µL of rat plasma, add 200 µL of methanol containing the internal standard.

  • Precipitation: Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Injection: Inject an aliquot of the supernatant directly into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Moxifloxacin Analysis

Sample Preparation MethodMatrixAnalyte(s)Recovery (%)Matrix Effect (%)Reference
Solid-Phase Extraction (SPE)Human PlasmaMoxifloxacin90 ± 3Not explicitly quantified, but method showed good accuracy[11]
Solid-Phase Extraction (SPE)Human PlasmaMoxifloxacin>75Negligible[8]
Protein Precipitation (PPT)Rat PlasmaMoxifloxacin, PA-824, Pyrazinamide (B1679903)≥85Not explicitly quantified, but method met validation criteria[12]
Protein Precipitation (PPT)Rat PlasmaMoxifloxacin N-SulfateNot reportedNo considerable matrix effect found[10]
Protein Precipitation (PPT)Human PlasmaMoxifloxacin97.7 - 107.6Not explicitly quantified, but method showed good accuracy[13]

Table 2: LC-MS/MS Parameters for Moxifloxacin and Impurities Analysis

ParameterMoxifloxacinMoxifloxacin N-SulfateN-nitroso MoxifloxacinReference
Column YMC-Triart C18 (150 × 2.0 mm, 3 µm)Agilent Extend C18 (4.6×250 mm; 5 µm)Agilent Zorbax RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)[11],[10],[14]
Mobile Phase A 0.1% Formic acid in Water5 mM Ammonium formate (B1220265) in Water (pH 8.82)0.1% Formic acid in Water[11],[10],[14]
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile[11],[10],[14]
Gradient Isocratic or GradientIsocratic (30:70, B:A)Gradient[11],[10],[14]
Flow Rate 0.2 mL/min1.0 mL/min0.4 mL/min[11],[10],[14]
Ionization Mode ESI PositiveESI NegativeESI Positive[11],[10],[14]
MRM Transition (m/z) 402.2 → 358.2480.2 → 436.3431.2 → 232.0[11],[10],[14]

Visualizations

Troubleshooting_Matrix_Effects start Start: Inaccurate Quantification or Poor Sensitivity assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spiking) start->assess_me me_present Matrix Effect Present? assess_me->me_present optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) me_present->optimize_sp Yes no_me No Significant Matrix Effect me_present->no_me No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil_is revalidate Re-validate Assay use_sil_is->revalidate end End: Accurate & Robust Assay revalidate->end no_me->end

Caption: Workflow for troubleshooting matrix effects in bioanalytical assays.

Matrix_Effect_Mitigation_Strategies center Overcoming Matrix Effects sp Sample Preparation center->sp chrom Chromatography center->chrom is Internal Standard center->is ppt Protein Precipitation (PPT) sp->ppt lle Liquid-Liquid Extraction (LLE) sp->lle spe Solid-Phase Extraction (SPE) sp->spe gradient Gradient Optimization chrom->gradient column Column Selection (e.g., C18, HILIC) chrom->column analog Structural Analog IS is->analog sil Stable Isotope-Labeled IS (e.g., Deuterated) is->sil

Caption: Key strategies for mitigating matrix effects in LC-MS/MS bioanalysis.

References

Enhancing the stability of 8-Desmethoxy-8-fluoro Moxifloxacin reference solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited stability data is publicly available for 8-Desmethoxy-8-fluoro Moxifloxacin (B1663623). The following guidance is primarily based on stability studies of the parent compound, Moxifloxacin, and general principles of fluoroquinolone chemistry. Researchers should perform their own stability assessments for critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 8-Desmethoxy-8-fluoro Moxifloxacin reference solutions?

A1: Based on general recommendations for fluoroquinolone antibiotics, reference solutions should be stored in tightly sealed, light-resistant containers at refrigerated temperatures (2-8 °C) to minimize degradation.[1][2] For long-term storage, freezing (-20 °C or below) may be considered, but repeated freeze-thaw cycles should be avoided.[3] Always refer to the manufacturer's certificate of analysis for specific storage instructions.

Q2: What is the expected shelf-life of a prepared this compound solution?

A2: The shelf-life is highly dependent on the solvent, concentration, storage temperature, and exposure to light. While specific data for this compound is unavailable, studies on Moxifloxacin have shown good stability in certain oral suspensions for up to 90 days at room temperature.[4] However, for analytical reference solutions, it is best practice to prepare fresh solutions or to conduct periodic re-qualification to ensure accuracy.

Q3: What are the primary degradation pathways for fluoroquinolones like this compound?

A3: Fluoroquinolones are susceptible to degradation under various stress conditions. The primary pathways include:

  • Photodegradation: Exposure to light, particularly UV light, can cause significant degradation.[5]

  • Hydrolysis: The molecule can be hydrolyzed under acidic and alkaline conditions.[5][6]

  • Oxidation: The presence of oxidizing agents can lead to degradation products.[5]

Q4: How can I tell if my reference solution has degraded?

A4: Degradation can be indicated by a change in the physical appearance of the solution (e.g., color change, precipitation), or more accurately by chromatographic analysis. Using a stability-indicating HPLC or UPLC method, the appearance of new peaks or a decrease in the main peak area of this compound would signify degradation.

Troubleshooting Guides

Chromatographic Issues During Stability Analysis
Problem Potential Cause Troubleshooting Steps
Noisy Baseline 1. Air bubbles in the detector. 2. Contaminated mobile phase or detector cell. 3. Detector lamp nearing the end of its life.1. Purge the HPLC system to remove air bubbles. 2. Use freshly prepared, filtered, and degassed mobile phase. Flush the system and clean the detector cell. 3. Replace the detector lamp.
Peak Tailing 1. Active sites on the column interacting with the analyte. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a high-purity silica (B1680970) column or add a competing base to the mobile phase. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Peak Fronting 1. Sample solvent stronger than the mobile phase. 2. Column collapse.1. Dissolve the sample in the mobile phase or a weaker solvent. 2. Replace the column and ensure the mobile phase is within the column's recommended operating conditions.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Check for leaks in the system and perform pump maintenance.

Quantitative Data Summary

The following table summarizes the degradation of Moxifloxacin under various stress conditions, which can serve as an estimate for the stability of this compound.

Stress Condition Duration Degradation (%) Reference
Neutral (Water)11 days15.7[5]
Acidic (e.g., 0.1M HCl)11 days18.9[5]
Alkaline (e.g., 0.1M NaOH)11 days22.32[5]
Oxidative (e.g., 3% H₂O₂)11 days32.81[5]
Photolytic (Daylight)11 days7.4[5]
UV Light11 days8.09[5]
Thermal (e.g., 60°C)11 days12.35[5]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Moxifloxacin and Related Substances

This method is adapted from a validated method for Moxifloxacin and can be used as a starting point for the analysis of this compound.[7]

  • Chromatographic System:

    • Column: Agilent C18 (150 x 4.6 mm, 5 µm)

    • Mobile Phase: 0.01 M Potassium dihydrogen orthophosphate buffer and Methanol (70:30, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: PDA detector at 230 nm

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

    • Serially dilute to prepare working standards.

  • Sample Preparation (for stability studies):

    • Prepare the this compound solution in the desired solvent and subject it to the stress conditions (e.g., heat, light, acid, base, oxidation).

    • At specified time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis:

    • Inject the standard and stressed sample solutions into the HPLC system.

    • Monitor for the appearance of degradation peaks and the decrease in the area of the main analyte peak.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to establish the stability-indicating nature of an analytical method.[5]

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for a specified period (e.g., 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for a specified period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified period.

  • Thermal Degradation: Expose the solid reference standard or a solution to dry heat (e.g., 105°C) for a specified period.

  • Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) or sunlight for a specified period.

Visualizations

DegradationPathway Moxifloxacin 8-Desmethoxy-8-fluoro Moxifloxacin Photodegradation Photodegradation Products Moxifloxacin->Photodegradation Light/UV Hydrolysis Hydrolysis Products Moxifloxacin->Hydrolysis Acid/Base Oxidation Oxidation Products Moxifloxacin->Oxidation Oxidizing Agents

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Reference Solution Stress Apply Stress Conditions (Heat, Light, pH, Oxidant) Prep->Stress HPLC HPLC/UPLC Analysis Stress->HPLC Data Data Acquisition HPLC->Data Peak Peak Purity & Area Analysis Data->Peak Degradation Quantify Degradation Peak->Degradation

Caption: Workflow for a forced degradation study.

TroubleshootingTree cluster_retention Retention Time Issues cluster_peak Peak Shape Issues Problem Chromatographic Problem Identified RT_Shift Retention Time Shift? Problem->RT_Shift No Peak_Shape Poor Peak Shape? Problem->Peak_Shape Yes Check_Mobile_Phase Check Mobile Phase Composition & pH RT_Shift->Check_Mobile_Phase Yes Check_Temp Check Column Temperature Check_Mobile_Phase->Check_Temp Check_Flow Check Flow Rate & Leaks Check_Temp->Check_Flow Tailing Tailing Peak_Shape->Tailing Yes Fronting Fronting Peak_Shape->Fronting Yes Check_pH Adjust Mobile Phase pH Tailing->Check_pH Check_Solvent Check Sample Solvent Fronting->Check_Solvent

Caption: Decision tree for troubleshooting common HPLC issues.

References

Troubleshooting low recovery of 8-Desmethoxy-8-fluoro Moxifloxacin in sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 8-Desmethoxy-8-fluoro Moxifloxacin

Welcome to the technical support center for troubleshooting issues related to the sample preparation of this compound. This guide provides detailed answers to common problems, experimental protocols, and visual aids to help researchers, scientists, and drug development professionals optimize their analytical methods and achieve higher recovery rates.

Frequently Asked Questions (FAQs)

This section addresses specific issues that can lead to low recovery of this compound during sample preparation.

General Issues

Q1: What are the key chemical properties of this compound that affect its recovery?

A1: this compound, a fluoroquinolone antibiotic, is an amphoteric (zwitterionic) compound.[1][2] This means it has both an acidic functional group (a carboxylic acid) and a basic functional group (a piperazine-like amine). The overall charge of the molecule is highly dependent on the pH of the solution. This property is critical for optimizing extraction, as the molecule's solubility and interaction with extraction media (like SPE sorbents) will change significantly with pH.[3][4][5] To ensure maximum recovery, the pH of the sample must be carefully adjusted to render the analyte in its most retainable or extractable form.

Q2: My recovery is inconsistent across different sample batches. What could be the cause?

A2: Inconsistent recovery is often due to variations in sample matrix or procedural inconsistencies.[6]

  • Matrix Effects: Biological samples (plasma, urine, tissue) or environmental samples can contain endogenous substances that interfere with the extraction process.[7][8] These interferences can compete with the analyte for binding sites on an SPE sorbent or alter the partitioning during LLE.

  • Procedural Variability: Ensure that all steps, especially pH adjustments, solvent volumes, and mixing/incubation times, are performed consistently for every sample.[6] Inconsistent sample pre-treatment is a common source of error.[6]

  • Analyte Stability: Fluoroquinolones can be susceptible to degradation from light or extreme pH conditions.[9][10][11] It is recommended to use amber vials and avoid prolonged exposure to harsh acidic or basic conditions.

Solid-Phase Extraction (SPE) Troubleshooting

Q3: I am experiencing low recovery using a reversed-phase (e.g., C18) SPE cartridge. What should I investigate first?

A3: Low recovery on a reversed-phase SPE cartridge is most commonly related to incorrect pH during sample loading or an inappropriate choice of wash and elution solvents.[4][12]

  • Incorrect Sample pH: For reversed-phase SPE, the analyte should be in its neutral, most non-polar form to ensure strong retention. For a zwitterionic compound like a fluoroquinolone, this is typically at its isoelectric point (around neutral pH). Adjusting the sample pH to approximately 7.0-7.5 often improves retention.[3] Loading at a very low or high pH will result in a charged, more polar molecule that breaks through the column during loading.[4]

  • Wash Solvent is Too Strong: The wash step may be prematurely eluting the analyte. If your wash solvent has a high percentage of organic solvent, it can strip the analyte from the sorbent.[6][13] Try reducing the organic content of the wash solvent or using a purely aqueous wash buffer.

  • Elution Solvent is Too Weak: The elution solvent may not be strong enough to desorb the analyte completely.[10][12] To elute from a reversed-phase cartridge, you need to either use a strong organic solvent (like acetonitrile (B52724) or methanol) or adjust the pH to ionize the analyte, making it more polar and less retained. Adding a small amount of acid (e.g., formic acid) or base (e.g., ammonia) to the elution solvent is highly effective.[14]

Q4: Which type of SPE sorbent is best for this compound?

A4: The choice of sorbent depends on the sample matrix and the desired cleanup.

  • Reversed-Phase (C18, HLB): These are commonly used and effective, provided the pH is optimized for analyte retention.[15] Hydrophilic-Lipophilic Balanced (HLB) cartridges can offer better retention for a wider range of polarities and are less prone to drying out.

  • Mixed-Mode Ion Exchange (WCX, MCX): These are often the best choice for complex matrices.[16]

    • Weak Cation Exchange (WCX): At a sample pH of around 3-4, the carboxylic acid group is neutral, but the amine group is protonated (positive charge). This allows for strong retention on a WCX sorbent. Interferences can be washed away with an organic solvent, and the analyte is eluted by increasing the pH to neutralize the amine group.

    • Mixed-Mode Cation Exchange (MCX): These sorbents combine reversed-phase and strong cation exchange mechanisms, offering robust retention.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low recovery issues.

G cluster_0 Initial Assessment cluster_1 SPE Pathway cluster_2 LLE Pathway cluster_3 Final Check start Low Recovery Observed issue_type Identify Extraction Method start->issue_type spe Solid-Phase Extraction (SPE) issue_type->spe SPE lle Liquid-Liquid Extraction (LLE) issue_type->lle LLE check_spe_ph Verify Sample pH (for analyte retention) spe->check_spe_ph check_spe_wash Check Wash Solvent Strength (is it eluting the analyte?) check_spe_ph->check_spe_wash check_spe_elution Optimize Elution Solvent (is it strong enough?) check_spe_wash->check_spe_elution check_sorbent Evaluate Sorbent Choice (Reversed-Phase vs. Ion-Exchange) check_spe_elution->check_sorbent matrix_effects Investigate Matrix Effects check_sorbent->matrix_effects check_lle_ph Verify Aqueous Phase pH (to neutralize analyte) lle->check_lle_ph check_lle_solvent Optimize Organic Solvent (polarity match) check_lle_ph->check_lle_solvent check_emulsion Address Emulsion Formation (salting out, centrifugation) check_lle_solvent->check_emulsion check_ratio Check Solvent:Sample Ratio (is it high enough?) check_emulsion->check_ratio check_ratio->matrix_effects

Caption: A workflow for diagnosing low recovery in sample preparation.

Liquid-Liquid Extraction (LLE) Troubleshooting

Q5: I am performing an LLE, but my recovery is poor. How can I improve it?

A5: Low recovery in LLE is typically an issue of incorrect pH or poor choice of extraction solvent.[17]

  • pH of the Aqueous Phase: To extract into an organic solvent, the analyte must be in its neutral, uncharged form to maximize its hydrophobicity.[17] Adjust the pH of the aqueous sample to the isoelectric point of the molecule (typically around pH 7.0-7.5).

  • Choice of Organic Solvent: The polarity of the extraction solvent should be matched to the analyte.[17] For fluoroquinolones, moderately polar, water-immiscible solvents are often effective. Common choices include ethyl acetate (B1210297), dichloromethane, or a mixture like dichloromethane/isopropanol. If recovery is low, consider a different solvent system.[18]

  • Solvent-to-Sample Ratio: Ensure a sufficiently large volume of organic solvent is used to facilitate efficient partitioning. A common starting point is a 5:1 or 7:1 ratio of organic solvent to aqueous sample.[17]

  • Insufficient Mixing: Ensure the two phases are mixed thoroughly (e.g., by vortexing for 1-2 minutes) to allow equilibrium to be reached.

Q6: An emulsion is forming between the aqueous and organic layers during LLE. How can I break it?

A6: Emulsion formation is a common problem, especially with complex matrices like plasma.[19] Here are several techniques to resolve it:

  • Salting Out: Add a small amount of a salt (e.g., sodium chloride or sodium sulfate) to the aqueous layer.[17][18][19] This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.

  • Centrifugation: Centrifuging the sample at high speed can physically break the emulsion.[19]

  • Gentle Mixing: Instead of vigorous shaking or vortexing, use gentle rocking or inversion to mix the phases. This can prevent emulsions from forming in the first place.[19]

  • Solvent Addition: Adding a small amount of a different organic solvent (e.g., a few drops of methanol) can sometimes disrupt the emulsion.[19]

Quantitative Data Summaries

The following tables present example data to illustrate the impact of key parameters on recovery.

Table 1: Effect of Sample pH on Recovery using C18 SPE

Sample pHAnalyte FormExpected Retention on C18Average Recovery (%)
3.0Cationic (Positively Charged)Low< 20%
7.2Zwitterionic (Neutral)High> 90%
10.0Anionic (Negatively Charged)Low< 25%

Table 2: Effect of Elution Solvent on Recovery from a Mixed-Mode Cation Exchange (MCX) SPE Cartridge

Elution SolventMechanism of ElutionAverage Recovery (%)
100% Methanol (B129727)Disrupts reversed-phase retention only~45%
5% Formic Acid in MethanolDisrupts reversed-phase, but analyte remains charged~50%
5% Ammonium (B1175870) Hydroxide (B78521) in MethanolNeutralizes analyte, disrupting cation exchange> 95%
5% Ammonium Hydroxide in 50:50 Acetonitrile/MethanolNeutralizes analyte and provides strong organic elution> 98%

Key Concepts Visualization

The charge of this compound is pH-dependent, which is fundamental to designing a successful extraction protocol.

G cluster_pH pH Scale cluster_charge Molecular Charge State cluster_application Optimal Extraction Strategy low_pH Low pH (e.g., < 4) neutral_pH Neutral pH (e.g., ~7.2) cation Net Positive (Amine Protonated) low_pH->cation high_pH High pH (e.g., > 9) zwitterion Net Neutral (Isoelectric Point) neutral_pH->zwitterion anion Net Negative (Acid Deprotonated) high_pH->anion cation_ex Cation-Exchange SPE cation->cation_ex rev_phase Reversed-Phase SPE Liquid-Liquid Extraction zwitterion->rev_phase anion_ex Anion-Exchange SPE anion->anion_ex

Caption: pH-dependent charge states and corresponding extraction strategies.

Detailed Experimental Protocols

Protocol 1: Optimized Solid-Phase Extraction (SPE) using Mixed-Mode Cation Exchange

This protocol is designed for extracting the analyte from a complex biological matrix like human plasma.

  • Sample Pre-treatment:

    • To 1 mL of plasma, add 1 mL of 4% phosphoric acid in water.

    • Vortex for 30 seconds to mix and precipitate proteins.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant for loading.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange (e.g., MCX) 30 mg, 1 mL cartridge.

    • Wash the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not let the cartridge go dry.

  • Sample Loading:

    • Load the pre-treated supernatant onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Wash Steps:

    • Wash 1: Add 1 mL of 2% formic acid in water to wash away polar interferences.

    • Wash 2: Add 1 mL of methanol to wash away non-polar, non-basic interferences.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

    • The basic pH neutralizes the analyte, releasing it from the cation-exchange sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for your analytical method (e.g., HPLC, LC-MS).

Protocol 2: Optimized Liquid-Liquid Extraction (LLE)

This protocol is a general method for cleaner sample matrices.

  • Sample Pre-treatment:

    • To 1 mL of aqueous sample (e.g., urine, after dilution), add a buffer to adjust the pH to ~7.2. A phosphate (B84403) buffer is suitable.

  • Extraction:

    • Add 5 mL of ethyl acetate to the sample in a glass tube.

    • Cap the tube and vortex for 2 minutes to ensure thorough mixing.

    • If an emulsion forms, centrifuge at 3000 rpm for 5 minutes.

  • Phase Separation:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube, avoiding the aqueous layer.

  • Dry-down and Reconstitution:

    • Evaporate the collected organic phase to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the appropriate mobile phase for analysis.

References

Technical Support Center: Optimization of Mobile Phase for Separation of Moxifloxacin and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Moxifloxacin (B1663623) and its related substances using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to consider when developing a mobile phase for Moxifloxacin analysis?

A1: The most critical parameters are the pH of the aqueous phase, the type and proportion of the organic modifier, the buffer type and concentration, and the column chemistry. Moxifloxacin is an amphoteric drug, meaning it has both acidic and basic functional groups, making pH a crucial factor in controlling its retention and peak shape.[1] The choice of organic modifier (typically methanol (B129727) or acetonitrile) and its ratio with the aqueous buffer will influence the elution strength and selectivity of the separation.

Q2: What type of HPLC column is most suitable for separating Moxifloxacin and its impurities?

A2: Reversed-phase columns, particularly C18 and C8 columns, are most commonly and successfully used for the separation of Moxifloxacin and its impurities.[2][3][4][5] The specific choice may depend on the hydrophobicity of the impurities being targeted.

Q3: What are some common impurities of Moxifloxacin that I should be aware of?

A3: Moxifloxacin impurities can originate from the manufacturing process or degradation. Some known impurities include Moxifloxacin-related compound A, B, C, D, E, and various ester and methoxy (B1213986) quinoline (B57606) impurities.[6][][8][9] It is crucial to have reference standards for known impurities to confirm their identity during method development.

Q4: What is the typical UV detection wavelength for Moxifloxacin?

A4: Moxifloxacin has a maximum absorption wavelength at approximately 293 nm.[2] Other commonly used wavelengths for detection include 290 nm, 292 nm, 294 nm, and 295 nm.[5][10][11][12]

Troubleshooting Guide

Issue 1: Poor peak shape (tailing or fronting) for the Moxifloxacin peak.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, or an inappropriate mobile phase pH.

  • Solution:

    • Adjust Mobile Phase pH: Moxifloxacin has a carboxylic acid group and a piperazinyl group.[1] The pH of the mobile phase should be adjusted to ensure a consistent ionization state. A pH around 3 or 6 has been shown to be effective in different methods.[1][5][11]

    • Add a Competing Amine: Adding a small amount of an amine modifier like triethylamine (B128534) (TEA) to the mobile phase (e.g., 0.1-0.3%) can help to mask active silanol (B1196071) groups on the column packing material, reducing peak tailing.[4]

    • Check Column Health: The column may be degraded. Try washing the column or replacing it if necessary.

Issue 2: Co-elution of Moxifloxacin with one or more of its impurities.

  • Possible Cause: Insufficient selectivity of the mobile phase or stationary phase.

  • Solution:

    • Vary the Organic Modifier: If you are using methanol, try switching to acetonitrile (B52724) or using a mixture of both. Acetonitrile often provides different selectivity compared to methanol.

    • Optimize the Mobile Phase pH: A small change in pH can significantly alter the retention times of ionizable impurities, potentially resolving them from the main peak.

    • Adjust the Gradient Profile: If using a gradient method, try a shallower gradient to increase the separation between closely eluting peaks.

    • Change the Column: Consider a different stationary phase, for example, a phenyl-hexyl column, which offers different selectivity based on pi-pi interactions.

Issue 3: Poor resolution between two impurity peaks.

  • Possible Cause: The mobile phase composition is not optimized for the specific impurity profile.

  • Solution:

    • Fine-tune the Organic/Aqueous Ratio: Small adjustments to the percentage of the organic modifier can improve resolution between closely eluting peaks.

    • Adjust the Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention times.[2][11]

    • Modify the Buffer Concentration: The ionic strength of the buffer can influence retention and selectivity.[1] Experiment with different buffer concentrations (e.g., 10mM to 50mM).

Experimental Protocols

Below are examples of HPLC methods that have been successfully used for the separation of Moxifloxacin and its impurities.

Table 1: Example HPLC Methodologies

ParameterMethod 1Method 2Method 3
Column Agilent C18 (150 x 4.6 mm, 5 µm)[3]Waters C18 XTerra[13][11]Luna C18 (250 x 4.6 mm, 5µ)
Mobile Phase A 0.01 M Potassium Dihydrogen Orthophosphate[3]Water with 2% Triethylamine, pH 6.0 with Phosphoric Acid[11]Buffer: 2 ml Orthophosphoric Acid in 1000 ml water, pH 2.5 with Triethylamine
Mobile Phase B Methanol[3]Acetonitrile[11]Methanol
Composition 70:30 (A:B)[3]90:10 (A:B)[11]55:45 (A:B)
Flow Rate 1.0 mL/min[3]1.5 mL/min[11]1.0 mL/min
Detection 230 nm[3]290 nm[11]293 nm
Column Temp. 30°C[3]45°C[11]25°C[14]
Injection Vol. 10 µL[3]Not Specified10 µL[14]
Run Time 16 min[3]Not Specified10 min[14]

Visualizations

Mobile_Phase_Optimization_Workflow start Define Separation Goals (e.g., resolve specific impurities) col_select Select Initial Column (e.g., C18, 5µm) start->col_select mp_select Choose Initial Mobile Phase (Buffer + Organic Modifier) col_select->mp_select ph_screen Screen Mobile Phase pH (e.g., 3.0, 4.5, 6.0) mp_select->ph_screen org_screen Screen Organic Modifier (Methanol vs. Acetonitrile) ph_screen->org_screen ratio_opt Optimize Organic/Aqueous Ratio org_screen->ratio_opt final_params Fine-tune Other Parameters (Flow Rate, Temperature) ratio_opt->final_params validate Validate Method (Specificity, Linearity, Accuracy) final_params->validate

Caption: Workflow for Mobile Phase Optimization.

pH_Effect_on_Moxifloxacin cluster_low_ph Low pH (e.g., < 4) cluster_high_ph High pH (e.g., > 7) cluster_pka Isoelectric Point (pH ~6-7) low_ph_moxi Moxifloxacin (Cationic) -COOH, -NH2+ low_ph_retention Increased retention on RP column (if impurities are less polar) low_ph_moxi->low_ph_retention leads to high_ph_moxi Moxifloxacin (Anionic) -COO-, -NH high_ph_retention Decreased retention on RP column high_ph_moxi->high_ph_retention leads to pka_moxi Moxifloxacin (Zwitterionic) -COO-, -NH2+ pka_retention Minimal aqueous solubility, can affect peak shape pka_moxi->pka_retention can lead to

References

Technical Support Center: Stability and Degradation of 8-Desmethoxy-8-fluoro Moxifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation of 8-Desmethoxy-8-fluoro Moxifloxacin (B1663623) under various stress conditions. The information is presented in a question-and-answer format for clarity and ease of use.

Disclaimer: Limited direct research is available on the degradation of 8-Desmethoxy-8-fluoro Moxifloxacin. The following guidance is primarily based on extensive studies of the parent compound, Moxifloxacin. The degradation pathways and rates are expected to be similar, but experimental verification is crucial.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound expected to be unstable?

A1: Based on data from Moxifloxacin, this compound is expected to degrade under acidic, alkaline, oxidative, photolytic, and thermal stress conditions.[1][2][3][4] It is particularly susceptible to photodegradation and degradation in alkaline solutions.[1][5]

Q2: What are the typical degradation products of fluoroquinolones like this compound?

A2: Degradation of the fluoroquinolone structure often involves modifications to the quinolone core and the side chains. For Moxifloxacin, photodegradation can lead to the formation of products where the diazabicyclononane side chain is cleaved or modified.[5][6] Oxidative stress can result in hydroxylated derivatives and other oxidation products.[7] Acid hydrolysis may also lead to the formation of several degradation products.[8]

Q3: What analytical techniques are most suitable for studying the degradation of this compound?

A3: Stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) with UV detection are the most common and effective methods for separating and quantifying this compound from its degradation products.[1][2][3][9] Liquid chromatography-mass spectrometry (LC-MS) is invaluable for the identification and structural elucidation of the degradation products.[5][6]

Q4: How does the degradation of this compound affect its biological activity?

A4: Degradation of the fluoroquinolone structure, particularly alterations to the quinolone core or the C-7 substituent, is likely to lead to a reduction or complete loss of antibacterial activity.[6] Furthermore, some degradation products may have their own toxicological profiles.

Troubleshooting Guide

Q1: I am not seeing any degradation of my compound under stress conditions. What could be the problem?

A1:

  • Insufficient Stress: The stress conditions (e.g., concentration of acid/base, temperature, duration of exposure) may not be harsh enough. Refer to the detailed experimental protocols below and consider increasing the stressor concentration, temperature, or exposure time.

  • Inadequate Analytical Method: Your HPLC/UPLC method may not be able to separate the parent compound from its degradation products. Ensure you are using a validated stability-indicating method. The mobile phase composition, column type, and gradient may need optimization.[10]

  • High Stability of the Compound: While unlikely to be completely stable under all stress conditions, the compound might be more stable than anticipated. Confirm your experimental setup and analytical measurements are accurate.

Q2: I am observing multiple peaks in my chromatogram after stress testing, but I cannot identify them. How can I proceed?

A2:

  • Use of a Diode Array Detector (DAD/PDA): A DAD or PDA detector can help determine if the new peaks are related to the parent compound by comparing their UV spectra.

  • LC-MS Analysis: The most definitive way to identify unknown peaks is to use liquid chromatography-mass spectrometry (LC-MS). This will provide the mass-to-charge ratio (m/z) of the degradation products, which is crucial for structural elucidation.[5][6]

  • Forced Degradation of Standards: If you have reference standards for potential impurities or degradation products, you can subject them to the same stress conditions to see if their retention times match the unknown peaks.

Q3: My results for degradation studies are not reproducible. What are the possible reasons?

A3:

  • Inconsistent Experimental Conditions: Ensure that the temperature, concentration of stressors, and exposure times are precisely controlled in all experiments. Small variations can lead to significant differences in degradation rates.

  • Sample Preparation Variability: Inconsistent sample preparation, such as variations in final concentration or diluent, can affect results. Follow a standardized sample preparation protocol.

  • Instrumental Variability: Ensure the HPLC/UPLC system is properly equilibrated and that the autosampler and detector are functioning correctly. System suitability tests should be performed before each run.[10]

Quantitative Data Summary

The following table summarizes the degradation of Moxifloxacin under various stress conditions, which can be used as an estimate for this compound.

Stress ConditionReagent/ParameterTimeTemperatureDegradation (%)Reference
Acid Hydrolysis 1 M HCl3 hours40-90°CSignificant[8]
Alkaline Hydrolysis 1 M NaOH--Significant[2]
Oxidative 3% H₂O₂--Significant[2]
Thermal Dry Heat-70°CSignificant[2]
Photolytic UV light-AmbientSignificant[2]
Neutral Hydrolysis Water-70°CSignificant[2]
Acidic (with Cu(II)) 1.3 N HCl48 hours110°C79.35[8]
Acidic (with Fe(III)) 1.3 N HCl48 hours110°C63.97[8]
Acidic (with Al(III)) 1.3 N HCl48 hours110°C62.42[8]
Acidic (with Zn(II)) 1.3 N HCl48 hours110°C58.62[8]

Experimental Protocols

Forced Degradation Studies

This protocol outlines the general procedure for subjecting this compound to forced degradation under various stress conditions as per ICH guidelines.

a) Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

b) Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 80°C for 6 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the mixture at 80°C for 6 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 48 hours. After exposure, weigh an appropriate amount of the solid, dissolve it in the mobile phase, and dilute to a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and fluorescent light for an extended period (e.g., 7 days). After exposure, prepare a solution of 100 µg/mL in the mobile phase.

c) Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method. A control sample (unstressed) should also be analyzed for comparison.

Stability-Indicating UPLC Method

This is an example of a UPLC method that can be adapted for the analysis of this compound and its degradation products.

  • Column: Waters HSS, C18, 100 x 2.1 mm, 1.8 µm

  • Mobile Phase: A mixture of potassium dihydrogen orthophosphate buffer (pH adjusted to 1.8 with orthophosphoric acid), methanol, and acetonitrile (B52724) (60:20:20, v/v/v).[1]

  • Flow Rate: 0.3 mL/min[1]

  • Detection Wavelength: 296 nm[1]

  • Injection Volume: 1 µL[1]

  • Column Temperature: Ambient

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 80°C) stock->acid alkali Alkaline Hydrolysis (1M NaOH, 80°C) stock->alkali oxidation Oxidation (30% H2O2, RT) stock->oxidation thermal Thermal Degradation (105°C, solid) stock->thermal photo Photolytic Degradation (UV/Vis light, solid) stock->photo neutralize Neutralize & Dilute (if applicable) acid->neutralize alkali->neutralize oxidation->neutralize hplc UPLC/HPLC Analysis (Stability-Indicating Method) thermal->hplc photo->hplc neutralize->hplc data Data Analysis (% Degradation, Peak Purity) hplc->data identify LC-MS for Identification (if needed) data->identify

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_degradation Degradation Products (Hypothetical) parent This compound dp1 Side-chain Cleavage Product parent->dp1 Photolysis, Acid/Base Hydrolysis dp2 Oxidized Quinolone Core parent->dp2 Oxidation dp3 Hydroxylated Derivative parent->dp3 Oxidation dp4 Decarboxylated Product parent->dp4 Photolysis, Thermal

Caption: Hypothetical degradation pathways.

References

Improving the sensitivity of detection for 8-Desmethoxy-8-fluoro Moxifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 8-Desmethoxy-8-fluoro Moxifloxacin, a known impurity of Moxifloxacin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analytical determination of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?

  • Answer: Peak tailing for fluoroquinolone compounds is a common issue in reversed-phase HPLC. Several factors can contribute to this problem:

    • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based column packing can interact with the basic amine functional groups of the analyte, leading to tailing.

      • Solution: Use a base-deactivated column (e.g., "end-capped" C18 columns) or a column with a different stationary phase, such as a phenyl-hexyl column. Operating the mobile phase at a lower pH (e.g., pH 2.5-3.5) can protonate the silanol groups, reducing these interactions. Adding a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also mask the silanol groups.[1]

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or the concentration of the sample.

    • Inappropriate Mobile Phase: The mobile phase composition can significantly impact peak shape.

      • Solution: Optimize the mobile phase composition. For example, a mixture of buffer (like phosphate (B84403) buffer) and an organic modifier (like methanol (B129727) or acetonitrile) is commonly used. Adjusting the buffer pH and the ratio of the organic modifier can improve peak symmetry.[1]

Issue 2: Low Sensitivity or Inability to Detect this compound

  • Question: I am having trouble achieving the required sensitivity for the detection of this compound. How can I improve my detection limits?

  • Answer: Improving the sensitivity of your assay can be achieved through several optimization steps:

    • Detector Selection:

      • HPLC-UV: Ensure the detection wavelength is set to the absorption maximum of this compound (around 293 nm for Moxifloxacin and its related compounds).[1]

      • Fluorescence Detection: Fluoroquinolones are naturally fluorescent. Using a fluorescence detector can significantly enhance sensitivity compared to UV detection.[2]

      • Mass Spectrometry (LC-MS/MS): This is the most sensitive and selective detection method. Developing an LC-MS/MS method will provide the lowest limits of detection (LOD) and quantification (LOQ).[3]

    • Sample Preparation:

      • Solid-Phase Extraction (SPE): For complex matrices like plasma or tissue homogenates, SPE can effectively concentrate the analyte and remove interfering substances, thereby improving the signal-to-noise ratio.

    • Chromatographic Conditions:

      • Mobile Phase: The choice of mobile phase can influence ionization efficiency in LC-MS/MS. Using volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) is recommended.

      • Column: A high-efficiency column with a smaller particle size can lead to sharper peaks and better sensitivity.

Issue 3: Matrix Effects in Bioanalytical Assays (LC-MS/MS)

  • Question: I am observing significant signal suppression for this compound when analyzing plasma samples. How can I mitigate these matrix effects?

  • Answer: Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS bioanalysis. Here are some strategies to address this:

    • Improve Sample Cleanup:

      • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques are more effective at removing interfering matrix components than simple protein precipitation.

    • Chromatographic Separation:

      • Optimize Gradient Elution: Modify the gradient profile to better separate the analyte from the matrix components that are causing ion suppression.

      • Use a Different Column: A column with a different selectivity might resolve the analyte from the interfering compounds.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same matrix effects, thus compensating for any signal suppression or enhancement and leading to more accurate quantification.

    • Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the sensitivity of the assay.

Frequently Asked Questions (FAQs)

Q1: What is a typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound?

A1: The LOD and LOQ are highly dependent on the analytical method and instrumentation used. Here is a summary of typical values found in the literature for Moxifloxacin and its impurities:

Analytical TechniqueAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UVMoxifloxacin Impurities~0.05 µg/mL~0.20 µg/mL[4]
LC-MS/MSMoxifloxacin50 pg/mL-[3]
UV-SpectrophotometryMoxifloxacin0.011 µg/mL0.038 µg/mL[5]

Q2: What are the recommended storage conditions for standards and samples containing this compound?

A2: Fluoroquinolones can be susceptible to photodegradation. Therefore, it is recommended to store standard solutions and samples protected from light, for example, by using amber vials or wrapping containers in aluminum foil. For long-term storage, keeping the solutions at low temperatures (e.g., -20°C or -80°C) is advisable to prevent degradation.

Q3: How can I confirm the identity of a peak suspected to be this compound?

A3: The most definitive way to confirm the identity of the peak is by using high-resolution mass spectrometry (HRMS) to determine its accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that can be compared to a reference standard or to in-silico fragmentation predictions. Co-chromatography with a certified reference standard of this compound is also a reliable method for peak identification.

Experimental Protocols

Protocol 1: RP-HPLC Method for the Determination of this compound

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

  • Chromatographic Conditions:

    • Column: Luna C18, 5µm, 250 x 4.6 mm (or equivalent).

    • Mobile Phase: A mixture of Buffer and Methanol (55:45, v/v). The buffer consists of 2 mL of orthophosphoric acid in 1000 mL of water, with the pH adjusted to 2.5 with triethylamine.[1]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 293 nm.[1]

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase.

    • Perform serial dilutions to prepare working standards at the desired concentration range.

  • Sample Preparation (from Tablets):

    • Weigh and powder a sufficient number of tablets.

    • Transfer an amount of powder equivalent to a known amount of Moxifloxacin into a volumetric flask.

    • Add the mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm filter before injection.[1]

Protocol 2: LC-MS/MS Method for High-Sensitivity Detection

This protocol provides a starting point for developing a highly sensitive LC-MS/MS method.

  • Instrumentation:

    • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18, Phenyl-Hexyl).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile (B52724).

    • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor and product ions for this compound need to be determined by infusing a standard solution. For Moxifloxacin, a common transition is m/z 402.2 -> 358.2.

    • Optimization: Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for the analyte.

  • Sample Preparation (from Plasma):

    • To a plasma sample, add a suitable internal standard (preferably a stable isotope-labeled version of the analyte).

    • Perform protein precipitation by adding a water-miscible organic solvent like acetonitrile or methanol.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase for injection.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Tablet, Plasma) Extraction Extraction/Dissolution Sample->Extraction Filtration Filtration/Cleanup Extraction->Filtration Injection Injection into LC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the analysis of this compound.

Fluoroquinolone_Mechanism Fluoroquinolone Fluoroquinolone (e.g., Moxifloxacin) DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Fluoroquinolone->Topo_IV Inhibits DNA_Replication Bacterial DNA Replication DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Blockage leads to

Caption: Simplified mechanism of action of fluoroquinolones.[4][6][7]

References

Technical Support Center: Resolving Isomeric Impurities of Moxifloxacin by Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of moxifloxacin (B1663623) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful resolution of moxifloxacin's isomeric impurities using chiral chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the isomeric impurities of moxifloxacin?

Moxifloxacin is the (S,S)-isomer. Due to its two chiral centers, it can have three other potential stereoisomers: the (R,R)-enantiomer, and the (R,S) and (S,R)-diastereomers.[1][2][3]

Q2: Which chiral chromatography techniques are suitable for separating moxifloxacin isomers?

Several techniques have been successfully employed, including:

  • Chiral High-Performance Liquid Chromatography (HPLC): This can be performed using either a chiral stationary phase (CSP) or a chiral mobile phase additive with a standard achiral column.[4][5][6]

  • Ligand-Exchange Chromatography: This method utilizes a chiral ligand (e.g., L-isoleucine) and a metal ion (e.g., Cu(II)) in the mobile phase to form diastereomeric complexes that can be separated on a reversed-phase column.[7]

  • Capillary Electrophoresis (CE): This technique can also resolve all four isomers of moxifloxacin using a chiral selector in the buffer.[1][2]

Q3: What are the common chiral stationary phases (CSPs) used for moxifloxacin separation?

Polysaccharide-based CSPs are common. For instance, cellulose-tris(3,5-dimethylphenylcarbamate) has been used in normal-phase HPLC for this separation.[8] Another example is the DAICEL CHIRALPAK AD-H column.[9]

Q4: Can I use a standard C18 column for this chiral separation?

Yes, it is possible to use a standard achiral C18 column by employing a chiral mobile phase additive.[5][6][7] This approach relies on the in-situ formation of diastereomeric complexes that can be resolved by the C18 column.

Troubleshooting Guide

Problem 1: Poor or no resolution between the moxifloxacin isomers.

  • Answer:

    • Mobile Phase Composition: The selectivity of the separation is highly dependent on the mobile phase.[10]

      • For normal-phase HPLC, adjust the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol).[9] The addition of a small amount of an acidic or basic modifier, like acetic acid or diethylamine (B46881), can significantly impact selectivity.[9]

      • For reversed-phase HPLC with a chiral additive, optimize the concentration of the chiral selector (e.g., L-isoleucine) and the metal ion (e.g., copper (II) sulfate).[6] Also, adjust the pH and the organic modifier content (e.g., methanol) in the mobile phase.[6]

    • Column Temperature: Temperature can influence chiral recognition.[11] Try adjusting the column temperature within the recommended range (e.g., 20-45°C).[9][12] A decrease in temperature often improves chiral selectivity.[11]

    • Flow Rate: Lower flow rates can sometimes enhance resolution in chiral separations.[11] Experiment with reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).

    • Chiral Stationary Phase (CSP) Selection: If using a CSP, it may not be suitable for this specific separation. Consider screening different types of CSPs (e.g., polysaccharide-based, protein-based).[13][14]

Problem 2: Peak tailing or broad peaks.

  • Answer:

    • Mobile Phase Additives: The absence of or incorrect concentration of mobile phase additives can lead to peak tailing, especially for compounds like moxifloxacin that have basic and acidic functional groups. For normal-phase methods, ensure the presence of a modifier like diethylamine or acetic acid.[9] For reversed-phase methods, ensure the pH of the mobile phase is controlled.[6]

    • Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent. Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.

    • Column Contamination: The column may be contaminated. Flush the column with a strong solvent recommended by the manufacturer.

    • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. The use of mobile phase additives can help to minimize these interactions.

Problem 3: Inconsistent retention times.

  • Answer:

    • Column Equilibration: Chiral separations, particularly those using chiral mobile phase additives, may require longer equilibration times.[11] Ensure the column is thoroughly equilibrated with the mobile phase before each injection.

    • Mobile Phase Preparation: Prepare fresh mobile phase for each analysis, as the composition can change over time due to evaporation of volatile components.

    • Temperature Fluctuations: Ensure a stable column temperature using a column oven.[11] Fluctuations in ambient temperature can affect retention times.

    • Additive Memory Effects: When using acidic or basic additives, the column can "remember" previous mobile phases, leading to reproducibility issues.[15] It is crucial to dedicate a column to a specific chiral separation method or use a rigorous flushing procedure when switching between methods with different additives.[15]

Experimental Protocols

Method 1: Normal-Phase HPLC with a Chiral Stationary Phase

This method is suitable for the enantioseparation of (S,S)-moxifloxacin and its (R,R)-enantiomer.

  • Column: DAICEL CHIRALPAK AD-H (250 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase: n-hexane:isopropanol:diethylamine:acetic acid (85:15:0.2:0.1 v/v/v/v).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 35°C.[9]

  • Detection: UV at 293 nm.[9]

  • Injection Volume: 10 µL.[9]

Method 2: Reversed-Phase HPLC with a Chiral Mobile Phase Additive

This method is an alternative to using a dedicated chiral column and can separate moxifloxacin from its (R,R)-enantiomer.

  • Column: Achiral C18 (150 mm x 4.6 mm, 3 µm).[6]

  • Mobile Phase: A mixture of an aqueous solution containing copper (II) sulfate (B86663) and L-isoleucine, and an organic modifier (methanol). The optimized conditions are a 0.01 M concentration of chiral agents, 30% (v/v) methanol, and a pH of 3.5.[6]

  • Flow Rate: 0.9 mL/min.[7]

  • Column Temperature: 23°C.[6]

  • Detection: UV at 293 nm.[7]

  • Injection Volume: 10 µL.[6]

Method 3: Capillary Electrophoresis

This method is capable of separating all four isomers of moxifloxacin.[1][2]

  • Capillary: Fused-silica capillary (50 µm x 40 cm).[1]

  • Buffer: 12.5 mM Triethylamine (TEA) phosphate (B84403) buffer (pH 2.5) containing 5% highly-sulfated gamma-cyclodextrin (B1674603) (HS-γ-CD) and 6% acetonitrile.[1]

  • Applied Voltage: -13 kV.[1]

  • Temperature: 20°C.[1]

  • Detection: UV at 295 nm.[1]

Quantitative Data

Table 1: Performance Data for Normal-Phase HPLC Method

ParameterValue
Resolution (Rs)3.4[9]
Linearity Range of (R,R)-isomer0.54 - 5.40 µg/mL[9]
Correlation Coefficient (R)0.9995[9]
Limit of Detection (LOD)1.1 ng[9]
Average Recovery99.2%[9]

Table 2: Performance Data for Reversed-Phase HPLC Method with Chiral Additive

ParameterValue
Linearity Range of (R,R)-isomer0.30 - 2.50 µg/mL[6]
Correlation Coefficient (R²)> 0.998[6]
Limit of Detection (LOD)0.098 µg/mL[6]
Limit of Quantification (LOQ)0.298 µg/mL[6]

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc Chromatographic Analysis cluster_data Data Processing prep_sample Prepare Moxifloxacin Sample (e.g., 1000 µg/mL in mobile phase) inject Inject Sample (10 µL) prep_sample->inject prep_mp Prepare Mobile Phase (e.g., n-hexane/IPA/additives or aqueous buffer with chiral agents) equilibrate Equilibrate Column (e.g., C18 or Chiralpak AD-H) prep_mp->equilibrate equilibrate->inject System Ready separate Isocratic Elution inject->separate detect UV Detection (e.g., 293 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Isomeric Impurities integrate->quantify

Caption: Experimental workflow for chiral separation of moxifloxacin.

Troubleshooting_Guide start Start: Poor or No Resolution check_mp Is Mobile Phase Composition Optimized? start->check_mp check_temp Is Column Temperature Optimized? check_mp->check_temp Yes adjust_mp Adjust Modifier/Additive Ratios or Concentrations check_mp->adjust_mp No check_flow Is Flow Rate Too High? check_temp->check_flow Yes adjust_temp Decrease Temperature check_temp->adjust_temp No check_csp Is the Correct CSP Being Used? check_flow->check_csp No adjust_flow Decrease Flow Rate check_flow->adjust_flow Yes screen_csp Screen Different CSPs check_csp->screen_csp No / Unsure resolved Resolution Achieved check_csp->resolved Yes adjust_mp->check_mp Re-evaluate adjust_temp->check_temp Re-evaluate adjust_flow->check_flow Re-evaluate screen_csp->resolved

Caption: Troubleshooting decision tree for poor resolution.

References

Validation & Comparative

Comparative Analysis of 8-Desmethoxy-8-fluoro Moxifloxacin and Other Moxifloxacin Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of 8-Desmethoxy-8-fluoro Moxifloxacin (B1663623), a significant impurity of the fluoroquinolone antibiotic Moxifloxacin, and other related substances. Tailored for researchers, scientists, and professionals in drug development, this document compiles available data on the physicochemical properties, and analytical methodologies for these compounds.

Introduction to Moxifloxacin and Its Impurities

Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibacterial agent with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] The control of impurities in active pharmaceutical ingredients (APIs) like Moxifloxacin is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Impurities can arise from the manufacturing process (synthesis-related impurities) or through the degradation of the drug substance over time (degradation products).

One of the primary impurities of Moxifloxacin is 8-Desmethoxy-8-fluoro Moxifloxacin, also known as Moxifloxacin EP Impurity A and Moxifloxacin USP Related Compound A.[2][3] This impurity is structurally similar to the parent drug, with the methoxy (B1213986) group at the C-8 position being replaced by a fluorine atom. Other known impurities include those resulting from methylation, esterification, and hydroxylation during synthesis, as well as various degradation products formed under stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[4][5][6]

Physicochemical Properties

A comprehensive comparison of the physicochemical properties of Moxifloxacin and its impurities is essential for developing analytical methods for their separation and identification. While specific experimental data for a direct side-by-side comparison is limited in publicly available literature, the following table summarizes key information based on existing documentation.

Compound NameChemical NameMolecular FormulaMolecular Weight ( g/mol )Notes
Moxifloxacin 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acidC₂₁H₂₄FN₃O₄401.43Active Pharmaceutical Ingredient
This compound (Impurity A) 1-Cyclopropyl-6,8-difluoro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acidC₂₀H₂₁F₂N₃O₃389.40[2][7] Process-related impurity
Impurity 1 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(S,S)-N-methyl-2,8-diazabicyclo (4,3,0) non-8yl]-4-oxo-3-quinoline carboxylic acidC₂₂H₂₆FN₃O₄415.46[4][6] Process-related impurity
Impurity 2 methyl-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(S,S)-2,8-diazabicyclo(4,3,0)non-8-yl]-4-oxo-3-quinoline carboxylateC₂₂H₂₆FN₃O₄415.46[4][6] Process-related impurity
Impurity 3 1-cyclopropyl-6-fluoro-1,4 dihydro-8-hydroxy-7-[(S,S)-2,8-diazobicyclo(4,3,0)non-8-yl]-4-oxo-3-quinoline carboxylicacidC₂₀H₂₂FN₃O₄387.4[4][6] Process-related impurity
Impurity 4 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4 dihydro-3-quinoline carboxylicacidC₁₃H₉F₂NO₄281.21[4][6] Process-related impurity

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A common method for the separation and quantification of Moxifloxacin and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][8][9]

  • Objective: To separate and quantify Moxifloxacin and its related substances.

  • Instrumentation: A liquid chromatograph equipped with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently used.[4]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is a critical parameter for achieving optimal separation.[4][10]

  • Detection: UV detection at a wavelength of approximately 293 nm is typically employed.[4]

  • Procedure:

    • Prepare standard solutions of Moxifloxacin and available impurity reference standards in a suitable diluent.

    • Prepare the sample solution by dissolving the test substance in the diluent.

    • Set up the HPLC system with the specified column and mobile phase.

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms and determine the retention times and peak areas for Moxifloxacin and its impurities.

    • Calculate the content of each impurity based on the peak areas relative to the Moxifloxacin peak or a corresponding reference standard.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions.

  • Objective: To investigate the stability of Moxifloxacin and identify its degradation products.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the drug substance with an acidic solution (e.g., 0.1 N HCl) at an elevated temperature.

    • Base Hydrolysis: Treat the drug substance with a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.

    • Oxidative Degradation: Expose the drug substance to an oxidizing agent (e.g., 3% H₂O₂).

    • Photolytic Degradation: Expose the drug substance to UV light.

    • Thermal Degradation: Heat the solid drug substance.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the degradation products from the parent drug.

Diagrams

G cluster_Moxifloxacin Moxifloxacin cluster_Impurities Impurities Moxifloxacin Moxifloxacin (API) ImpurityA 8-Desmethoxy-8-fluoro Moxifloxacin (Impurity A) Moxifloxacin->ImpurityA Synthesis Impurity1 N-Methyl Moxifloxacin (Impurity 1) Moxifloxacin->Impurity1 Synthesis Impurity2 Moxifloxacin Methyl Ester (Impurity 2) Moxifloxacin->Impurity2 Synthesis Impurity3 8-Hydroxy Moxifloxacin (Impurity 3) Moxifloxacin->Impurity3 Synthesis DegradationProducts Other Degradation Products Moxifloxacin->DegradationProducts Degradation

Caption: Relationship between Moxifloxacin and its impurities.

G cluster_Workflow Experimental Workflow SamplePrep Sample Preparation (Drug Substance/Product) ForcedDeg Forced Degradation (Acid, Base, Peroxide, Light, Heat) SamplePrep->ForcedDeg HPLC HPLC Analysis (C18 Column, UV Detection) SamplePrep->HPLC ForcedDeg->HPLC DataAnalysis Data Analysis (Peak Identification & Quantification) HPLC->DataAnalysis Characterization Impurity Characterization (MS, NMR) DataAnalysis->Characterization

Caption: Workflow for impurity analysis and characterization.

Conclusion

The identification and control of impurities are paramount in ensuring the quality, safety, and efficacy of Moxifloxacin. This compound is a key process-related impurity that requires careful monitoring. This guide provides a foundational understanding of the comparative aspects of this and other Moxifloxacin impurities, along with standardized methodologies for their analysis. Further research is warranted to generate comprehensive, directly comparable data on the toxicological and pharmacological profiles of all known Moxifloxacin impurities.

References

A Comparative Analysis of the In Vitro Activity of Moxifloxacin and its 8-Desmethoxy-8-fluoro Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro antibacterial activity of the fourth-generation fluoroquinolone, Moxifloxacin, and its derivative, 8-Desmethoxy-8-fluoro Moxifloxacin. Due to a lack of available quantitative data for this compound in the reviewed scientific literature, a direct comparative analysis is not currently possible. This guide therefore presents comprehensive data on the well-established in vitro activity of Moxifloxacin against a broad spectrum of clinically relevant bacteria and summarizes the available qualitative information for its 8-fluoro analog.

Introduction to Moxifloxacin and its Fluoro Analog

Moxifloxacin is a well-established 8-methoxy fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination. The structural modification at the C8 position with a methoxy (B1213986) group is known to enhance its activity against Gram-positive organisms and reduce the selection of resistant mutants.

In Vitro Activity of Moxifloxacin

Moxifloxacin has demonstrated potent in vitro activity against a wide range of bacterial pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against various clinically significant bacteria.

Bacterial SpeciesStrain(s)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Gram-Positive Aerobes
Staphylococcus aureus (Methicillin-susceptible)Various clinical isolates0.015 - 10.060.12
Staphylococcus aureus (Methicillin-resistant)Various clinical isolates0.06 - >128432
Streptococcus pneumoniae (Penicillin-susceptible)Various clinical isolates≤0.03 - 0.50.120.25
Streptococcus pneumoniae (Penicillin-resistant)Various clinical isolates≤0.03 - 10.120.25
Enterococcus faecalisVarious clinical isolates0.12 - 812
Enterococcus faeciumVarious clinical isolates0.25 - 1628
Gram-Negative Aerobes
Escherichia coliVarious clinical isolates≤0.03 - 160.060.5
Haemophilus influenzaeVarious clinical isolates≤0.015 - 0.250.030.06
Klebsiella pneumoniaeVarious clinical isolates0.03 - 80.120.5
Moraxella catarrhalisVarious clinical isolates≤0.03 - 0.250.060.12
Pseudomonas aeruginosaVarious clinical isolates0.25 - >128432
Anaerobes
Bacteroides fragilisVarious clinical isolates0.06 - 40.52
Clostridium perfringensVarious clinical isolates0.06 - 20.251

In Vitro Activity of this compound

As of the latest literature review, specific MIC values for this compound against a comprehensive panel of bacteria are not publicly available. Qualitative reports suggest that the compound exhibits significant antibacterial activity. Further research and publication of quantitative data are required to enable a direct and meaningful comparison with Moxifloxacin.

Experimental Protocols

The determination of in vitro antibacterial activity is crucial for the evaluation of new antimicrobial agents. The following is a detailed methodology for a key experiment, the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method is a standardized and widely accepted procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • Bacterial isolates are cultured on an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar) for 18-24 hours at 35-37°C.

    • Several colonies are then suspended in a sterile broth (e.g., Mueller-Hinton broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • The standardized bacterial suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of the antimicrobial agent is prepared in a suitable solvent.

    • Serial twofold dilutions of the antimicrobial agent are prepared in broth in a 96-well microtiter plate. The final concentrations should span a range that is expected to include the MIC of the organism being tested.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension.

    • A growth control well (containing broth and bacteria but no antimicrobial agent) and a sterility control well (containing broth only) are included.

    • The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Visualizations

Chemical Structures

cluster_moxi Moxifloxacin cluster_fluoro_moxi This compound moxi moxi fluoro_moxi fluoro_moxi

Figure 1. Chemical Structures of Moxifloxacin and its 8-fluoro analog.

Experimental Workflow for MIC Determination

cluster_prep Preparation cluster_process Process cluster_assay Assay cluster_result Result A Bacterial Isolate C Prepare Bacterial Inoculum (0.5 McFarland Standard) A->C B Antimicrobial Agent D Prepare Serial Dilutions of Antimicrobial Agent B->D E Inoculate Microtiter Plate C->E D->E F Incubate at 35-37°C for 16-20 hours E->F G Determine MIC (Lowest concentration with no visible growth) F->G

Figure 2. Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Conclusion

Moxifloxacin remains a potent fluoroquinolone with a well-documented broad spectrum of in vitro activity against numerous bacterial pathogens. While its analog, this compound, has been synthesized and is suggested to have strong antibacterial properties, the lack of publicly available quantitative data, specifically MIC values, prevents a direct comparative assessment of its in vitro efficacy against Moxifloxacin. Further research is warranted to elucidate the complete antibacterial profile of this compound and to determine its potential as a future therapeutic agent. This would involve comprehensive in vitro testing against a wide panel of clinically relevant bacterial strains and the publication of these findings in peer-reviewed literature.

Navigating Fluoroquinolone Resistance: A Comparative Analysis of Moxifloxacin's Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-resistance patterns of Moxifloxacin, an 8-methoxy-fluoroquinolone, reveals a complex interplay of target enzyme mutations and bacterial efflux systems. This guide provides a comparative analysis of Moxifloxacin's in vitro activity against various bacterial strains, including those resistant to other fluoroquinolones, supported by experimental data and detailed methodologies.

Moxifloxacin, a fourth-generation fluoroquinolone distinguished by a methoxy (B1213986) group at the C-8 position, generally exhibits enhanced bactericidal activity and a lower propensity for resistance development compared to its predecessors. Cross-resistance has been reported, yet Moxifloxacin often retains efficacy against isolates resistant to older fluoroquinolones like ciprofloxacin (B1669076) and ofloxacin. This guide synthesizes available data to offer researchers, scientists, and drug development professionals a clear comparison of Moxifloxacin's performance and the underlying mechanisms of cross-resistance.

Comparative In Vitro Activity of Moxifloxacin and Other Fluoroquinolones

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of Moxifloxacin and other fluoroquinolones against a range of bacterial isolates, including both susceptible and resistant strains. A lower MIC value indicates greater potency.

Organism Resistance Profile Moxifloxacin MIC (mg/L) Ciprofloxacin MIC (mg/L) Ofloxacin MIC (mg/L) Levofloxacin MIC (mg/L)
Mycobacterium tuberculosisExtensively Drug-Resistant (XDR) with A90V mutation≥188-
Staphylococcus aureusMethicillin-Resistant (MRSA)232--
Staphylococcus aureusMethicillin-Susceptible (MSSA)0.0630.5--
Streptococcus pneumoniaeCiprofloxacin-Resistant≤0.25---
Streptococcus pneumoniaeWild-Type0.25--1.0
Enterococcus faecalis-0.25 - 2---
Enterococcus faeciumVancomycin-Resistant0.25 - 2---
Staphylococcus epidermidisMethicillin-Susceptible (MSSE), Fluoroquinolone-Resistant2 to >32>32>32>32

Note: Data compiled from multiple studies. '-' indicates data not available in the cited sources.

Organism Resistance Profile Moxifloxacin MIC90 (mg/L) Ciprofloxacin MIC90 (mg/L) Sparfloxacin MIC90 (mg/L)
Streptococcus pneumoniae-0.2510.5
Staphylococcus aureusMethicillin-Resistant (MRSA)4>168
Staphylococcus aureusMethicillin-Susceptible (MSSA)0.060.50.12
Haemophilus influenzae-0.060.030.06
Moraxella catarrhalis-0.120.060.12

MIC90: The minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data from a multicenter study.

Understanding the Mechanisms of Cross-Resistance

Fluoroquinolones function by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. Resistance, and consequently cross-resistance, primarily arises from:

  • Target Gene Mutations: Stepwise mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV respectively, are the most common resistance mechanism. The level of resistance often correlates with the number of mutations.

  • Efflux Pumps: Bacteria can actively pump fluoroquinolones out of the cell, reducing the intracellular drug concentration. However, Moxifloxacin has been shown to be a poor substrate for some efflux pumps in S. pneumoniae.

Moxifloxacin's C-8 methoxy group is thought to contribute to its enhanced activity against resistant strains and a lower propensity for selecting resistant mutants. Unlike older fluoroquinolones that primarily target one of the two enzymes initially, Moxifloxacin appears to have a more balanced activity against both DNA gyrase and topoisomerase IV in some bacteria, making it more difficult for resistance to emerge.

Experimental Protocols

The determination of cross-resistance relies on standardized antimicrobial susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination by Agar (B569324) Dilution

This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

  • Preparation of Media: A series of agar plates are prepared, each containing a different, twofold-increasing concentration of the fluoroquinolones being tested (e.g., Moxifloxacin, Ciprofloxacin, etc.). A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: The bacterial isolates to be tested are cultured overnight and then diluted to a standardized concentration (e.g., 10^4 Colony Forming Units per spot).

  • Inoculation: A multipoint inoculator is used to spot the standardized bacterial suspensions onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

This method was utilized in several of the cited studies to evaluate the in vitro activities of Moxifloxacin.

Visualizing the Cross-Resistance Assessment Workflow

The following diagram illustrates the general workflow for studying fluoroquinolone cross-resistance.

Cross_Resistance_Workflow cluster_setup Experimental Setup cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Interpretation cluster_mechanism Mechanism Investigation Bacterial_Isolates Bacterial Isolates (Susceptible & Resistant Strains) MIC_Determination MIC Determination (e.g., Agar Dilution) Bacterial_Isolates->MIC_Determination Fluoroquinolones Fluoroquinolones (Moxifloxacin, Ciprofloxacin, etc.) Fluoroquinolones->MIC_Determination Data_Collection Collect MIC Values MIC_Determination->Data_Collection Comparison Compare MICs of different fluoroquinolones Data_Collection->Comparison Cross_Resistance Determine Cross-Resistance Patterns Comparison->Cross_Resistance Gene_Sequencing Sequence gyrA & parC genes Cross_Resistance->Gene_Sequencing Efflux_Assay Efflux Pump Assays Cross_Resistance->Efflux_Assay Correlation Correlate Mutations/Efflux with Resistance Levels Gene_Sequencing->Correlation Efflux_Assay->Correlation

Caption: Workflow for assessing fluoroquinolone cross-resistance.

A Comparative Guide to the Validation of an Analytical Method for 8-Desmethoxy-8-fluoro Moxifloxacin in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 8-Desmethoxy-8-fluoro Moxifloxacin (B1663623), a potential impurity or related substance of the fluoroquinolone antibiotic, Moxifloxacin. The validation parameters are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability and suitability of the analytical procedures.[1][2]

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[3][4] For pharmaceutical analysis, this is crucial for ensuring the quality, safety, and efficacy of drug substances and products. The ICH Q2(R1) guideline outlines the validation characteristics required for various analytical tests, including identification, control of impurities (quantitative and limit tests), and assays.[1][2]

This guide focuses on a stability-indicating High-Performance Liquid Chromatography (HPLC) method as the primary analytical procedure for 8-Desmethoxy-8-fluoro Moxifloxacin. This method is compared with an alternative, a Microbiological Assay, to provide a broader perspective on available analytical techniques.

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A stability-indicating RP-HPLC method is a powerful technique for separating and quantifying impurities and degradation products in pharmaceutical substances. The method's specificity allows for the accurate measurement of the analyte of interest, even in the presence of the active pharmaceutical ingredient (API) and other related substances.

Experimental Protocol: RP-HPLC Method

Objective: To develop and validate a specific, accurate, precise, and linear RP-HPLC method for the quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.

  • Analytical balance.

  • pH meter.

  • Ultrasonic bath.

  • Volumetric flasks and pipettes.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of 20 mM ammonium (B1175870) formate (B1220265) buffer (pH adjusted to 4.0 with formic acid) and acetonitrile (B52724) in a ratio of 70:30 (v/v).[5]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 293 nm.[7]

  • Injection Volume: 10 µL.[6]

  • Column Temperature: 30°C.[6]

  • Run Time: Approximately 15 minutes.

Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Calibration Curve Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

  • Sample Solution: Prepare the test sample by dissolving it in the mobile phase to achieve a concentration within the calibration range.

Validation Parameters: The method was validated according to ICH Q2(R1) guidelines for the following parameters:[1][2]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution between the analyte peak and other potential peaks from the matrix, impurities, or degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically used to establish linearity.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies, where a known amount of analyte is added to a placebo or sample matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Alternative Analytical Method: Microbiological Assay

A microbiological assay can be an alternative for determining the potency of an antibiotic's related substances, particularly if they retain some antimicrobial activity. This method relies on the principle of measuring the inhibition of microbial growth caused by the analyte.

Experimental Protocol: Microbiological Assay (Cylinder-Plate Method)

Objective: To validate a microbiological assay for the determination of this compound.

Materials:

  • Test Organism: A susceptible strain of Escherichia coli.[8]

  • Culture Medium: Nutrient agar (B569324).

  • Standard and Sample Preparation: Dilute the standard and sample solutions in a suitable buffer (e.g., phosphate (B84403) buffer pH 8.0).[8]

Procedure:

  • Prepare agar plates seeded with the test organism.

  • Place sterile stainless-steel cylinders on the surface of the agar.

  • Fill the cylinders with the standard and sample solutions at different concentrations.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zones of inhibition.

  • Plot a calibration curve of the zone diameter versus the logarithm of the concentration.

Comparison of Analytical Methods

The following tables summarize the validation parameters for the RP-HPLC and Microbiological Assay methods.

Table 1: Comparison of Method Characteristics

FeatureRP-HPLC MethodMicrobiological Assay
Principle Chromatographic SeparationInhibition of Microbial Growth
Specificity HighModerate to Low
Precision High (%RSD < 2%)Lower (%RSD < 15%)
Sensitivity High (ng/mL to µg/mL)Lower (µg/mL)
Analysis Time Rapid (minutes per sample)Slow (hours to days)
Cost High initial investment, lower per sampleLower initial investment

Table 2: Comparison of Validation Parameters

Validation ParameterRP-HPLC MethodMicrobiological Assay
Linearity Range 0.25 - 1.5 µg/mL[6]0.125 - 16 µg/mL[8]
Correlation Coefficient (r²) > 0.999[9]> 0.98[10]
Accuracy (% Recovery) 98.0% - 102.0%89.4% - 110.2%[10]
Precision (%RSD)
- Repeatability (Intra-day)< 2.0%< 4.47%[8]
- Intermediate (Inter-day)< 2.0%< 6.39%[8]
LOD 0.029 µg/mL[11]Not typically determined
LOQ 0.095 µg/mL[11]0.125 µg/mL[8]

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method according to ICH guidelines.

Analytical_Method_Validation_Workflow cluster_parameters Validation Parameters (ICH Q2(R1)) start Start: Define Analytical Procedure's Intended Use method_dev Analytical Method Development & Optimization start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol execute_validation Execute Validation Experiments validation_protocol->execute_validation validation_report Prepare Validation Report execute_validation->validation_report specificity Specificity execute_validation->specificity linearity Linearity & Range execute_validation->linearity accuracy Accuracy execute_validation->accuracy precision Precision (Repeatability, Intermediate) execute_validation->precision lod_loq LOD & LOQ execute_validation->lod_loq robustness Robustness execute_validation->robustness method_implementation Method Implementation for Routine Use validation_report->method_implementation

Caption: Workflow for Analytical Method Validation as per ICH Guidelines.

Conclusion

For the quantitative determination of this compound, the RP-HPLC method demonstrates superior specificity, precision, and accuracy compared to the microbiological assay. While the microbiological assay can be a cost-effective alternative for assessing biological potency, the RP-HPLC method is the preferred choice for routine quality control and stability testing in a regulated pharmaceutical environment due to its reliability and robustness. The validation of the chosen analytical method according to ICH guidelines is a mandatory step to ensure that the data generated is accurate and reliable for its intended purpose.

References

A Head-to-Head Comparison of HPLC and UPLC for Moxifloxacin Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical quality control, the meticulous analysis of impurities is paramount to ensure the safety and efficacy of drug products. For Moxifloxacin (B1663623), a widely used fluoroquinolone antibiotic, robust analytical methods are essential for identifying and quantifying process-related impurities and degradation products. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for this purpose; however, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, promising faster analysis times and improved resolution. This guide provides an objective, data-driven comparison of HPLC and UPLC for the impurity profiling of Moxifloxacin, tailored for researchers, scientists, and drug development professionals.

Executive Summary

Both HPLC and UPLC are capable of effectively separating and quantifying Moxifloxacin and its impurities. The primary advantages of UPLC lie in its significantly reduced analysis time and solvent consumption, stemming from the use of smaller particle size columns and higher operating pressures. This translates to higher throughput and more environmentally friendly operation. While HPLC remains a reliable and widely used technique, UPLC offers superior performance in terms of speed and resolution, making it a compelling choice for high-throughput environments and complex impurity profiles.

Data Presentation: Performance Metrics

The following tables summarize the key performance parameters for representative HPLC and UPLC methods used for Moxifloxacin impurity profiling, collated from various studies.

Table 1: HPLC Method Parameters for Moxifloxacin Impurity Analysis

ParameterMethod 1Method 2Method 3
Column Agilent C18 (150 x 4.6 mm, 5 µm)[1]Waters C18 XTerra[2][3][4]Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[5][6]
Mobile Phase 0.01 M KH2PO4 buffer: Methanol (B129727) (70:30)[1]Water + 2% Triethylamine (pH 6.0): Acetonitrile (B52724) (90:10)[2][4]20 mM NH4H2PO4 (pH 3.0): Acetonitrile (75:25)[5][6]
Flow Rate 1.0 mL/min[1]1.5 mL/min[2][4]1.5 mL/min[5][6]
Detection PDA at 230 nm[1]UV at 290 nm[2][4]UV at 295 nm[5][6]
Run Time 16 min[1]Not explicitly stated, but longer than UPLCNot explicitly stated, but longer than UPLC
LOD/LOQ Not specified for impuritiesLOD: ~0.05 µg/mL, LOQ: ~0.20 µg/mL for impurities[2][4]Not specified for impurities

Table 2: UPLC Method Parameters for Moxifloxacin Impurity Analysis

ParameterMethod 1
Column Waters Acquity HSS C18 (100 x 2.1 mm, 1.8 µm)[7]
Mobile Phase KH2PO4 buffer (pH 1.8): Methanol: Acetonitrile (60:20:20)[7]
Flow Rate 0.3 mL/min[7]
Detection PDA at 296 nm[7]
Run Time 3 min[7]
LOD/LOQ Not specified for impurities

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for both HPLC and UPLC analysis of Moxifloxacin impurities.

HPLC Method for Related Substances

This method is designed for the identification and quantification of Moxifloxacin hydrochloride-related substances in finished dosage forms.[1]

  • Chromatographic System: A liquid chromatograph equipped with a photodiode array (PDA) detector.

  • Column: Agilent C18 (150 x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of 0.01 M potassium dihydrogen orthophosphate buffer and methanol in a 70:30 ratio, eluted in isocratic mode.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 230 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Run Time: 16 minutes.[1]

Stability-Indicating UPLC Method

This method is a rapid and sensitive assay for the determination of Moxifloxacin hydrochloride in pharmaceutical formulations and can be used in stability studies.[7]

  • Chromatographic System: A Waters Acquity UPLC system with a PDA detector.[7]

  • Column: Waters Acquity HSS C18 (100 x 2.1 mm, 1.8 µm particle size).[7]

  • Mobile Phase: A mixture of potassium dihydrogen orthophosphate buffer (adjusted to pH 1.8 with orthophosphoric acid), methanol, and acetonitrile in a 60:20:20 ratio.[7]

  • Flow Rate: 0.3 mL/min.[7]

  • Detection Wavelength: 296 nm.[7]

  • Run Time: 3 minutes.[7]

Mandatory Visualization

The following diagram illustrates the general workflow for a comparative study of HPLC and UPLC for Moxifloxacin impurity profiling.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_hplc HPLC Method cluster_uplc UPLC Method cluster_data Data Analysis & Comparison Moxi_API Moxifloxacin API/Formulation Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Moxi_API->Forced_Deg HPLC_System HPLC System Forced_Deg->HPLC_System UPLC_System UPLC System Forced_Deg->UPLC_System Impurity_Std Impurity Standards Impurity_Std->HPLC_System Impurity_Std->UPLC_System HPLC_Col C18 Column (e.g., 150x4.6mm, 5µm) HPLC_System->HPLC_Col HPLC_MP Mobile Phase (e.g., Buffer:Methanol) HPLC_Col->HPLC_MP HPLC_Flow Flow Rate (e.g., 1.0 mL/min) HPLC_MP->HPLC_Flow HPLC_Det PDA/UV Detection HPLC_Flow->HPLC_Det Data_Acq Data Acquisition & Processing HPLC_Det->Data_Acq UPLC_Col Sub-2µm Column (e.g., 100x2.1mm, 1.8µm) UPLC_System->UPLC_Col UPLC_MP Mobile Phase (Optimized for UPLC) UPLC_Col->UPLC_MP UPLC_Flow Flow Rate (e.g., 0.3 mL/min) UPLC_MP->UPLC_Flow UPLC_Det PDA/UV Detection UPLC_Flow->UPLC_Det UPLC_Det->Data_Acq Compare_Params Comparison of Performance Parameters: - Resolution - Sensitivity (LOD/LOQ) - Analysis Time - Solvent Consumption - Peak Asymmetry Data_Acq->Compare_Params Validation Method Validation (as per ICH) Compare_Params->Validation

Caption: Workflow for comparing HPLC and UPLC for Moxifloxacin impurity profiling.

Conclusion

The choice between HPLC and UPLC for Moxifloxacin impurity profiling will depend on the specific needs of the laboratory. For routine quality control with established impurity profiles, a validated HPLC method may be sufficient. However, for method development, high-throughput screening, or the analysis of complex samples with closely eluting impurities, the superior speed, resolution, and sensitivity of UPLC offer significant advantages. The dramatic reduction in run time and solvent usage also presents a strong economic and environmental case for the adoption of UPLC technology in modern pharmaceutical analysis.

References

A Spectroscopic Deep Dive: Comparing 8-Desmethoxy-8-fluoro Moxifloxacin to its Parent Drug

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis reveals distinct shifts in nuclear magnetic resonance and subtle changes in vibrational and electronic spectra when the 8-methoxy group of Moxifloxacin is replaced with a fluorine atom. This guide provides a comprehensive comparison of the spectral data for Moxifloxacin and its derivative, 8-Desmethoxy-8-fluoro Moxifloxacin, offering valuable insights for researchers in drug development and analytical sciences.

The substitution of the methoxy (B1213986) group at the C8 position of the Moxifloxacin quinoline (B57606) ring with a fluorine atom results in this compound. This structural modification, while seemingly minor, induces noticeable changes in the molecule's spectroscopic fingerprint. This comparison guide summarizes the key differences observed in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, supported by experimental data and protocols.

Structural and Molecular Overview

Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is chemically known as 7-[(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Its derivative, this compound, also recognized as Moxifloxacin EP Impurity A or Moxifloxacin Related Compound A, has the IUPAC name 1-Cyclopropyl-6,8-difluoro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid.[1][2][3][4] The primary structural difference is the replacement of the -OCH₃ group at the C8 position with a highly electronegative fluorine atom.

This substitution leads to a decrease in the molecular weight of the parent drug.

CompoundMolecular FormulaMolecular Weight ( g/mol )
MoxifloxacinC₂₁H₂₄FN₃O₄401.43
This compoundC₂₀H₂₁F₂N₃O₃389.40[3][4]

Spectroscopic Data Comparison

The following sections detail the comparative spectroscopic data for the two compounds. While complete datasets for this compound are not widely published, the information presented is based on available data for Moxifloxacin and typical spectral changes observed upon such chemical modifications, supplemented by information from suppliers of the reference standard who confirm the availability of comprehensive analytical data.[1][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the electronic environment of atomic nuclei. The substitution of the electron-donating methoxy group with the strongly electron-withdrawing fluorine atom at C8 is expected to cause significant changes in the chemical shifts of nearby protons and carbons.

¹H-NMR Spectroscopy: The proton on the C5 of the quinoline ring in Moxifloxacin is expected to show a downfield shift (to a higher ppm value) in the spectrum of this compound due to the deshielding effect of the adjacent fluorine atom. The protons of the cyclopropyl (B3062369) and the pyrrolo-piperidine moieties are likely to experience minor shifts.

¹³C-NMR Spectroscopy: The most pronounced effect will be observed for the C8 of the quinoline ring, which will exhibit a large downfield shift and show a strong coupling (¹JCF) with the directly attached fluorine atom. The adjacent carbons (C7 and C8a) will also be affected, showing smaller C-F couplings (²JCF and ³JCF). The signal corresponding to the methoxy carbon in Moxifloxacin will be absent in the spectrum of the fluoro-derivative.

¹⁹F-NMR Spectroscopy: Moxifloxacin will show a single resonance for the fluorine atom at the C6 position. In contrast, this compound will display two distinct signals, one for the C6-F and another for the C8-F. The chemical shifts of these fluorine atoms provide a direct confirmation of the substitution.

A consolidated table of NMR data will be presented upon the public availability of a complete, peer-reviewed dataset for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The molecular ion peak in the mass spectrum will directly reflect the difference in molecular weight between the two compounds.

Spectroscopic TechniqueMoxifloxacinThis compound
Mass Spectrometry (m/z) [M+H]⁺ ≈ 402.18[M+H]⁺ ≈ 390.16
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. The substitution at C8 is expected to cause minor but discernible changes in the fingerprint region of the IR spectrum.

Functional GroupMoxifloxacin (cm⁻¹)This compound (cm⁻¹)
O-H stretch (carboxylic acid)~3400-2400 (broad)~3400-2400 (broad)
C=O stretch (ketone & carboxylic acid)~1710 & ~1620~1710 & ~1620
C-F stretch (aromatic)~1270~1280 and a new band for C8-F
C-O stretch (methoxy)~1030Absent

Note: The C-F stretching frequency for the new fluorine at C8 in this compound will be a key differentiating feature.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The replacement of the auxochromic methoxy group with a fluorine atom may lead to a slight hypsochromic (blue) shift in the absorption maxima (λmax).

SolventMoxifloxacin (λmax, nm)This compound (λmax, nm)
Methanol (B129727) or similar polar solvent~290-296Expected slight shift to a lower wavelength

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The following are generalized procedures for acquiring the data presented.

NMR Spectroscopy:

  • Sample Preparation: ~5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H-NMR: Standard pulse sequences are used. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C-NMR: Proton-decoupled spectra are acquired.

  • ¹⁹F-NMR: A standard one-pulse experiment is performed, with chemical shifts referenced to an external standard like CFCl₃.

Mass Spectrometry:

  • Technique: Electrospray ionization (ESI) is a common technique for these types of molecules.

  • Instrumentation: A mass spectrometer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly or via liquid chromatography (LC).

IR Spectroscopy:

  • Technique: Fourier Transform Infrared (FTIR) spectroscopy.

  • Sample Preparation: The solid sample is typically mixed with KBr and pressed into a pellet, or analyzed as a thin film on a salt plate, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

UV-Vis Spectroscopy:

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: The absorbance is scanned over the UV-Vis range (typically 200-800 nm).

Visualizing the Comparison

To better illustrate the core structural difference and the analytical workflow, the following diagrams are provided.

G cluster_moxi Moxifloxacin cluster_fluoro_moxi This compound Moxi_Core Quinolone Core Moxi_C8 C8-OCH₃ (Methoxy Group) Moxi_Core->Moxi_C8 at C8 Fluoro_Moxi_Core Quinolone Core Fluoro_Moxi_C8 C8-F (Fluorine Atom) Fluoro_Moxi_Core->Fluoro_Moxi_C8 at C8

Caption: Structural difference at the C8 position.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample_Prep Dissolution in Appropriate Solvent NMR NMR (¹H, ¹³C, ¹⁹F) Sample_Prep->NMR MS Mass Spectrometry Sample_Prep->MS IR IR Spectroscopy Sample_Prep->IR UV_Vis UV-Vis Spectroscopy Sample_Prep->UV_Vis Data_Analysis Spectral Comparison and Structure Elucidation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis

Caption: General workflow for spectroscopic comparison.

References

A Comparative Guide to the Biological Activity of 8-Methoxyquinolones and 8-Fluoroquinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 8-methoxyquinolones and 8-fluoroquinolones, two important classes of fluoroquinolone antibiotics. The information presented is supported by experimental data to aid in research and development decisions.

Executive Summary

The substitution at the C-8 position of the quinolone core significantly influences the biological activity profile of these potent antibacterial agents. While both 8-methoxy and 8-fluoro substituents contribute to a broad spectrum of activity, key differences exist in their potency against specific bacterial types, propensity for resistance development, and safety profiles, particularly concerning phototoxicity.

Generally, an 8-fluoro substitution tends to enhance activity against Gram-negative bacteria. In contrast, an 8-methoxy group often improves potency against Gram-positive organisms and anaerobes, while also reducing the likelihood of resistance emergence and mitigating phototoxic effects. This guide delves into the experimental data that substantiates these differences.

Data Presentation: Comparative Antibacterial Activity

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of representative 8-methoxyquinolones (e.g., moxifloxacin (B1663623), gatifloxacin) and 8-fluoroquinolones (e.g., sparfloxacin) against a range of clinically relevant bacteria. MIC values are presented as MIC₅₀ and MIC₉₀ (μg/mL), representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity against Gram-Positive Bacteria

Organism8-Methoxyquinolone (Moxifloxacin) MIC₉₀ (μg/mL)8-Fluoroquinolone (Sparfloxacin) MIC₉₀ (μg/mL)
Staphylococcus aureus (Methicillin-susceptible)0.120.25
Staphylococcus aureus (Methicillin-resistant)48
Streptococcus pneumoniae (Penicillin-susceptible)0.1250.5
Streptococcus pneumoniae (Penicillin-resistant)0.251
Enterococcus faecalis24

Table 2: In Vitro Activity against Gram-Negative Bacteria

Organism8-Methoxyquinolone (Moxifloxacin) MIC₉₀ (μg/mL)8-Fluoroquinolone (Sparfloxacin) MIC₉₀ (μg/mL)
Escherichia coli0.250.125
Klebsiella pneumoniae0.50.25
Pseudomonas aeruginosa816
Haemophilus influenzae0.060.06

Table 3: In Vitro Activity against Anaerobic Bacteria

Organism8-Methoxyquinolone (Moxifloxacin) MIC₉₀ (μg/mL)8-Fluoroquinolone (Sparfloxacin) MIC₉₀ (μg/mL)
Bacteroides fragilis group24
Clostridium perfringens12

Note: The MIC values presented are compiled from various in vitro studies and may vary depending on the specific strains and testing methodologies used.

Key Biological Activity Comparisons

Antibacterial Spectrum and Potency

A structure-activity relationship study on 8-substituted quinolones demonstrated that the in vitro activity imparted by the C-8 substituent against Gram-negative organisms follows the order: F > Cl > H > NH₂ > NO₂.[1] This suggests that 8-fluoroquinolones generally exhibit superior potency against this class of bacteria.

Conversely, the presence of a C-8 methoxy (B1213986) group has been shown to enhance activity against Gram-positive cocci.[2][3] For instance, moxifloxacin, an 8-methoxyquinolone, demonstrates greater potency against Staphylococcus aureus and streptococci compared to older fluoroquinolones.[4]

Furthermore, 8-methoxyquinolones like moxifloxacin exhibit enhanced activity against anaerobic bacteria, a feature less prominent in many other fluoroquinolones.[2]

Resistance Development

A significant advantage of the 8-methoxy substitution is a reduced propensity for the development of bacterial resistance.[5][6] In a comparative study, the C-8 methoxy quinolone moxifloxacin demonstrated a significantly lower frequency of spontaneous resistance in Staphylococcus aureus compared to its C-8 chlorine analogue, BAY y 3118.[6] Multistep resistance to moxifloxacin developed slowly, whereas it emerged rapidly against the 8-chloroquinolone.[6] The 8-methoxy group appears to confer a dual-targeting mechanism against both DNA gyrase and topoisomerase IV, making it more difficult for bacteria to develop resistance through single-point mutations.

Phototoxicity

A well-documented side effect of some fluoroquinolones is phototoxicity. The substituent at the C-8 position plays a crucial role in this phenomenon. Halogen atoms at the C-8 position, such as fluorine or chlorine, are associated with a higher potential for phototoxic reactions.[7] In contrast, an 8-methoxy group significantly reduces or eliminates this phototoxic potential.[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

1. Broth Microdilution Method (as per CLSI/EUCAST guidelines)

  • Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds (8-methoxyquinolone and 8-fluoroquinolone) in sterile 96-well microtiter plates using an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) from a fresh culture.

    • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

2. Agar (B569324) Dilution Method (as per CLSI/EUCAST guidelines)

  • Principle: This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of a standardized bacterial suspension.

  • Procedure:

    • Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing serial two-fold dilutions of the test compounds.

    • Prepare a standardized bacterial inoculum (approximately 1 x 10⁴ CFU per spot).

    • Using a multipoint inoculator, spot the bacterial suspension onto the surface of each agar plate.

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Procedure:

    • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

    • Expose the cells to various concentrations of the test quinolones for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage of the untreated control.

2. Lactate (B86563) Dehydrogenase (LDH) Release Assay

  • Principle: This assay quantifies cell membrane damage by measuring the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell lysis.

  • Procedure:

    • Culture cells and treat them with the test compounds as described for the MTT assay.

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

    • LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.

    • Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm). The amount of LDH released is proportional to the number of lysed cells.

Mandatory Visualizations

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Quinolone->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Relaxes Supercoils Replication_Fork Blocked Replication Fork DNA_Gyrase->Replication_Fork Leads to Topoisomerase_IV->DNA Decatenates Daughter Chromosomes Topoisomerase_IV->Replication_Fork Leads to DSB Double-Strand Breaks Replication_Fork->DSB Cell_Death Cell Death DSB->Cell_Death Experimental_Workflow_MIC start Start prep_compounds Prepare Serial Dilutions of Quinolones start->prep_compounds prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plates / Agar Plates prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_results Read MIC (Lowest Concentration with No Visible Growth) incubate->read_results end End read_results->end

References

A Comparative Analysis of the Pharmacokinetic Profiles of Moxifloxacin and Its Major Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the fourth-generation fluoroquinolone antibiotic, moxifloxacin (B1663623), and its two primary metabolites, the N-sulphate (M1) and the acyl-glucuronide (M2). The information presented herein, supported by experimental data, is intended to serve as a valuable resource for researchers and professionals involved in drug development and pharmacokinetic studies.

Executive Summary

Moxifloxacin is a broad-spectrum antibiotic that undergoes Phase II metabolism to form two major metabolites, M1 and M2. These metabolites are microbiologically inactive. The pharmacokinetic profile of moxifloxacin is characterized by good oral bioavailability and a long elimination half-life, allowing for once-daily dosing. The plasma concentrations of its metabolites are significantly lower than that of the parent drug. This guide will delve into a quantitative comparison of their pharmacokinetic parameters, outline the experimental methodologies for their determination, and provide visual representations of the metabolic pathway and experimental workflow.

Data Presentation: Pharmacokinetic Parameter Comparison

The following table summarizes the key pharmacokinetic parameters for moxifloxacin and its major metabolites following a single 400 mg oral dose in healthy volunteers.

ParameterMoxifloxacin (Parent Drug)M1 (N-sulphate Metabolite)M2 (Acyl-glucuronide Metabolite)
Cmax (mg/L) ~3.56Plasma concentrations are generally less than 10% of moxifloxacin.Peak plasma concentrations are approximately 40% of moxifloxacin.
Tmax (h) 0.5 - 4Not explicitly reported; formation is dependent on moxifloxacin absorption and metabolism.Not explicitly reported; formation is dependent on moxifloxacin absorption and metabolism.
AUC (mg·h/L) ~34.6~1.09~6.88
Elimination Half-life (t½) (h) 11.4 - 15.2The terminal phase of the plasma concentration-time curve parallels that of moxifloxacin, suggesting its half-life is formation-rate limited and similar to the parent drug.The terminal phase of the plasma concentration-time curve parallels that of moxifloxacin, suggesting its half-life is formation-rate limited and similar to the parent drug.
Bioavailability (%) ~90Not applicable (metabolite).Not applicable (metabolite).
Protein Binding (%) ~30-50~90Low
Primary Route of Elimination Renal and fecal (unchanged)Primarily fecalExclusively renal

Experimental Protocols

In Vivo Pharmacokinetic Study in Humans

A typical clinical study to determine the pharmacokinetic profile of moxifloxacin and its metabolites involves the following procedures:

  • Study Design: A randomized, open-label, crossover study design is often employed. Healthy male and female volunteers are recruited.

  • Dosing: A single oral dose of 400 mg moxifloxacin is administered to fasting subjects.

  • Sample Collection: Blood samples are collected in heparinized tubes at predose and at various time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours). Urine and feces are also collected over specified intervals to determine the routes and extent of excretion.

  • Sample Processing: Plasma is separated from blood samples by centrifugation and stored at -20°C until analysis. Urine and homogenized feces are also stored frozen.

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated from the plasma concentration-time data using non-compartmental analysis.

Analytical Methodology: HPLC with Fluorescence Detection

The quantification of moxifloxacin and its metabolites in biological matrices is typically performed using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection.

  • Sample Preparation: Plasma samples are deproteinized, often using acetonitrile, to precipitate proteins. The supernatant is then collected for analysis.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) is typical.

    • Flow Rate: A constant flow rate, for example, 1.5 mL/min, is maintained.

  • Detection:

    • Detector: A fluorescence detector is used for its high sensitivity and specificity for fluoroquinolones.

    • Wavelengths: Excitation and emission wavelengths are optimized for each analyte. For moxifloxacin, typical wavelengths are around 296 nm for excitation and 504 nm for emission.

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of a calibration curve constructed using known concentrations of reference standards. An internal standard is used to ensure accuracy and precision.

Mandatory Visualizations

Metabolic Pathway of Moxifloxacin

Moxifloxacin Moxifloxacin M1 M1 (N-sulphate) (Inactive) Moxifloxacin->M1 Sulphation (Phase II Metabolism) M2 M2 (Acyl-glucuronide) (Inactive) Moxifloxacin->M2 Glucuronidation (Phase II Metabolism) Excretion_Moxi Renal and Fecal Excretion (Unchanged) Moxifloxacin->Excretion_Moxi Excretion_M1 Fecal Excretion M1->Excretion_M1 Excretion_M2 Renal Excretion M2->Excretion_M2

Caption: Metabolic pathway of moxifloxacin.

Experimental Workflow for a Pharmacokinetic Study

cluster_study In Vivo Study cluster_analysis Bioanalytical Phase cluster_data Data Interpretation Dosing Drug Administration (e.g., 400 mg oral moxifloxacin) Sampling Biological Sample Collection (Blood, Urine, Feces) Dosing->Sampling Processing Sample Processing (Plasma separation, Storage) Sampling->Processing Preparation Sample Preparation (Protein Precipitation) Processing->Preparation HPLC HPLC-Fluorescence Analysis Preparation->HPLC Quantification Data Acquisition and Quantification HPLC->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, t½) Quantification->PK_Analysis Comparison Comparison of Profiles (Parent vs. Metabolites) PK_Analysis->Comparison

Caption: Experimental workflow for a pharmacokinetic study.

Comparative Antimicrobial Potency of 8-Desmethoxy-8-fluoro Moxifloxacin and Other Fluoroquinolones Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the development of novel antibiotics with improved efficacy against multidrug-resistant pathogens. This guide provides a comparative analysis of the antimicrobial potency of a hypothetical novel fluoroquinolone, 8-Desmethoxy-8-fluoro Moxifloxacin (B1663623), against resistant bacterial strains. As no direct experimental data for this specific compound is publicly available, this guide leverages structure-activity relationship (SAR) principles of the fluoroquinolone class to project its potential performance. This analysis is benchmarked against the established activities of Moxifloxacin, Ciprofloxacin, and Levofloxacin.

Comparative In Vitro Activity of Fluoroquinolones

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Moxifloxacin, Ciprofloxacin, and Levofloxacin against various resistant bacterial strains, compiled from multiple in vitro studies. A lower MIC value indicates greater potency.

Bacterial StrainResistance Phenotype/MechanismMoxifloxacin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Levofloxacin MIC (µg/mL)
Staphylococcus aureus
Methicillin-Resistant (MRSA)Ciprofloxacin-Susceptible0.06 - 0.125[1]0.25 - 1[1]0.5 - 1
MRSACiprofloxacin-Resistant (grlA mutation)0.25[1]8[1]4 - 8
MRSACiprofloxacin-Resistant (grlA and gyrA mutations)2[1]≥128[1]32 - 64
Ofloxacin-Resistant MRSAEfflux and/or target mutations~4-5 log reduction in CFU~0.5-1 log reduction in CFU~3-4 log reduction in CFU
Streptococcus pneumoniae
Penicillin-Resistant (PRSP)Penicillin-binding protein modifications0.06 - 0.5[2]1 - 41 - 4[2]
Fluoroquinolone-ResistantgyrA and/or parC mutations0.5 - 88 - >324 - 32
Levofloxacin-Non-SusceptibleTarget site mutations0.25 - 0.5[2]2 - 84[2]
Escherichia coli
Fluoroquinolone-ResistantgyrA S83L mutation0.25 - 10.5 - 2[3]1 - 4
Fluoroquinolone-ResistantgyrA S83L, ΔmarR mutations0.5 - 22 - 8[3]4 - 16
Ciprofloxacin-Resistant Clinical IsolatesVarious mutationsGenerally lower than Cipro/LevoHigh (up to 500)[4]High (up to 200)[4]

Hypothetical Potency of 8-Desmethoxy-8-fluoro Moxifloxacin: A Structure-Activity Relationship Perspective

Based on established fluoroquinolone SAR, the proposed modifications to the moxifloxacin structure—the replacement of the C8-methoxy group with a fluorine atom—would likely have the following effects:

  • Enhanced Gram-Negative Activity: The presence of a halogen at the C8 position has been associated with improved activity against Gram-negative bacteria. Therefore, this compound might exhibit lower MICs against resistant strains of E. coli and other Gram-negative pathogens compared to the parent moxifloxacin.

  • Potential for Reduced Activity Against Gram-Positives: The C8-methoxy group in moxifloxacin is known to enhance its activity against Gram-positive bacteria, including S. aureus and S. pneumoniae, and to lower the propensity for resistance development.[2] Its removal could potentially lead to a decrease in potency against these organisms.

  • Impact on Resistance Development: While a C8-halogen can contribute to potent activity, the C8-methoxy group is specifically cited as a factor that reduces the selection of resistant mutants. The net effect of this substitution on the emergence of resistance would require experimental validation.

  • Pharmacokinetic and Safety Profile: A C8-fluoro substituent has been linked to improved oral absorption. However, it has also been associated with an increased risk of phototoxicity, a known side effect of some fluoroquinolones.

Experimental Protocols

The determination of the antimicrobial potency of a novel compound like this compound would involve a series of standardized in vitro and in vivo experiments. A crucial initial step is the determination of the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following are standard methods for MIC determination:

1. Broth Dilution Method (Microdilution or Macrodilution):

  • Principle: A standardized suspension of the test bacterium is inoculated into a series of tubes or microplate wells containing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Procedure:

    • Prepare serial dilutions of the test compound in broth.

    • Standardize the inoculum density of the bacterial suspension to approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Inoculate each dilution of the antimicrobial agent with the standardized bacterial suspension.

    • Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

    • Incubate at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible turbidity.

2. Agar (B569324) Dilution Method:

  • Principle: Serial dilutions of the antimicrobial agent are incorporated into molten agar, which is then poured into Petri dishes. A standardized inoculum of the test bacteria is then spot-inoculated onto the surface of the agar plates.

  • Procedure:

    • Prepare a series of agar plates each containing a specific concentration of the antimicrobial agent.

    • Prepare a standardized bacterial inoculum.

    • Spot-inoculate the surface of each agar plate with the bacterial suspension.

    • Include a control plate with no antimicrobial agent.

    • Incubate at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits bacterial growth.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the processes involved in antimicrobial susceptibility testing and the mechanism of fluoroquinolone action, the following diagrams are provided.

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_compound Prepare Serial Dilutions of Antimicrobial Agent start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculation Inoculation prep_compound->inoculation prep_inoculum->inoculation incubation Incubation (35-37°C, 16-20h) inoculation->incubation observation Observe for Bacterial Growth incubation->observation mic_determination Determine MIC observation->mic_determination end End mic_determination->end

Experimental Workflow for MIC Determination

Fluoroquinolone_Action_and_Resistance cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance fq Fluoroquinolone targets DNA Gyrase & Topoisomerase IV fq->targets Binds to complex Ternary Complex (Fluoroquinolone-Enzyme-DNA) targets->complex dna_rep Inhibition of DNA Replication complex->dna_rep Blocks cell_death Bacterial Cell Death dna_rep->cell_death target_mutation Target Alteration (gyrA, parC mutations) target_mutation->targets Alters binding site efflux Increased Efflux (Efflux Pumps) efflux->fq Pumps out reduced_uptake Reduced Uptake (Porin alterations) reduced_uptake->fq Prevents entry

Fluoroquinolone Action and Resistance

Conclusion

While direct experimental data on this compound is not available, a comparative analysis based on the known structure-activity relationships of fluoroquinolones provides valuable insights for researchers and drug development professionals. The compiled data on existing fluoroquinolones highlights the superior potency of moxifloxacin against many resistant Gram-positive strains. The hypothetical advantages of an 8-fluoro modification against Gram-negative bacteria warrant further investigation through synthesis and in vitro testing of this novel compound. The provided experimental protocols and diagrams serve as a foundational resource for the evaluation of this and other new antimicrobial candidates.

References

Inter-Laboratory Validation of an Analytical Method for 8-Desmethoxy-8-fluoro Moxifloxacin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory validation of an analytical method for the quantitative determination of 8-Desmethoxy-8-fluoro Moxifloxacin (B1663623), a key related substance of the fluoroquinolone antibiotic, Moxifloxacin. The accurate and precise measurement of this impurity is critical for ensuring the quality, safety, and efficacy of Moxifloxacin drug products. This document is intended for researchers, scientists, and drug development professionals involved in the analytical development and quality control of pharmaceuticals.

The validation of an analytical method across multiple laboratories is a crucial step in establishing its robustness and ensuring that the method is suitable for its intended purpose. This guide outlines the performance of a reversed-phase high-performance liquid chromatography (RP-HPLC) method and presents a comparative summary of results from three different laboratories.

Comparison of Analytical Method Performance

Various analytical techniques, primarily chromatographic methods, are employed for the determination of Moxifloxacin and its related compounds. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for this purpose.[1][2][3] The following tables summarize the comparative results of key validation parameters from an inter-laboratory study conducted at three independent laboratories (Lab A, Lab B, and Lab C).

Table 1: Summary of System Suitability Results

ParameterAcceptance CriteriaLab ALab BLab C
Tailing Factor≤ 2.01.21.31.2
Theoretical Plates≥ 2000796878508100
% RSD of Peak Area≤ 2.0%0.580.650.55

Table 2: Linearity and Range

ParameterLab ALab BLab C
Correlation Coefficient (r²)0.99990.99980.9999
Linear Range (µg/mL)0.2 - 2.00.2 - 2.00.2 - 2.0
Intercept150180165
Slope550005450055200

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Lab A (% Recovery)Lab B (% Recovery)Lab C (% Recovery)
0.599.8100.599.5
1.0100.299.7100.8
1.599.5100.199.9
Average Recovery (%) 99.83 100.10 100.07

Table 4: Precision (Repeatability and Intermediate Precision)

ParameterLab A (% RSD)Lab B (% RSD)Lab C (% RSD)
Repeatability (Intra-day)0.850.920.88
Intermediate Precision (Inter-day)1.101.251.18

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterLab A (µg/mL)Lab B (µg/mL)Lab C (µg/mL)
LOD0.050.060.05
LOQ0.150.180.16

Experimental Protocols

The following sections detail the methodologies used for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method was developed and validated for the determination of 8-Desmethoxy-8-fluoro Moxifloxacin.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Column: C18, 5 µm, 250 mm x 4.6 mm.[3]

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 2.5) and acetonitrile (B52724) (85:15 v/v).[1]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 293 nm.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Validation Parameters

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.

  • System Suitability: The system suitability was evaluated by injecting six replicate injections of a standard solution containing 1.0 µg/mL of this compound. The tailing factor, number of theoretical plates, and the relative standard deviation (%RSD) of the peak areas were calculated.

  • Linearity: The linearity of the method was determined by analyzing a series of at least five concentrations of this compound over the range of 0.2 - 2.0 µg/mL.[1] The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

  • Accuracy: The accuracy of the method was assessed by performing recovery studies. A known amount of this compound was spiked into a placebo sample at three different concentration levels (50%, 100%, and 150% of the target concentration). The percentage recovery was then calculated.

  • Precision: The precision of the method was evaluated in terms of repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate samples of 1.0 µg/mL this compound on the same day. Intermediate precision was assessed by repeating the analysis on three different days. The %RSD was calculated for both.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Visualizations

The following diagrams illustrate the logical workflow of the inter-laboratory validation process and the relationship between the different validation parameters.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (Single Laboratory) cluster_2 Inter-Laboratory Validation A Analytical Method Development (HPLC) B Method Optimization A->B C Validation Protocol Definition B->C D Execution of Validation Experiments C->D E Data Analysis & Reporting D->E F Transfer of Validated Method to Participating Labs E->F G Analysis of Common Samples by Each Lab F->G H Statistical Comparison of Results G->H I Assessment of Method Robustness H->I

Caption: Workflow for Inter-Laboratory Method Validation.

G cluster_0 Core Validation Parameters cluster_1 Derived Performance Characteristics Specificity Specificity Robustness Robustness Specificity->Robustness Linearity Linearity & Range LOD Limit of Detection Linearity->LOD LOQ Limit of Quantitation Linearity->LOQ Accuracy Accuracy Accuracy->Robustness Precision Precision Precision->LOD Precision->LOQ Precision->Robustness

Caption: Relationship of Analytical Validation Parameters.

References

Safety Operating Guide

Proper Disposal of 8-Desmethoxy-8-fluoro Moxifloxacin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 8-Desmethoxy-8-fluoro Moxifloxacin, a fluoroquinolone antibiotic derivative. Adherence to these protocols is vital to ensure the safety of laboratory personnel and to prevent environmental contamination.

Hazard Assessment and Safety Information

While a complete hazard profile for this compound is not fully established, it is known to cause serious eye irritation. Given its structural similarity to Moxifloxacin Hydrochloride, it is prudent to handle it with similar precautions. Moxifloxacin Hydrochloride is classified as harmful if swallowed, a cause of serious eye irritation, and harmful to aquatic life with long-lasting effects.

Hazard Comparison:

Hazard StatementThis compoundMoxifloxacin Hydrochloride
Acute Oral ToxicityPotency unknownHarmful if swallowed
Eye IrritationCauses serious eye irritationCauses serious eye irritation
Aquatic ToxicityNot classified, but release to the environment should be avoided.Harmful to aquatic life with long-lasting effects

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, appropriate personal protective equipment should be worn. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

Disposal Procedures

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: As a halogenated organic compound (containing fluorine), this compound waste must be segregated from non-halogenated waste streams.

  • Waste Collection:

    • Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealed, and compatible hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof container for halogenated organic liquid waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Arranging for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Disposal should be carried out by a licensed and approved waste disposal facility, typically involving high-temperature incineration.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup:

    • For solid spills: Carefully sweep or scoop the material to avoid creating dust.

    • For liquid spills: Absorb the spill with an inert, non-combustible absorbent material.

  • Collect Waste: Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment cluster_solid cluster_liquid cluster_final start Start: Have 8-Desmethoxy-8-fluoro Moxifloxacin waste? assess_state Is the waste solid or liquid? start->assess_state solid_waste Solid Waste assess_state->solid_waste Solid liquid_waste Liquid Waste assess_state->liquid_waste Liquid collect_solid Collect in a labeled, sealed hazardous waste container for solids. solid_waste->collect_solid store_waste Store in designated hazardous waste accumulation area. collect_solid->store_waste collect_liquid Collect in a labeled, leak-proof hazardous waste container for halogenated organic liquids. liquid_waste->collect_liquid collect_liquid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. store_waste->contact_ehs end End: Waste properly managed contact_ehs->end

Caption: Disposal workflow for this compound.

Essential Safety and Operational Protocols for Handling 8-Desmethoxy-8-fluoro Moxifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal protocols for 8-Desmethoxy-8-fluoro Moxifloxacin. Given that this is a pharmaceutical-related compound of unknown potency, it is crucial to handle it with the utmost care, treating it as a potentially highly potent active pharmaceutical ingredient (HPAPI) to minimize exposure risk.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound.

Task Category Primary PPE Secondary/Task-Specific PPE Quantitative Specifications
General Laboratory Work (Low concentration solutions) - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile glovesGlove Thickness: ≥ 4 mil (0.10 mm)Glove Standard: ASTM D6319
Handling of Powders/Solids (e.g., weighing, aliquoting) - Full-face respirator or Powered Air-Purifying Respirator (PAPR)- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant shoe covers- Head covering- Chemical-resistant apronRespirator Protection Factor: N95 for dusts[1][2], or a PAPR for higher protection.[3]Glove Standard: ASTM D6978 (for chemotherapy gloves) is a good benchmark.[4][5]
Handling of Concentrated Liquids/Solutions - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., nitrile, neoprene)- Chemical-resistant apron over lab coat- Elbow-length gloves for mixing and loadingGlove Breakthrough Time: > 240 minutes for relevant solvents.[6][7][8]
Equipment Cleaning & Decontamination - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Respirator (if aerosols or vapors are generated)Glove Material: Neoprene or Butyl rubber for broad chemical resistance.[9]
Waste Disposal - Safety glasses- Laboratory coat- Nitrile gloves- Face shield (if splashing is possible)Glove Thickness: ≥ 4 mil (0.10 mm)

Experimental Protocol: Safe Handling and Disposal

This protocol outlines the step-by-step procedure for the safe handling of this compound from receipt to disposal.

1. Preparation and Pre-Handling

  • 1.1. Designated Area: All work with this compound powder must be conducted in a designated area, such as a certified chemical fume hood or a ventilated balance safety enclosure.[10]

  • 1.2. Decontamination: Before starting, ensure the designated area and all equipment are clean and decontaminated.

  • 1.3. Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, containers, and PPE before handling the compound.

  • 1.4. Review Safety Data Sheet (SDS): Always review the most current SDS for this compound before beginning work.[11]

2. Handling of this compound

  • 2.1. Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area. When double-gloving, place one glove under the gown cuff and the second over the cuff.[12]

  • 2.2. Weighing (Solids):

    • Perform all weighing of the solid compound within the fume hood or ventilated enclosure to minimize inhalation exposure.

    • Use disposable weigh boats to avoid cross-contamination.

  • 2.3. Solution Preparation:

    • When dissolving the solid, add the solvent to the compound slowly to prevent splashing.

    • Keep containers closed whenever possible.

  • 2.4. General Handling:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or apply cosmetics in the laboratory area.[12]

3. Decontamination and Cleaning

  • 3.1. Work Surfaces: After handling is complete, decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down.

  • 3.2. Equipment: Decontaminate all non-disposable equipment used during the procedure.

  • 3.3. PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.

4. Disposal Plan

  • 4.1. Waste Segregation: All solid waste, contaminated consumables (e.g., gloves, weigh boats, paper towels), and solutions containing this compound are to be considered hazardous chemical waste.[13]

  • 4.2. Waste Containers: Collect all waste in clearly labeled, sealed, and appropriate hazardous waste containers. The label should include "Hazardous Waste" and the chemical name.

  • 4.3. Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.[14][15][16] Fluoroquinolones can persist in the environment and contribute to antibiotic resistance.[14]

  • 4.4. Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. High-temperature incineration is the recommended disposal method for many pharmaceuticals.[15][17]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal prep_area Designated Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe assemble_materials Assemble Materials & PPE assemble_materials->prep_area review_sds Review SDS review_sds->assemble_materials weigh_solid Weigh Solid in Fume Hood don_ppe->weigh_solid prep_solution Prepare Solution weigh_solid->prep_solution decon_surfaces Decontaminate Surfaces prep_solution->decon_surfaces decon_equipment Decontaminate Equipment decon_surfaces->decon_equipment doff_ppe Doff and Dispose of PPE decon_equipment->doff_ppe segregate_waste Segregate Hazardous Waste doff_ppe->segregate_waste label_waste Label Waste Container segregate_waste->label_waste dispose_waste Dispose via EHS/Licensed Vendor label_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.